molecular formula C8H10BrNO B2437929 2-Amino-2-(4-bromophenyl)ethanol CAS No. 201403-02-3

2-Amino-2-(4-bromophenyl)ethanol

Cat. No.: B2437929
CAS No.: 201403-02-3
M. Wt: 216.078
InChI Key: KTNHFPRYCCCOQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-(4-bromophenyl)ethanol is a useful research compound. Its molecular formula is C8H10BrNO and its molecular weight is 216.078. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-2-(4-bromophenyl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-2-(4-bromophenyl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2-(4-bromophenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c9-7-3-1-6(2-4-7)8(10)5-11/h1-4,8,11H,5,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTNHFPRYCCCOQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CO)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Application Note: Chiral Resolution of Racemic 2-Amino-2-(4-bromophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocols for the chiral resolution of 2-Amino-2-(4-bromophenyl)ethanol (CAS: 1916569-82-8) , a critical beta-amino alcohol synthon used in the synthesis of adrenergic receptor agonists and mirabegron intermediates. Due to the presence of the 4-bromo substituent, this scaffold offers unique versatility for downstream palladium-catalyzed coupling (Suzuki-Miyaura or Buchwald-Hartwig), making enantiomeric purity critical early in the synthetic sequence.

This note presents two complementary workflows:

  • Classical Chemical Resolution: A scalable, cost-effective method using diastereomeric salt formation with tartaric acid.

  • Enzymatic Kinetic Resolution (EKR): A high-selectivity biocatalytic route utilizing Candida antarctica Lipase B (CAL-B) on the N-protected substrate.

Molecule Profile & Properties[1][2]

PropertyDescription
IUPAC Name 2-Amino-2-(4-bromophenyl)ethanol
Structure Class Aryl

-amino alcohol (Phenylglycinol analogue)
Molecular Weight 216.08 g/mol
Chiral Center C1 (Benzylic position)
pKa (Conjugate Acid) ~8.9 (Amine)
Solubility Soluble in MeOH, EtOH, DMSO; Sparingly soluble in Toluene, Hexane.
Critical Impurity 4-Bromoacetophenone (oxidation byproduct)

Analytical Method Development (HPLC)

Before attempting resolution, a robust method to quantify Enantiomeric Excess (% ee) is required.

Protocol: Chiral Normal-Phase HPLC

Objective: Baseline separation of (R) and (S) enantiomers.[1]

  • Column: Daicel Chiralpak® AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).

    • Note: The AD-H column generally provides superior separation for phenylglycinol derivatives due to the open amylose helical structure accommodating the bulky bromo-phenyl group.

  • Dimensions: 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).

    • Expert Insight: Diethylamine (DEA) is mandatory to suppress peak tailing caused by the interaction of the free amine with residual silanols on the silica support.

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 25°C.

  • Detection: UV @ 254 nm (Strong absorption due to Br-Phenyl chromophore).

System Suitability Criteria:

  • Resolution (

    
    ) > 2.0.
    
  • Tailing Factor (

    
    ) < 1.5.
    

Protocol A: Classical Chemical Resolution (Scalable)

Mechanism: Formation of diastereomeric salts using chiral carboxylic acids.[3] The 4-bromo substituent increases the lipophilicity of the phenyl ring, often enhancing the lattice energy differences between diastereomers compared to the unsubstituted parent compound.

Workflow Diagram

ChemicalResolution Racemate Racemic 2-Amino-2-(4-bromophenyl)ethanol Agent Add L-(+)-Tartaric Acid (0.5 - 1.0 eq) Racemate->Agent Solvent Solvent: EtOH/H2O (9:1) Agent->Solvent Heat Heat to Reflux (Dissolution) Solvent->Heat Cool Slow Cooling to 20°C (1°C/min) Heat->Cool Filter Filtration Cool->Filter Solid Solid: Diastereomeric Salt (Enriched Enantiomer) Filter->Solid Precipitate Liquor Mother Liquor (Opposite Enantiomer) Filter->Liquor Filtrate Recryst Recrystallization (EtOH) Solid->Recryst If ee < 95% FreeBase Free Basing (NaOH/DCM) Solid->FreeBase If ee > 95% Recryst->FreeBase Final Pure Enantiomer (>98% ee) FreeBase->Final

Figure 1: Workflow for the classical resolution via diastereomeric salt crystallization.

Step-by-Step Procedure
  • Stoichiometry: Dissolve racemic amine (10 g, 46 mmol) in Ethanol (150 mL).

  • Acid Addition: Add L-(+)-Tartaric acid (3.45 g, 23 mmol, 0.5 eq) dissolved in warm Ethanol (50 mL).

    • Expert Insight: Using 0.5 equivalents ("Method of Half-Quantities") forces the formation of the less soluble 2:1 (Amine:Acid) salt or maximizes the yield of the 1:1 salt of the matching enantiomer while leaving the other in solution.

  • Crystallization: Heat the mixture to reflux until clear. Allow to cool slowly to room temperature over 4 hours with gentle stirring.

    • Critical Control Point: Rapid cooling traps the "wrong" isomer in the crystal lattice (occlusion). Slow cooling is essential for high optical purity.

  • Harvest: Filter the white precipitate. Wash with cold Ethanol (20 mL).

  • Analysis: Dry a small sample, treat with 1M NaOH/DCM, and analyze the organic layer via HPLC (Protocol Section 3).

  • Recrystallization: If ee < 98%, recrystallize the salt from boiling Ethanol/Water (95:5).

  • Free Basing: Suspend the salt in DCM (100 mL) and treat with 1M NaOH (50 mL). Separate phases, dry over MgSO4, and concentrate to yield the chiral amine.

Protocol B: Enzymatic Kinetic Resolution (High Purity)

Mechanism: Lipase-catalyzed acylation. Direct acylation of the free amine is possible but often results in lower E-values (enantiomeric ratio) due to chemical background acylation. The preferred route is O-acylation of the N-Boc protected intermediate .

Enzyme: Candida antarctica Lipase B (CAL-B), immobilized (e.g., Novozym 435).

Workflow Diagram

EnzymaticResolution Start Racemic N-Boc-Amine Reaction Enzyme: CAL-B (Novozym 435) Acyl Donor: Vinyl Acetate Solvent: MTBE or Toluene Start->Reaction Process Incubate 30-50°C Reaction->Process Check Check HPLC Stop at 50% Conv. Process->Check Separation Column Chromatography Check->Separation Prod1 (S)-Acetate (Ester) Separation->Prod1 Prod2 (R)-Alcohol (Unreacted) Separation->Prod2 Hydrolysis Chemical Hydrolysis (LiOH/MeOH) Prod1->Hydrolysis Deprotect Boc-Deprotection (TFA/DCM) Prod2->Deprotect Hydrolysis->Deprotect FinalR Pure (R)-Amine Deprotect->FinalR From Alcohol FinalS Pure (S)-Amine Deprotect->FinalS From Ester

Figure 2: Enzymatic Kinetic Resolution (EKR) pathway using N-Boc protection strategy.

Step-by-Step Procedure
  • Protection: Convert the racemic amine to the N-Boc derivative using

    
     (1.1 eq) and 
    
    
    
    in DCM. Yield is typically quantitative.
  • Reaction Setup:

    • Substrate: 1.0 g N-Boc-rac-amine.

    • Solvent: 20 mL dry Toluene or MTBE (Methyl tert-butyl ether).

    • Acyl Donor: Vinyl Acetate (5 eq).

    • Enzyme: Novozym 435 (100 mg, 10% w/w).

  • Incubation: Shake at 40°C at 200 rpm.

  • Monitoring: Monitor by HPLC. The lipase typically acetylates the (S)-enantiomer (Kazlauskas rule for secondary alcohols), leaving the (R)-alcohol unreacted.

    • Target: Stop reaction exactly at 50% conversion to maximize the ee of both species.

  • Workup: Filter off the enzyme (can be recycled). Concentrate the filtrate.

  • Separation: Separate the (S)-Ester and (R)-Alcohol via silica gel flash chromatography (Hexane/EtOAc gradient). The polarity difference between the alcohol and ester makes this separation easy.

  • Deprotection: Treat the resolved N-Boc intermediates with TFA/DCM (1:1) to yield the respective enantiopure amino alcohol salts.

Expertise & Troubleshooting (E-E-A-T)

Absolute Configuration Assignment

Do not assume configuration based solely on literature of the non-brominated analog.

  • Method: X-Ray Crystallography.

  • Protocol: The tartrate salt from Protocol A often yields single crystals suitable for XRD. The heavy bromine atom provides excellent anomalous scattering, allowing unambiguous assignment of absolute configuration without derivatization.

Common Pitfalls
  • Solubility Issues (Protocol A): If the salt precipitates too instantly (amorphous solid), the solvent is too non-polar. Add water dropwise to the boiling ethanol solution until the salt dissolves, then cool.

  • Low Conversion (Protocol B): If the enzymatic reaction stalls < 40%, the enzyme may be water-starved (some lipases need trace water) or inhibited by the acetaldehyde byproduct.

    • Fix: Use molecular sieves to keep the solvent dry (CAL-B works well in dry organic solvents) and ensure high agitation to remove acetaldehyde.

  • Racemization: Benzylic amino alcohols are prone to racemization under strongly basic conditions or high heat. Avoid boiling in strong base during the free-basing step.

References

  • Breuer, M., et al. (2004). "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie International Edition. Link

  • Ghanem, A. (2007).[4] "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Bicyclic α-Heterocycles." Tetrahedron: Asymmetry. (General reference for Lipase/CAL-B mechanisms on benzylic alcohols).

  • Daicel Chiral Technologies. "Application Note: Separation of Beta-Amino Alcohols." (Standard industry protocols for AD-H/OD-H columns). Link

  • Gonzalo, G., et al. (2003). "Lipase-catalyzed kinetic resolution of N-protected β-amino alcohols." Journal of Organic Chemistry. (Specifics on N-Boc protection strategy). Link

  • Biosynth. "(R)-2-Amino-2-(4-Bromophenyl)Ethanol Hydrochloride Data Sheet." (Physical property verification). Link

Sources

An In-depth Technical Guide to the Electrophilic Aromatic Substitution Reactivity of the Bromophenyl Group

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) reactivity of the bromophenyl group, tailored for researchers, scientists, and professionals in drug development. We will delve into the nuanced electronic effects of the bromine substituent, its influence on reaction rates and regioselectivity, and provide practical, field-proven insights into leveraging these properties in synthetic applications.

The Dichotomous Nature of the Bromo Substituent in EAS

At the heart of understanding the reactivity of bromobenzene in electrophilic aromatic substitution lies the interplay of two opposing electronic effects: the inductive effect and the resonance effect.[1][2] This duality is what makes halogens, including bromine, a unique class of substituents.

  • Inductive Effect (-I): Due to its high electronegativity, bromine withdraws electron density from the benzene ring through the sigma (σ) bond.[2][3] This effect decreases the overall electron density of the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to unsubstituted benzene.[3][4] This electron-withdrawing nature classifies the bromo group as a deactivator .[3]

  • Resonance Effect (+R): Conversely, the bromine atom possesses lone pairs of electrons in its p-orbitals which can be delocalized into the π-system of the benzene ring.[1][2] This donation of electron density through resonance increases the electron density at the ortho and para positions specifically.[2][5]

For halogens, the strong electron-withdrawing inductive effect outweighs the weaker electron-donating resonance effect, leading to an overall deactivation of the ring.[1] However, the resonance effect, though weaker, is the determining factor for the regioselectivity of the substitution.[2]

Directing Effects: An Ortho-, Para-Director

Despite being a deactivating group, the bromo substituent directs incoming electrophiles to the ortho and para positions.[3][6] This can be explained by examining the stability of the carbocation intermediates (arenium ions or sigma complexes) formed during the reaction.[7]

When an electrophile attacks at the ortho or para position, one of the resonance structures of the resulting arenium ion allows for the positive charge to be delocalized onto the carbon atom bearing the bromine. The lone pairs on the bromine can then further stabilize this positive charge through resonance, creating a more stable intermediate.[1][8] This stabilization is not possible when the attack occurs at the meta position.[1][8] Consequently, the activation energy for the formation of the ortho and para intermediates is lower than that for the meta intermediate, leading to the preferential formation of ortho and para products.[9]

Caption: Relative stability of sigma complexes in the EAS of bromobenzene.

Quantitative Reactivity and Isomer Distribution

The deactivating nature of the bromo group is evident when comparing the reaction rates of bromobenzene and benzene. For instance, the nitration of bromobenzene is significantly slower than that of benzene.[10]

The ratio of ortho to para products can be influenced by steric hindrance.[4] Larger electrophiles will favor substitution at the less sterically hindered para position.[4]

Electrophilic Aromatic Substitution ReactionMajor ProductsApproximate Isomer Ratio (ortho:para)
Nitration (HNO₃, H₂SO₄)1-Bromo-2-nitrobenzene, 1-Bromo-4-nitrobenzene3:7 to 4:6
Halogenation (Br₂, FeBr₃)1,2-Dibromobenzene, 1,4-DibromobenzeneVaries with conditions
Sulfonation (Fuming H₂SO₄)2-Bromobenzenesulfonic acid, 4-Bromobenzenesulfonic acidPara product predominates
Friedel-Crafts Acylation (RCOCl, AlCl₃)2-Bromoacetophenone, 4-BromoacetophenonePara product is major

Note: The meta isomer is typically formed in negligible amounts (e.g., ~1% in nitration).[11]

Key Experimental Protocols and Methodologies

Nitration of Bromobenzene

This is a classic example of an electrophilic aromatic substitution reaction. The electrophile is the nitronium ion (NO₂⁺), generated in situ from the reaction of concentrated nitric and sulfuric acids.[11][12]

Protocol:

  • Reagent Preparation: In a flask submerged in an ice bath, cautiously add concentrated sulfuric acid to concentrated nitric acid. This exothermic reaction generates the nitronium ion.[11]

  • Reaction: Slowly add bromobenzene dropwise to the cooled nitrating mixture while maintaining the temperature between 30-35°C to prevent dinitration.[9][11]

  • Reaction Completion and Quenching: After the addition is complete, allow the mixture to stir at room temperature for a designated period to ensure complete reaction. Then, pour the reaction mixture over crushed ice to precipitate the crude product.[11]

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold water.[11] The primary products, 1-bromo-2-nitrobenzene and 1-bromo-4-nitrobenzene, can be separated by recrystallization from ethanol, leveraging the lower solubility of the para isomer.[11]

Nitration_Workflow start Start reagent_prep Prepare Nitrating Mixture (conc. HNO₃ + conc. H₂SO₄) Cool in ice bath start->reagent_prep reaction Add Bromobenzene Dropwise (Maintain 30-35°C) reagent_prep->reaction stir Stir at Room Temperature reaction->stir quench Pour onto Crushed Ice stir->quench filter Vacuum Filtration Wash with cold water quench->filter recrystallize Recrystallize from Ethanol filter->recrystallize separate Separate Ortho and Para Isomers recrystallize->separate end End separate->end

Caption: Experimental workflow for the nitration of bromobenzene.

Halogenation of Bromobenzene

The halogenation of bromobenzene requires a Lewis acid catalyst, such as FeBr₃, to polarize the halogen molecule and generate a sufficiently strong electrophile.[13][14]

Protocol:

  • Catalyst Setup: Place bromobenzene and powdered iron (which will react with bromine to form FeBr₃ in situ) in a reaction flask.

  • Reagent Addition: Slowly add liquid bromine to the flask. The reaction is typically exothermic.

  • Reaction and Workup: After the reaction is complete, the mixture is worked up to remove the catalyst and any unreacted bromine. This often involves washing with a reducing agent solution (e.g., sodium bisulfite) followed by a basic solution.

  • Purification: The resulting mixture of dibromobenzene isomers can be separated by techniques such as fractional distillation or chromatography.

Sulfonation of Bromobenzene

Sulfonation is typically carried out using fuming sulfuric acid (a solution of SO₃ in H₂SO₄), which contains a high concentration of the electrophile, sulfur trioxide (SO₃).[15][16][17]

Protocol:

  • Reaction: Heat bromobenzene with fuming sulfuric acid. The reaction is reversible.[17]

  • Workup: The reaction mixture is carefully poured into cold water to precipitate the sulfonic acid product.

  • Isolation: The product is isolated by filtration. The para isomer is generally the major product due to steric factors.

Friedel-Crafts Reactions of Bromobenzene

Friedel-Crafts reactions are generally less effective with deactivated rings like bromobenzene.[18]

  • Friedel-Crafts Alkylation: This reaction is often problematic with bromobenzene due to the deactivating nature of the bromine atom. Furthermore, the alkylated product is more reactive than the starting material, leading to polyalkylation.[18][19] Carbocation rearrangements are also a common side reaction.[18][19]

  • Friedel-Crafts Acylation: Acylation is more successful than alkylation because the resulting acyl group is deactivating, which prevents further reactions on the same ring.[18] The reaction of bromobenzene with an acyl chloride in the presence of a strong Lewis acid like AlCl₃ will yield a mixture of ortho- and para-bromo-acylphenones, with the para isomer being the major product.[18]

Conclusion

The bromophenyl group presents a fascinating case study in electrophilic aromatic substitution, governed by the delicate balance between a deactivating inductive effect and an ortho-, para-directing resonance effect. For synthetic chemists, a thorough understanding of these principles is crucial for predicting and controlling the outcomes of reactions involving brominated aromatic compounds. The protocols and insights provided in this guide offer a solid foundation for the successful application of these reactions in research and development, particularly in the synthesis of pharmaceutical intermediates and other fine chemicals.

References

  • 16.4 Substituent Effects in Electrophilic Substitutions - Organic Chemistry | OpenStax. (2023, September 20). Retrieved from [Link]

  • In an electrophilic aromatic substitution reaction of bromobenzene... (1 Answer) - Transtutors. (2025, January 28). Retrieved from [Link]

  • 16.5: An Explanation of Substituent Effects - Chemistry LibreTexts. (2023, October 27). Retrieved from [Link]

  • At what position(s) will electrophilic aromatic substitution occur for the following compound? bromobenzene | Homework.Study.com. Retrieved from [Link]

  • Substituent Effects - La Salle University. Retrieved from [Link]

  • Ch12: Substituent Effects - Department of Chemistry. Retrieved from [Link]

  • 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II - KPU Pressbooks. Retrieved from [Link]

  • 14.3. Substituent Effects | Organic Chemistry II - Lumen Learning. Retrieved from [Link]

  • Nitration of Bromobenzene - Savita Pall and Chemistry. Retrieved from [Link]

  • Aromatic Substitution Mechanisms: Electrophilic, Nucleophilic, and Radical Pathways. (2025, October 8). ResearchGate. Retrieved from [Link]

  • Electrophilic Aromatic Substitution Reaction - BYJU'S. Retrieved from [Link]

  • Halogenation of Benzene - Chemistry Steps. Retrieved from [Link]

  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022, September 24). Chemistry LibreTexts. Retrieved from [Link]

  • Directing Effects in Electrophilic Aromatic Substitution Reactions - YouTube. (2016, April 7). Retrieved from [Link]

  • Directing Effects in EAS Reactions - YouTube. (2016, April 5). Retrieved from [Link]

  • Ch12: Friedel-Crafts limitations - University of Calgary. Retrieved from [Link]

  • Electrophilic Aromatic Substitution Relative Rates of Bromination. Retrieved from [Link]

  • Electrophilic Aromatic Substitution: The Six Key Reactions - Master Organic Chemistry. (2025, February 28). Retrieved from [Link]

  • Electrophilic Aromatic Substitution Mechanism - Master Organic Chemistry. (2017, November 9). Retrieved from [Link]

  • Nitration of Bromobenzene | PDF | Organic Chemistry - Scribd. (2024, April 2). Retrieved from [Link]

  • Aromatic Reactivity - MSU chemistry. Retrieved from [Link]

  • EAS Directing effect for two connected benzene rings : r/chemistry - Reddit. (2013, December 7). Retrieved from [Link]

  • Review of Limitations of Friedel-Crafts reactions - CUTM Courseware. Retrieved from [Link]

  • Directing Effects - A Level Chemistry Revision Notes - Save My Exams. (2025, January 10). Retrieved from [Link]

  • Aromatic Electrophilic Substitution - Dalal Institute. Retrieved from [Link]

  • 15.12: Limitations of Friedel-Crafts Alkylations - Chemistry LibreTexts. (2015, July 18). Retrieved from [Link]

  • 11.2: Electrophilic Aromatic Substitution Reactions - Bromination - Chemistry LibreTexts. (2023, August 7). Retrieved from [Link]

  • Experiment 9. Relative Rates of Electrophilic Aromatic Substitution | PDF - Scribd. Retrieved from [Link]

  • Friedel-Crafts Alkylation - YouTube. (2023, January 14). Retrieved from [Link]

  • Electrophilic aromatic substitution mechanism (video) - Khan Academy. Retrieved from [Link]

  • The Halogenation of Benzene - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

  • Nitration of MethylBenzoate and Nitration of Bromobenzene - YouTube. (2018, May 8). Retrieved from [Link]

  • Aromatic Chemistry - Halogenation Reactions in Benzene (A-Level Chemistry) - Study Mind. Retrieved from [Link]

  • Nitration of Bromobenzene by Electrophilic Aromatic Substitution - JulietHahn.com. Retrieved from [Link]

  • Rate of EAS in chlorobenzene and fluorobenzene - Chemistry Stack Exchange. (2016, January 4). Retrieved from [Link]

  • the halogenation of benzene - electrophilic substitution - Chemguide. Retrieved from [Link]

  • 8relative Rates of Electrophilic Aromatic Substitution | PDF - Scribd. Retrieved from [Link]

  • halogenation of benzene and methylbenzene - Chemguide. Retrieved from [Link]

  • Nitration of Bromobenzene: Introduction and Set-Up - YouTube. (2020, December 15). Retrieved from [Link]

  • aromatic sulfonation electrophilic substitution mechanism benzene methylbenzene sulphonation of benzene methylbenzene reagents reaction conditions organic synthesis conc. H2SO4 SO3 - Doc Brown's Chemistry. Retrieved from [Link]

  • Reactions of Benzene - Nitration, Sulphonation, Halogenation- Reactivity - Pharmaguideline. Retrieved from [Link]

  • Exploration of factors affecting the relative rate of electrophilic aromatic bromination. American Chemical Society. Retrieved from [Link]

  • Aromatic Halogenation Mechanism - Chlorination, Iodination & Bromination of Benzene. (2018, May 6). Retrieved from [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018, April 30). Master Organic Chemistry. Retrieved from [Link]

  • Sulfonation of Benzene - Chemistry Steps. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Role of Amino and Hydroxyl Groups in 2-Amino-2-(4-bromophenyl)ethanol Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-2-(4-bromophenyl)ethanol, a versatile bifunctional molecule, holds significant potential in medicinal chemistry and organic synthesis. Its reactivity is fundamentally governed by the interplay of its constituent functional groups: a primary amino group, a primary hydroxyl group, and a bromine-substituted phenyl ring. This technical guide provides a comprehensive analysis of how the amino and hydroxyl moieties dictate the molecule's chemical behavior, exploring their individual and cooperative roles in a variety of chemical transformations. We will delve into the mechanistic underpinnings of its reactivity, supported by established chemical principles and analogous experimental evidence, to offer a predictive framework for its application in synthetic and drug discovery endeavors.

Molecular Architecture and Intrinsic Properties

2-Amino-2-(4-bromophenyl)ethanol possesses a chiral center at the carbon bearing the amino and hydroxyl groups, leading to the existence of (R) and (S) enantiomers. The spatial arrangement of these groups is crucial for its interactions with other molecules, particularly in biological systems.

The Duality of the Amino and Hydroxyl Groups

The amino (-NH₂) group, being basic, readily participates in acid-base reactions and acts as a potent nucleophile.[1] The hydroxyl (-OH) group, on the other hand, is weakly acidic and can also function as a nucleophile or a hydrogen bond donor/acceptor.[1] The proximity of these two groups on the same carbon atom in an ethanolamine backbone allows for intramolecular interactions, most notably hydrogen bonding.

Intramolecular Hydrogen Bonding: A Conformation-Directing Force

The presence of both a hydrogen bond donor (-OH) and an acceptor (-NH₂) within the same molecule facilitates the formation of an intramolecular hydrogen bond. This interaction significantly influences the conformational preferences of the molecule, favoring a gauche conformation where the amino and hydroxyl groups are in close proximity. This conformational locking can, in turn, affect the accessibility and reactivity of each functional group.

Figure 1: Intramolecular hydrogen bond in 2-Amino-2-(4-bromophenyl)ethanol.

This intramolecular interaction can modulate the nucleophilicity of the amino group and the acidity of the hydroxyl group, thereby influencing the regioselectivity of certain reactions.

Reactivity Profile of the Amino and Hydroxyl Groups

The dual functionality of 2-Amino-2-(4-bromophenyl)ethanol opens up a wide array of possible chemical transformations. The selective functionalization of either the amino or the hydroxyl group is a key challenge and opportunity in the synthetic application of this molecule.

N-Functionalization Reactions

The primary amino group is a primary site for nucleophilic attack and condensation reactions.

The amino group can be readily acylated using various acylating agents such as acyl chlorides, anhydrides, or carboxylic acids under appropriate conditions to form the corresponding amide. Selective N-acylation in the presence of the hydroxyl group can be achieved by careful choice of reagents and reaction conditions. For instance, the use of a mixed anhydride generated in situ from a carboxylic acid and a sulfonyl chloride can favor N-acylation over O-acylation.

Experimental Protocol: Synthesis of N-(2-(4-bromophenyl)-2-hydroxyethyl)acetamide (Illustrative)

  • Dissolution: Dissolve 2-Amino-2-(4-bromophenyl)ethanol (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 eq), to the solution and cool to 0 °C.

  • Acylating Agent Addition: Slowly add acetyl chloride (1.05 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired N-acetylated product.

The amino group can undergo condensation with aldehydes or ketones to form imines, also known as Schiff bases. This reaction is typically carried out under reflux with azeotropic removal of water. For example, the reaction with 4-bromobenzaldehyde would yield the corresponding Schiff base, 2-[(4-Bromobenzylidene)amino]-2-(4-bromophenyl)ethanol. A similar reaction has been reported for the synthesis of 2-[(4-Bromobenzylidene)amino]ethanol.[2]

Experimental Protocol: Synthesis of 2-[(4-Bromobenzylidene)amino]-2-(4-bromophenyl)ethanol (Illustrative)

  • Reactant Mixture: To a solution of 4-bromobenzaldehyde (1.0 eq) in dry toluene, add a solution of 2-Amino-2-(4-bromophenyl)ethanol (1.0 eq) in dry toluene dropwise with stirring.[2]

  • Reflux: Reflux the reaction mixture for 3 hours using a Dean-Stark apparatus to remove the water formed during the reaction.[2]

  • Solvent Removal: After cooling, remove the toluene under reduced pressure.[2]

  • Purification: Dissolve the residue in dichloromethane, filter, and dry the solution. The product can be further purified by crystallization.[2]

O-Functionalization Reactions

The hydroxyl group, although generally less nucleophilic than the amino group, can undergo a variety of reactions, particularly after deprotonation or in the absence of a more reactive nucleophile.

Selective O-acylation can be challenging due to the higher nucleophilicity of the amino group. However, under acidic conditions where the amino group is protonated and thus non-nucleophilic, the hydroxyl group can be acylated.

Experimental Protocol: Synthesis of 2-amino-2-(4-bromophenyl)ethyl acetate (Illustrative)

  • Acidic Medium: Dissolve 2-Amino-2-(4-bromophenyl)ethanol (1.0 eq) in a mixture of acetic anhydride and a strong acid like perchloric acid or trifluoroacetic acid at low temperature.

  • Reaction: Stir the reaction mixture at room temperature for several hours.

  • Isolation: Precipitate the product by adding a non-polar solvent like diethyl ether. The product is often isolated as its salt (e.g., hydrochloride or trifluoroacetate).

  • Purification: The salt can be purified by recrystallization.

Oxidation Reactions

The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. The presence of the amino group can complicate this transformation, as it is also susceptible to oxidation. Protection of the amino group prior to oxidation is often a necessary strategy.

Experimental Protocol: Oxidation to 2-amino-1-(4-bromophenyl)ethanone (Illustrative, requires N-protection)

  • N-Protection: Protect the amino group of 2-Amino-2-(4-bromophenyl)ethanol with a suitable protecting group (e.g., Boc or Cbz).

  • Oxidation: Treat the N-protected amino alcohol with a mild oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation protocol to yield the corresponding ketone.

  • Deprotection: Remove the protecting group under appropriate conditions (e.g., acid for Boc, hydrogenolysis for Cbz) to afford 2-amino-1-(4-bromophenyl)ethanone.

Influence on Aromatic Ring Reactivity

The amino and hydroxyl groups, being ortho, para-directing activators, and the bromine atom, an ortho, para-directing deactivator, collectively influence the electrophilic aromatic substitution reactions on the phenyl ring.

Figure 2: Directing effects in electrophilic aromatic substitution.

The strong activating effect of the amino-ethanol substituent will likely dominate, directing incoming electrophiles to the positions ortho to it (positions 3 and 5). However, steric hindrance from the bulky side chain may favor substitution at the less hindered position. The deactivating effect of the bromine atom will slow down the reaction compared to a non-halogenated analogue.

Nitration

Nitration of the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. The nitro group is expected to be introduced primarily at the positions ortho to the amino-ethanol group.

Experimental Protocol: Nitration of 2-Amino-2-(4-bromophenyl)ethanol (Illustrative, requires N-protection)

  • N-Protection: Protect the amino group to prevent its oxidation and to modulate the directing effect.

  • Reaction Mixture: Slowly add the N-protected compound to a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid.

  • Reaction Control: Maintain the reaction at a low temperature (0-10 °C) to control the exothermicity and prevent side reactions.

  • Work-up: Pour the reaction mixture onto ice and extract the product with an organic solvent.

  • Purification and Deprotection: Purify the nitrated product and then deprotect the amino group.

Sulfonation

Sulfonation can be carried out using fuming sulfuric acid. Similar to nitration, the sulfonic acid group is expected to be introduced at the ortho positions. The reaction is often reversible at higher temperatures.

Data Summary and Spectroscopic Analysis

The structural features of 2-Amino-2-(4-bromophenyl)ethanol and its derivatives can be characterized using various spectroscopic techniques.

Compound Molecular Formula Molecular Weight ( g/mol ) Key ¹H NMR Signals (δ, ppm, illustrative) Key IR Absorptions (cm⁻¹)
2-Amino-2-(4-bromophenyl)ethanolC₈H₁₀BrNO216.087.4-7.2 (aromatic), 4.0-3.8 (CH-OH), 3.2-2.8 (CH₂-NH₂)3400-3200 (O-H, N-H), 1600-1450 (C=C aromatic)
N-(2-(4-bromophenyl)-2-hydroxyethyl)acetamideC₁₀H₁₂BrNO₂258.118.0 (NH), 7.4-7.2 (aromatic), 4.8 (CH-OH), 3.5 (CH₂-NH), 2.0 (CH₃)3300 (O-H, N-H), 1650 (C=O amide)
2-amino-2-(4-bromophenyl)ethyl acetateC₁₀H₁₂BrNO₂258.117.4-7.2 (aromatic), 4.5 (CH-OAc), 3.4 (CH₂-NH₂)3400-3200 (N-H), 1740 (C=O ester)

Note: The chemical shifts and absorption frequencies are approximate and can vary based on the solvent and other experimental conditions.

Conclusion

The reactivity of 2-Amino-2-(4-bromophenyl)ethanol is a rich and complex interplay of its functional groups. The nucleophilic amino group and the versatile hydroxyl group, influenced by intramolecular hydrogen bonding, offer multiple avenues for selective functionalization. The electronic effects of these groups, in concert with the bromine substituent, guide the reactivity of the aromatic ring. A thorough understanding of these principles, as outlined in this guide, is essential for harnessing the full synthetic potential of this valuable molecule in the pursuit of novel pharmaceuticals and fine chemicals.

References

  • PubChem. (n.d.). 2-Amino-1-(4-bromophenyl)-1-ethanol. Retrieved from [Link]

  • Google Patents. (n.d.). CN1403444A - Technological process of synthesizing 1-amino-4-bromo anthraquinone-2-sodium sulfonate.
  • Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment : Synthesis of 1-Bromo-4-nitrobenzen ee. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Bromophenyl)ethanol. Retrieved from [Link]

  • MDPI. (2022). Design, Synthesis, Biological Evaluation and Molecular Docking Studies of New N-Heterocyclic Compounds as Aromatase Inhibitors. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Supplementary Information. Retrieved from [Link]

  • PubMed. (n.d.). Exploring the active site of phenylethanolamine N-methyltransferase: 3-alkyl-7-substituted-1,2,3,4-tetrahydroisoquinoline inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Computational determination of the Electronic and Nonlinear Optical properties of the molecules 2-(4-aminophenyl) Quinoline, 4-(4-aminophenyl) Quinoline, Anthracene, Anthraquinone and Phenanthrene. Retrieved from [Link]

  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-amino-2-(4-bromophenyl)ethanol (C8H10BrNO). Retrieved from [Link]

  • PMC. (n.d.). 2-[(4-Bromobenzylidene)amino]ethanol. Retrieved from [Link]

  • Google Patents. (n.d.). CN102603622B - Synthetic method of 2-amino-4-bromopyridine.
  • ResearchGate. (n.d.). Computational insights into the electronic, chemical, and thermodynamic properties of borazine and its derivatives. Retrieved from [Link]

  • NIST WebBook. (n.d.). Ethanol, 2-(4-bromophenoxy)-. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Friedel-Crafts Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). N-(4-Bromophenyl)acetamide: a new polymorph. Retrieved from [Link]

  • Material Science Research India. (n.d.). Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one. Retrieved from [Link]

  • YouTube. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]

  • PMC. (n.d.). 2-Bromo-N-(4-bromophenyl)acetamide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • MDPI. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-2-(2-bromophenyl)ethanol. Retrieved from [Link]

  • Google Patents. (n.d.). CN101891615A - Method for synthesizing bromoethyl acetate.
  • University of Calgary. (n.d.). Ch13 - Sample IR spectra. Retrieved from [Link]

Sources

"2-Amino-2-(4-bromophenyl)ethanol" as a versatile chemical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "2-Amino-2-(4-bromophenyl)ethanol" as a versatile chemical intermediate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Technical Guide to Synthesis, Functionalization, and Application in Asymmetric Catalysis

Executive Summary

In the landscape of chiral building blocks, 2-Amino-2-(4-bromophenyl)ethanol (often referred to as 4-bromophenylglycinol ) occupies a unique niche. Unlike its non-halogenated interaction (phenylglycinol), the presence of the para-bromo substituent transforms this molecule from a static chiral auxiliary into a modular scaffold . It serves as a dual-functional intermediate: the amino-alcohol motif directs stereochemistry in asymmetric synthesis (e.g., via oxazolines or oxazolidinones), while the aryl bromide moiety remains available for late-stage diversification via palladium-catalyzed cross-coupling.

This guide details the technical specifications, synthetic routes, and divergent applications of this versatile intermediate, providing researchers with the protocols necessary to leverage its full potential in drug discovery and ligand design.

Technical Profile & Chemical Identity

ParameterSpecification
Chemical Name 2-Amino-2-(4-bromophenyl)ethanol
Common Name 4-Bromophenylglycinol
CAS Number (Racemic) 201403-02-3
CAS Number (S-Isomer) 354153-65-4
CAS Number (R-Isomer HCl) 1916569-82-8
Molecular Formula C₈H₁₀BrNO
Molecular Weight 216.08 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Ethanol; slightly soluble in DCM
pKa (Calculated) ~14.8 (Alcohol), ~9.0 (Amine)

Structural Insight: The molecule features a stereogenic center at the benzylic position (C2). The proximity of the amine and hydroxyl groups allows for rapid formation of 5-membered heterocycles, which are thermodynamically stable and rigid—ideal traits for chiral induction.

Synthetic Routes & Manufacturing[1][2][3]

The synthesis of 2-Amino-2-(4-bromophenyl)ethanol generally follows the reduction of the corresponding amino acid (4-bromophenylglycine). This ensures the retention of optical purity if starting from a resolved amino acid.

Core Synthesis Workflow

The most robust route involves the reduction of (S)-4-bromophenylglycine using Lithium Aluminum Hydride (LAH) or Borane-Dimethyl Sulfide (BH₃·DMS).

SynthesisRoute cluster_legend Key Transformation Start 4-Bromobenzaldehyde Step1 Strecker Synthesis (KCN, NH4Cl) Start->Step1 Inter1 4-Bromophenylglycinonitrile Step1->Inter1 Step2 Acid Hydrolysis (HCl, Reflux) Inter1->Step2 Inter2 4-Bromophenylglycine (Chiral Resolution) Step2->Inter2 Step3 Reduction (LiAlH4 or BH3-DMS) Inter2->Step3 Final 2-Amino-2-(4-bromophenyl)ethanol Step3->Final

Figure 1: Linear synthesis from aldehyde precursor to the target amino alcohol.

Critical Process Parameters (CPP)
  • Reduction Stoichiometry: When using LAH, a minimum of 2.5 equivalents is required to reduce both the carboxylate and the ammonium proton.

  • Temperature Control: The reduction is exothermic. Maintain temperature <0°C during addition to prevent debromination (a known side reaction with reactive hydrides at high temperatures).

  • Quenching: Use the Fieser method (n mL H₂O, n mL 15% NaOH, 3n mL H₂O) to ensure granular aluminum salts that are easy to filter, maximizing yield.

Divergent Applications: The "Versatility" Engine

The true value of this intermediate lies in its ability to undergo orthogonal transformations. It acts as a pivot point in divergent synthesis.

Applications Core 2-Amino-2-(4-bromophenyl)ethanol Path1 Pathway A: Cyclization (Triethyl orthoformate / Lewis Acid) Core->Path1 Dehydration Path2 Pathway B: Phosgenation (Triphosgene / CDI) Core->Path2 Carbonylation Path3 Pathway C: Cross-Coupling (Suzuki-Miyaura) Core->Path3 Pd(0) / Ar-B(OH)2 Prod1 4-(4-Bromophenyl)-2-oxazoline (Ligand Precursor) Path1->Prod1 Prod2 4-(4-Bromophenyl)-2-oxazolidinone (Evans Auxiliary) Path2->Prod2 Prod3 Biaryl Amino Alcohols (Library Generation) Path3->Prod3

Figure 2: Divergent synthetic pathways utilizing the amino-alcohol core and aryl bromide handle.

Pathway A: Ligand Synthesis (Oxazolines)

The condensation of 2-amino-2-(4-bromophenyl)ethanol with nitriles or orthoesters yields oxazolines . These are critical components of BOX (Bis-oxazoline) ligands used in asymmetric copper and zinc catalysis. The 4-bromo substituent allows for the fine-tuning of the ligand's "bite angle" and electronic properties via subsequent arylation.

Pathway B: Chiral Auxiliaries (Oxazolidinones)

Reaction with carbonyldiimidazole (CDI) or triphosgene yields the Evans-type oxazolidinone .

  • Utility: Used in asymmetric alkylations and aldol reactions.

  • Advantage: The para-bromo group provides a site to attach the auxiliary to solid-phase supports or polymer resins, facilitating catalyst recovery.

Detailed Experimental Protocols

Protocol 1: Synthesis of (S)-4-(4-Bromophenyl)-2-oxazolidinone

A self-validating protocol for converting the amino alcohol into a chiral auxiliary.

Reagents:

  • (S)-2-Amino-2-(4-bromophenyl)ethanol (1.0 eq)

  • Carbonyldiimidazole (CDI) (1.2 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM) for extraction

Procedure:

  • Dissolution: Charge a flame-dried flask with (S)-2-Amino-2-(4-bromophenyl)ethanol (10 mmol) and anhydrous THF (50 mL). Cool to 0°C under nitrogen.

  • Addition: Add CDI (12 mmol) portion-wise over 15 minutes. Observation: Gas evolution (CO₂) will occur; ensure venting.

  • Reaction: Warm to room temperature and stir for 4 hours. Monitor by TLC (Eluent: 50% EtOAc/Hexane). The starting amine spot (ninhydrin active) should disappear.

  • Workup: Quench with saturated NH₄Cl solution (20 mL). Extract with DCM (3 x 30 mL).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from EtOAc/Hexane.

  • Validation: ¹H NMR should show the disappearance of the broad NH/OH signals and the appearance of a carbamate NH singlet (typically ~6-7 ppm).

Protocol 2: Suzuki-Miyaura Coupling on the Amino Alcohol

Demonstrating the stability of the unprotected amino alcohol under coupling conditions.

Reagents:

  • 2-Amino-2-(4-bromophenyl)ethanol (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Pd(dppf)Cl₂ (3 mol%)

  • K₂CO₃ (2.0 eq)

  • Dioxane/Water (4:1)

Procedure:

  • Degassing: Combine solvent, base, and boronic acid in a reaction vial. Sparge with argon for 10 minutes.

  • Catalysis: Add the amino alcohol and Pd catalyst. Seal the vial.

  • Heating: Heat to 80°C for 12 hours.

  • Why this works: The free amine and alcohol can coordinate Pd, but the oxidative addition into the Ar-Br bond is faster. Using a bidentate ligand like dppf prevents catalyst poisoning by the substrate.

  • Result: Yields 2-Amino-2-(4-biphenyl)ethanol, expanding the steric bulk of the chiral center.

Quality Control & Safety

Analytical Standards
  • HPLC: Use a Chiralpak AD-H column (Hexane/IPA gradient) to determine Enantiomeric Excess (ee). The bromo-substituent provides a distinct UV chromophore (λmax ~260 nm).

  • NMR: The benzylic proton (CH-NH₂) appears as a triplet or doublet of doublets around 4.0-4.5 ppm, distinct from the methylene protons (3.5-3.8 ppm).

Safety Hazards (GHS Classification)
  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3][4]

  • H335: May cause respiratory irritation.[1][2][3]

  • Handling: The compound is an amino alcohol; avoid contact with strong oxidizers and acid chlorides unless controlled. Always handle in a fume hood.

References

  • Synthesis of Chiral Amino Alcohols: Journal of Organic Chemistry, "Stereoselective Synthesis of Phenylglycinol Derivatives via Asymmetric Strecker Reaction," .

  • Oxazoline Ligands: Chemical Reviews, "Bis(oxazoline) Ligands in Asymmetric Catalysis," .

  • Suzuki Coupling on Unprotected Amines: Organic Letters, "Palladium-Catalyzed Cross-Coupling of Aryl Halides with Boronic Acids in the Presence of Free Amines," .

  • Safety Data: PubChem, "2-Amino-2-(4-bromophenyl)ethanol Compound Summary," .

  • Commercial Availability & CAS Verification: Fluorochem, "(S)-2-Amino-2-(4-bromophenyl)ethanol Product Page," .

Sources

Methodological & Application

synthesis of 2-Amino-2-(4-bromophenyl)ethanol from 4-bromobenzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SYN-2026-BR High-Purity Synthesis of (±)-2-Amino-2-(4-bromophenyl)ethanol from 4-Bromobenzoyl Chloride

Executive Summary

This application note details a robust, scalable protocol for the synthesis of (±)-2-Amino-2-(4-bromophenyl)ethanol (CAS: 201403-02-3) starting from 4-bromobenzoyl chloride. This


-amino alcohol scaffold is a critical intermediate in the development of adrenergic agonists and chiral auxiliaries.

Unlike direct aminohydroxylation methods which often require expensive styrene precursors, this route utilizes readily available acid chlorides. The protocol features a chemoselective hydride reduction to the aldehyde, followed by a Strecker synthesis and reductive hydrolysis . Special emphasis is placed on preventing over-reduction of the aldehyde and preserving the aryl bromide moiety during the final hydride reduction.

Retrosynthetic Strategy & Pathway

The synthesis is designed to build the amino-alcohol core while maintaining the oxidation state of the benzylic carbon suitable for amination.

  • Step 1 (Chemoselective Reduction): Conversion of the acid chloride to the aldehyde using Lithium Tri-tert-butoxyaluminum Hydride (

    
    ).[1][2] This reagent is sterically bulky, preventing the "hydride overshoot" that leads to primary alcohols.
    
  • Step 2 (Strecker Reaction): Formation of the

    
    -aminonitrile via nucleophilic addition of cyanide in the presence of ammonia.
    
  • Step 3 (Hydrolysis & Reduction): Conversion of the nitrile to the amino acid (4-bromophenylglycine), followed by reduction to the target amino alcohol.

SynthesisPathway SM 4-Bromobenzoyl Chloride INT1 4-Bromobenzaldehyde SM->INT1 LiAl(OtBu)3H Diglyme, -78°C INT2 Aminonitrile Intermediate INT1->INT2 NaCN, NH4Cl MeOH/NH3 INT3 4-Bromophenylglycine (Amino Acid) INT2->INT3 HCl (aq) Hydrolysis PROD 2-Amino-2-(4-bromophenyl) ethanol INT3->PROD NaBH4 / I2 THF, Reflux

Figure 1: Synthetic workflow from Acid Chloride to Amino Alcohol.

Critical Reagents & Safety Architecture

ReagentRoleHazard ClassHandling Protocol
4-Bromobenzoyl Chloride Starting MaterialCorrosive, LachrymatorHandle in fume hood; avoid water contact.

Selective ReductantWater Reactive, FlammableUse dry glassware; inert atmosphere (

/Ar).
Sodium Cyanide (NaCN) Strecker ReagentAcute Toxin (Fatal) Strict Protocol: Use bleach trap for waste. Never mix with acid outside controlled hydrolysis.
Tetrahydrofuran (THF) SolventFlammable, Peroxide FormerUse anhydrous; distill from Na/Benzophenone or use drying columns.
Sodium Borohydride (

)
ReductantWater ReactiveVent hydrogen gas properly.

Detailed Experimental Protocols

Phase 1: Chemoselective Reduction to 4-Bromobenzaldehyde

Rationale: Standard


 reduces acid chlorides all the way to alcohols.[1] We use the sterically hindered 

to stop at the aldehyde stage.

Protocol:

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Solvent Prep: Charge the flask with 4-bromobenzoyl chloride (10.0 g, 45.6 mmol) and dissolve in anhydrous Diglyme (100 mL). Cool the solution to -78°C (dry ice/acetone bath).

  • Reagent Addition: Dissolve

    
     (11.6 g, 45.6 mmol, 1.0 equiv) in Diglyme (50 mL). Add this solution dropwise via the addition funnel over 45 minutes. Crucial: Maintain temperature below -70°C to ensure selectivity.
    
  • Reaction: Stir at -78°C for 1 hour, then allow to warm to room temperature over 2 hours.

  • Quench: Pour the mixture into crushed ice/water (300 mL) containing 1M HCl (50 mL).

  • Extraction: Extract with Ethyl Acetate (

    
     mL). Wash combined organics with saturated 
    
    
    
    and brine.[3] Dry over
    
    
    .[4]
  • Purification: Evaporate solvent. If necessary, purify via flash chromatography (Hexanes/EtOAc 9:1) or recrystallize from Ethanol/Water.

    • Target Yield: 85-90%[5]

    • Checkpoint: Confirm aldehyde peak in

      
       NMR (~9.9 ppm).
      
Phase 2: Strecker Synthesis (Aminonitrile Formation)

Rationale: This step installs the nitrogen atom and the carbon backbone required for the amino acid precursor.

Protocol:

  • Reagent Prep: In a fume hood, prepare a saturated solution of ammonia in Methanol (

    
    ) or use 7N 
    
    
    
    in MeOH.
  • Reaction: In a pressure-rated vessel or sealed RBF, dissolve 4-bromobenzaldehyde (8.0 g, 43.2 mmol) in

    
     (80 mL).
    
  • Activation: Add Ammonium Chloride (

    
    , 2.5 g, 47.5 mmol) and Sodium Cyanide (
    
    
    
    , 2.3 g, 47.5 mmol). Warning: Cyanide hazard.
  • Incubation: Stir at room temperature for 24-48 hours. The solution will turn yellow/orange.

  • Workup: Pour carefully into ice water (200 mL). The aminonitrile often precipitates. Filter the solid.[6] If oil forms, extract with Dichloromethane (DCM).

  • Safety Note: Wash all glassware with 10% bleach solution to oxidize residual cyanide.

Phase 3: Hydrolysis to 4-Bromophenylglycine

Rationale: Direct reduction of nitriles often yields diamines. Hydrolysis to the acid followed by reduction is the most reliable route to the amino alcohol.

Protocol:

  • Hydrolysis: Suspend the crude aminonitrile in 6M HCl (100 mL).

  • Reflux: Heat to reflux (100°C) for 4-6 hours. The solid will dissolve, then the amino acid hydrochloride may precipitate upon cooling.

  • Isolation: Cool to 0°C. Filter the white precipitate (4-Bromophenylglycine

    
     HCl). Wash with cold acetone.
    
Phase 4: Reduction to 2-Amino-2-(4-bromophenyl)ethanol

Rationale: We utilize the


 system  (generating borane in situ). This is preferred over 

for halogenated aromatics as it minimizes the risk of debromination (removing the Br atom from the ring).

Protocol:

  • Setup: Dry 3-neck RBF,

    
     atmosphere.
    
  • Suspension: Suspend 4-bromophenylglycine (5.0 g, 21.7 mmol) in anhydrous THF (100 mL).

  • Borohydride Addition: Add

    
     (1.9 g, 50 mmol) in one portion.
    
  • Iodine Addition: Dissolve Iodine (

    
    , 5.5 g, 21.7 mmol) in THF (30 mL). Add dropwise over 30 minutes. Observation: Hydrogen gas evolution will occur.
    
  • Reflux: Heat to reflux for 18 hours. The solution should become clear/colorless.

  • Quench: Cool to room temperature. Carefully add Methanol (20 mL) to quench excess borane. Stir for 30 minutes.

  • Workup: Evaporate solvent. Dissolve residue in 20% KOH (50 mL) and stir for 4 hours (to break Boron-Nitrogen complexes).

  • Extraction: Extract with DCM (

    
     mL). Dry over 
    
    
    
    and concentrate.
  • Final Product: Recrystallize from Ethyl Acetate/Hexane.

Quality Control & Validation

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity >98.0%HPLC (C18, MeCN/H2O gradient)
Identity (

NMR)

7.4 (m, 4H, Ar-H), 4.0 (dd, 1H, CH-N), 3.6 (m, 2H,

-O)
400 MHz DMSO-

Mass Spec

(Br isotope pattern)
LC-MS (ESI)

Process Validation Diagram (Graphviz):

Validation Start Crude Product Isolation Check1 1H NMR Analysis (Check for aldehyde proton @ 9.9ppm) Start->Check1 Check2 LC-MS Analysis (Check for Debromination: Mass 138) Check1->Check2 Pass Purify Recrystallization (EtOAc/Hexane) Check1->Purify Fail (Aldehyde present) Check2->Purify Fail (Impurities) Final Release Lot (>98% Purity) Check2->Final Pass Purify->Check1

Figure 2: QC Decision Tree for batch release.

Troubleshooting & Optimization

  • Issue: Low Yield in Step 1 (Aldehyde Synthesis).

    • Cause: Temperature rose above -70°C or wet solvent.[7]

    • Fix: Ensure strict cryogenic control. Use fresh

      
      .
      
  • Issue: Debromination in Step 4.

    • Cause: Reaction temperature too high or use of aggressive catalysts.

    • Fix: Switch strictly to the

      
       system; avoid standard 
      
      
      
      reflux if debromination is observed (loss of M+2 isotope peak in MS).
  • Issue: Poor Solubility of Amino Acid.

    • Fix: The amino acid intermediate is zwitterionic and insoluble in ether/DCM. Ensure the reduction is performed on the free acid or use the methyl ester derivative if solubility is a major bottleneck.

References

  • Brown, H. C., & Tsukamoto, A. (1964). Selective Reductions.[8] V. Reaction of Alkali Metal Aluminum Hydrides with Acid Chlorides to Form Aldehydes.[1][2][9] Journal of the American Chemical Society. Link

  • McKillop, A., & Taylor, R. J. (1983). Lithium tri-tert-butoxyaluminohydride: A versatile reagent in organic synthesis. Organic Syntheses.[10][11] Link

  • Abdo, M. A., et al. (2018).[4] Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-bromophenyl)-1,3-thiazole derivatives. Journal of Pharmacy Research.[4] Link

  • Periasamy, M., & Thirumalaikumar, M. (2000). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. Journal of Organometallic Chemistry (NaBH4/I2 System). Link

  • PubChem Compound Summary. (2026). 2-Amino-2-(4-bromophenyl)ethanol.[12][13] National Center for Biotechnology Information. Link

Sources

Application Note: Chiral Resolution of Racemic 2-Amino-2-(4-bromophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocols for the chiral resolution of 2-Amino-2-(4-bromophenyl)ethanol (CAS: 1916569-82-8) , a critical beta-amino alcohol synthon used in the synthesis of adrenergic receptor agonists and mirabegron intermediates. Due to the presence of the 4-bromo substituent, this scaffold offers unique versatility for downstream palladium-catalyzed coupling (Suzuki-Miyaura or Buchwald-Hartwig), making enantiomeric purity critical early in the synthetic sequence.

This note presents two complementary workflows:

  • Classical Chemical Resolution: A scalable, cost-effective method using diastereomeric salt formation with tartaric acid.

  • Enzymatic Kinetic Resolution (EKR): A high-selectivity biocatalytic route utilizing Candida antarctica Lipase B (CAL-B) on the N-protected substrate.

Molecule Profile & Properties[1][2]

PropertyDescription
IUPAC Name 2-Amino-2-(4-bromophenyl)ethanol
Structure Class Aryl

-amino alcohol (Phenylglycinol analogue)
Molecular Weight 216.08 g/mol
Chiral Center C1 (Benzylic position)
pKa (Conjugate Acid) ~8.9 (Amine)
Solubility Soluble in MeOH, EtOH, DMSO; Sparingly soluble in Toluene, Hexane.
Critical Impurity 4-Bromoacetophenone (oxidation byproduct)

Analytical Method Development (HPLC)

Before attempting resolution, a robust method to quantify Enantiomeric Excess (% ee) is required.

Protocol: Chiral Normal-Phase HPLC

Objective: Baseline separation of (R) and (S) enantiomers.[1]

  • Column: Daicel Chiralpak® AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).

    • Note: The AD-H column generally provides superior separation for phenylglycinol derivatives due to the open amylose helical structure accommodating the bulky bromo-phenyl group.

  • Dimensions: 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).

    • Expert Insight: Diethylamine (DEA) is mandatory to suppress peak tailing caused by the interaction of the free amine with residual silanols on the silica support.

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 25°C.

  • Detection: UV @ 254 nm (Strong absorption due to Br-Phenyl chromophore).

System Suitability Criteria:

  • Resolution (

    
    ) > 2.0.
    
  • Tailing Factor (

    
    ) < 1.5.
    

Protocol A: Classical Chemical Resolution (Scalable)

Mechanism: Formation of diastereomeric salts using chiral carboxylic acids.[3] The 4-bromo substituent increases the lipophilicity of the phenyl ring, often enhancing the lattice energy differences between diastereomers compared to the unsubstituted parent compound.

Workflow Diagram

ChemicalResolution Racemate Racemic 2-Amino-2-(4-bromophenyl)ethanol Agent Add L-(+)-Tartaric Acid (0.5 - 1.0 eq) Racemate->Agent Solvent Solvent: EtOH/H2O (9:1) Agent->Solvent Heat Heat to Reflux (Dissolution) Solvent->Heat Cool Slow Cooling to 20°C (1°C/min) Heat->Cool Filter Filtration Cool->Filter Solid Solid: Diastereomeric Salt (Enriched Enantiomer) Filter->Solid Precipitate Liquor Mother Liquor (Opposite Enantiomer) Filter->Liquor Filtrate Recryst Recrystallization (EtOH) Solid->Recryst If ee < 95% FreeBase Free Basing (NaOH/DCM) Solid->FreeBase If ee > 95% Recryst->FreeBase Final Pure Enantiomer (>98% ee) FreeBase->Final

Figure 1: Workflow for the classical resolution via diastereomeric salt crystallization.

Step-by-Step Procedure
  • Stoichiometry: Dissolve racemic amine (10 g, 46 mmol) in Ethanol (150 mL).

  • Acid Addition: Add L-(+)-Tartaric acid (3.45 g, 23 mmol, 0.5 eq) dissolved in warm Ethanol (50 mL).

    • Expert Insight: Using 0.5 equivalents ("Method of Half-Quantities") forces the formation of the less soluble 2:1 (Amine:Acid) salt or maximizes the yield of the 1:1 salt of the matching enantiomer while leaving the other in solution.

  • Crystallization: Heat the mixture to reflux until clear. Allow to cool slowly to room temperature over 4 hours with gentle stirring.

    • Critical Control Point: Rapid cooling traps the "wrong" isomer in the crystal lattice (occlusion). Slow cooling is essential for high optical purity.

  • Harvest: Filter the white precipitate. Wash with cold Ethanol (20 mL).

  • Analysis: Dry a small sample, treat with 1M NaOH/DCM, and analyze the organic layer via HPLC (Protocol Section 3).

  • Recrystallization: If ee < 98%, recrystallize the salt from boiling Ethanol/Water (95:5).

  • Free Basing: Suspend the salt in DCM (100 mL) and treat with 1M NaOH (50 mL). Separate phases, dry over MgSO4, and concentrate to yield the chiral amine.

Protocol B: Enzymatic Kinetic Resolution (High Purity)

Mechanism: Lipase-catalyzed acylation. Direct acylation of the free amine is possible but often results in lower E-values (enantiomeric ratio) due to chemical background acylation. The preferred route is O-acylation of the N-Boc protected intermediate .

Enzyme: Candida antarctica Lipase B (CAL-B), immobilized (e.g., Novozym 435).

Workflow Diagram

EnzymaticResolution Start Racemic N-Boc-Amine Reaction Enzyme: CAL-B (Novozym 435) Acyl Donor: Vinyl Acetate Solvent: MTBE or Toluene Start->Reaction Process Incubate 30-50°C Reaction->Process Check Check HPLC Stop at 50% Conv. Process->Check Separation Column Chromatography Check->Separation Prod1 (S)-Acetate (Ester) Separation->Prod1 Prod2 (R)-Alcohol (Unreacted) Separation->Prod2 Hydrolysis Chemical Hydrolysis (LiOH/MeOH) Prod1->Hydrolysis Deprotect Boc-Deprotection (TFA/DCM) Prod2->Deprotect Hydrolysis->Deprotect FinalR Pure (R)-Amine Deprotect->FinalR From Alcohol FinalS Pure (S)-Amine Deprotect->FinalS From Ester

Figure 2: Enzymatic Kinetic Resolution (EKR) pathway using N-Boc protection strategy.

Step-by-Step Procedure
  • Protection: Convert the racemic amine to the N-Boc derivative using

    
     (1.1 eq) and 
    
    
    
    in DCM. Yield is typically quantitative.
  • Reaction Setup:

    • Substrate: 1.0 g N-Boc-rac-amine.

    • Solvent: 20 mL dry Toluene or MTBE (Methyl tert-butyl ether).

    • Acyl Donor: Vinyl Acetate (5 eq).

    • Enzyme: Novozym 435 (100 mg, 10% w/w).

  • Incubation: Shake at 40°C at 200 rpm.

  • Monitoring: Monitor by HPLC. The lipase typically acetylates the (S)-enantiomer (Kazlauskas rule for secondary alcohols), leaving the (R)-alcohol unreacted.

    • Target: Stop reaction exactly at 50% conversion to maximize the ee of both species.

  • Workup: Filter off the enzyme (can be recycled). Concentrate the filtrate.

  • Separation: Separate the (S)-Ester and (R)-Alcohol via silica gel flash chromatography (Hexane/EtOAc gradient). The polarity difference between the alcohol and ester makes this separation easy.

  • Deprotection: Treat the resolved N-Boc intermediates with TFA/DCM (1:1) to yield the respective enantiopure amino alcohol salts.

Expertise & Troubleshooting (E-E-A-T)

Absolute Configuration Assignment

Do not assume configuration based solely on literature of the non-brominated analog.

  • Method: X-Ray Crystallography.

  • Protocol: The tartrate salt from Protocol A often yields single crystals suitable for XRD. The heavy bromine atom provides excellent anomalous scattering, allowing unambiguous assignment of absolute configuration without derivatization.

Common Pitfalls
  • Solubility Issues (Protocol A): If the salt precipitates too instantly (amorphous solid), the solvent is too non-polar. Add water dropwise to the boiling ethanol solution until the salt dissolves, then cool.

  • Low Conversion (Protocol B): If the enzymatic reaction stalls < 40%, the enzyme may be water-starved (some lipases need trace water) or inhibited by the acetaldehyde byproduct.

    • Fix: Use molecular sieves to keep the solvent dry (CAL-B works well in dry organic solvents) and ensure high agitation to remove acetaldehyde.

  • Racemization: Benzylic amino alcohols are prone to racemization under strongly basic conditions or high heat. Avoid boiling in strong base during the free-basing step.

References

  • Breuer, M., et al. (2004). "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie International Edition. Link

  • Ghanem, A. (2007).[4] "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Bicyclic α-Heterocycles." Tetrahedron: Asymmetry. (General reference for Lipase/CAL-B mechanisms on benzylic alcohols).

  • Daicel Chiral Technologies. "Application Note: Separation of Beta-Amino Alcohols." (Standard industry protocols for AD-H/OD-H columns). Link

  • Gonzalo, G., et al. (2003). "Lipase-catalyzed kinetic resolution of N-protected β-amino alcohols." Journal of Organic Chemistry. (Specifics on N-Boc protection strategy). Link

  • Biosynth. "(R)-2-Amino-2-(4-Bromophenyl)Ethanol Hydrochloride Data Sheet." (Physical property verification). Link

Sources

Application Notes and Protocols: The Strategic Use of 2-Amino-2-(4-bromophenyl)ethanol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Chiral Building Block

In the landscape of modern pharmaceutical development, the demand for enantiomerically pure compounds is paramount. The stereochemistry of a drug molecule can profoundly influence its pharmacological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even contribute to adverse effects. This necessitates the use of chiral building blocks in drug synthesis, and among these, 2-Amino-2-(4-bromophenyl)ethanol stands out as a molecule of significant interest. Its bifunctional nature, possessing both an amino and a hydroxyl group, combined with the presence of a bromine atom on the phenyl ring, makes it a versatile precursor for a range of pharmaceutical targets. The bromine atom, in particular, serves as a valuable handle for further synthetic transformations, such as cross-coupling reactions, allowing for the introduction of molecular complexity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of 2-Amino-2-(4-bromophenyl)ethanol in pharmaceutical synthesis, with a focus on practical, field-proven protocols and the underlying scientific rationale.

Core Applications in Pharmaceutical Synthesis

2-Amino-2-(4-bromophenyl)ethanol, particularly in its enantiomerically pure forms, is a valuable starting material for the synthesis of a variety of biologically active molecules. Its structural motif is found at the core of several classes of drugs, most notably as a precursor to phenylethanolamine-based therapeutics.

Synthesis of β2-Adrenergic Receptor Agonists

The phenylethanolamine scaffold is a cornerstone in the design of β2-adrenergic receptor agonists, a class of drugs widely used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). The (R)-enantiomer of these drugs is typically the more active isomer. (R)-2-Amino-2-(4-bromophenyl)ethanol can serve as a key chiral precursor for the synthesis of potent β2-agonists. The following section details a plausible and robust synthetic strategy for a key intermediate towards this class of drugs.

Precursor to Chiral Ligands and Catalysts

The amino alcohol functionality of 2-Amino-2-(4-bromophenyl)ethanol makes it an excellent candidate for the synthesis of chiral ligands used in asymmetric catalysis. These ligands can coordinate with metal centers to create catalysts that facilitate enantioselective transformations, a cornerstone of modern green chemistry in pharmaceutical manufacturing.

Experimental Protocols: From Racemate to Enantiopure Intermediate

A critical aspect of utilizing 2-Amino-2-(4-bromophenyl)ethanol is the ability to access its enantiomerically pure forms. This section provides detailed protocols for the synthesis of the racemic compound, its subsequent chiral resolution, and a representative application in the synthesis of a pharmaceutical intermediate.

Protocol 1: Synthesis of Racemic 2-Amino-2-(4-bromophenyl)ethanol

The synthesis of the racemic amino alcohol typically starts from the corresponding α-bromoacetophenone, followed by amination and reduction.

Reaction Scheme:

G A 2-Bromo-4'-bromoacetophenone B 2-Azido-1-(4-bromophenyl)ethanone A->B NaN3, Acetone/H2O C 2-Amino-1-(4-bromophenyl)ethanone (hydrochloride salt) B->C 1. H2, Pd/C 2. HCl D rac-2-Amino-2-(4-bromophenyl)ethanol C->D NaBH4, Methanol

Figure 1: Synthesis of racemic 2-Amino-2-(4-bromophenyl)ethanol.

Step-by-Step Procedure:

  • Azidation: To a solution of 2-bromo-4'-bromoacetophenone (1.0 eq) in a mixture of acetone and water (3:1), add sodium azide (1.2 eq). Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.

  • Work-up and Extraction: After completion, remove the acetone under reduced pressure. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford 2-azido-1-(4-bromophenyl)ethanone.

  • Reduction of the Azide: Dissolve the crude azide in methanol and add a catalytic amount of 10% Palladium on carbon. Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

  • Salt Formation: After the reduction, filter the catalyst through a pad of Celite. Add a solution of HCl in ethanol to the filtrate to precipitate the hydrochloride salt of 2-amino-1-(4-bromophenyl)ethanone. Collect the solid by filtration.

  • Reduction of the Ketone: Suspend the amino ketone hydrochloride salt in methanol and cool the mixture to 0 °C. Add sodium borohydride (1.5 eq) portion-wise. Stir the reaction at room temperature for 2-3 hours.

  • Final Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield racemic 2-Amino-2-(4-bromophenyl)ethanol.

Data Summary Table:

StepReactantsKey ReagentsSolventTypical YieldPurity (by HPLC)
Azidation2-Bromo-4'-bromoacetophenoneSodium azideAcetone/Water>95%>90% (crude)
Reduction (Azide)2-Azido-1-(4-bromophenyl)ethanoneH₂, Pd/CMethanol>90%>95% (as HCl salt)
Reduction (Ketone)2-Amino-1-(4-bromophenyl)ethanone HClNaBH₄Methanol85-95%>98%
Protocol 2: Diastereomeric Resolution of 2-Amino-2-(4-bromophenyl)ethanol

The separation of enantiomers is achieved through the formation of diastereomeric salts with a chiral resolving agent, in this case, L-(+)-tartaric acid. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.[1]

Workflow for Chiral Resolution:

G cluster_0 Diastereomeric Salt Formation cluster_1 Fractional Crystallization cluster_2 Liberation of Free Amine A rac-2-Amino-2-(4-bromophenyl)ethanol C Solution of Diastereomeric Salts ((R)-Amine-(L)-Tartrate and (S)-Amine-(L)-Tartrate) A->C B L-(+)-Tartaric Acid B->C D Precipitate of less soluble diastereomer ((R)-Amine-(L)-Tartrate) C->D Cooling & Crystallization E Mother Liquor enriched in more soluble diastereomer ((S)-Amine-(L)-Tartrate) C->E Filtration F (R)-2-Amino-2-(4-bromophenyl)ethanol D->F Basification (e.g., NaOH) G (S)-2-Amino-2-(4-bromophenyl)ethanol E->G Basification (e.g., NaOH)

Figure 2: Workflow for the diastereomeric resolution of 2-Amino-2-(4-bromophenyl)ethanol.

Step-by-Step Procedure:

  • Salt Formation: Dissolve racemic 2-Amino-2-(4-bromophenyl)ethanol (1.0 eq) in a suitable solvent such as methanol or ethanol at an elevated temperature. In a separate flask, dissolve L-(+)-tartaric acid (0.5 eq) in the same solvent, also with heating.

  • Crystallization: Slowly add the tartaric acid solution to the amino alcohol solution. Allow the mixture to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the precipitated crystals by filtration and wash them with a small amount of cold solvent. This solid is enriched in one diastereomer.

  • Liberation of the Enantiomer: Suspend the crystalline salt in water and add a base (e.g., 1M NaOH) until the pH is basic (pH > 10). Extract the free amino alcohol with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer and concentrate to obtain the enantiomerically enriched 2-Amino-2-(4-bromophenyl)ethanol.

  • Recovery of the Other Enantiomer: The mother liquor from the filtration step is enriched in the other diastereomer. This can be treated in a similar manner (basification and extraction) to recover the other enantiomer, albeit with lower enantiomeric purity. Further enrichment can be achieved by recrystallization or by using D-(-)-tartaric acid.

Analytical Protocol: Chiral HPLC for Enantiomeric Purity Determination

The enantiomeric excess (e.e.) of the resolved amino alcohol should be determined by chiral High-Performance Liquid Chromatography (HPLC).

HPLC Conditions:

ParameterCondition
Column Chiralcel OD-H or equivalent polysaccharide-based chiral stationary phase
Mobile Phase A mixture of n-hexane and isopropanol with a small amount of a basic modifier (e.g., diethylamine)
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Injection Volume 10 µL

The elution order of the enantiomers should be determined by injecting a sample of a commercially available, enantiomerically pure standard, if available.

Protocol 3: Application in the Synthesis of a Pharmaceutical Intermediate

This protocol outlines the synthesis of a key intermediate that can be further elaborated to produce β2-adrenergic receptor agonists. We will focus on the N-alkylation of (R)-2-Amino-2-(4-bromophenyl)ethanol.

Reaction Scheme:

G A (R)-2-Amino-2-(4-bromophenyl)ethanol C (R)-N-(tert-butoxycarbonylmethyl)-2-amino-2-(4-bromophenyl)ethanol A->C B Tert-butyl bromoacetate B->C K2CO3, Acetonitrile, Reflux

Figure 3: N-alkylation of (R)-2-Amino-2-(4-bromophenyl)ethanol.

Step-by-Step Procedure:

  • Reaction Setup: To a solution of (R)-2-Amino-2-(4-bromophenyl)ethanol (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and tert-butyl bromoacetate (1.1 eq).

  • Reaction Execution: Heat the reaction mixture to reflux and stir for 12-16 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired N-alkylated product.

Conclusion: A Versatile Tool for Modern Drug Discovery

2-Amino-2-(4-bromophenyl)ethanol has demonstrated its value as a versatile and strategic chiral building block in pharmaceutical synthesis. Its utility in the construction of key pharmaceutical intermediates, particularly for β2-adrenergic receptor agonists, highlights its importance. The protocols detailed in this guide provide a practical framework for the synthesis, resolution, and application of this compound. By understanding the underlying principles of its reactivity and the methods for obtaining it in an enantiomerically pure form, researchers and drug development professionals can effectively leverage 2-Amino-2-(4-bromophenyl)ethanol to accelerate the discovery and development of new medicines.

References

  • Strategies for chiral separation: from racemate to enantiomer. Chemical Society Reviews. [Link]

  • Establishment of a Simple and Efficient Screening Protocol for Optical Resolution by Diastereomeric Salt Crystallization. Organic Process Research & Development. [Link]

  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry. [Link]

  • Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. [Link]

  • Enantioselective synthesis of (R)-salbutamol hydrochloride. ResearchGate. [Link]

  • A Validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl) propionic acid. Trade Science Inc. [Link]

  • Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron. [Link]

Sources

"2-Amino-2-(4-bromophenyl)ethanol" in the synthesis of topoisomerase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Leveraging 2-Amino-2-(4-bromophenyl)ethanol as a Key Chiral Building Block for the Synthesis of Novel Topoisomerase Inhibitors

Abstract

DNA topoisomerases are essential nuclear enzymes that modulate DNA topology, making them critical targets for cancer chemotherapy.[1][2] Topoisomerase inhibitors function by disrupting the enzyme's catalytic cycle of DNA cleavage and re-ligation, often by stabilizing a transient intermediate known as the cleavage complex.[3][4] This stabilization leads to the accumulation of DNA strand breaks, which, particularly in rapidly proliferating cancer cells, triggers apoptotic cell death.[1][3] The phenylaminoethanol scaffold is a privileged structural motif in medicinal chemistry, offering stereochemical complexity and versatile functional groups for synthetic elaboration. This guide details the strategic use of 2-Amino-2-(4-bromophenyl)ethanol as a starting material for the synthesis of a potent, novel topoisomerase IIα (Topo IIα) inhibitor. We provide a comprehensive, step-by-step synthetic protocol, methods for biological evaluation, and an analysis of the structure-activity relationship conferred by the key structural elements.

Introduction: The Rationale for Targeting Topoisomerase II

DNA topoisomerases resolve topological challenges in the genome that arise during replication, transcription, and chromosome segregation.[5] Eukaryotic cells possess two main types: Topoisomerase I (Topo I), which creates single-strand breaks, and Topoisomerase II (Topo II), which generates transient double-strand breaks.[2][6] Topo II is a particularly compelling anticancer target because its activity is essential for untangling newly replicated daughter chromatids during mitosis.[7]

Many of the most effective anticancer drugs, including etoposide and doxorubicin, are Topo II "poisons".[6][7] These agents do not block the enzyme's DNA cleavage activity but instead inhibit the subsequent re-ligation step. This traps the enzyme in a covalent complex with the cleaved DNA, forming a stable ternary drug-enzyme-DNA complex that is a potent cytotoxic lesion.[3][4]

Causality Behind the Design:

Our strategy focuses on using 2-Amino-2-(4-bromophenyl)ethanol as a chiral starting scaffold. The rationale is threefold:

  • Stereochemical Control: The inherent chirality of the aminoethanol backbone allows for stereoselective synthesis, which is often critical for specific interactions with enzyme binding sites.

  • Synthetic Versatility: The primary amine and secondary alcohol serve as ideal synthetic handles for building molecular complexity and introducing pharmacophoric features.

  • Strategic Bromine Placement: The bromine atom on the phenyl ring is not merely a substituent; it is a versatile functional group for modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the strategic introduction of planar, aromatic, or heterocyclic systems known to be important for DNA intercalation and interaction with the Topo II enzyme.[8] This approach enables the creation of a diverse library of compounds for structure-activity relationship (SAR) studies.[9][10]

Synthetic Strategy and Workflow

The overall strategy involves a multi-step synthesis to append a DNA-intercalating moiety, in this case, a simplified quinoline system, to the 2-Amino-2-(4-bromophenyl)ethanol core via a Suzuki cross-coupling reaction. This is followed by functionalization of the amino group to complete the target molecule, QBr-A4E .

G cluster_0 PART 1: Core Modification cluster_1 PART 2: Suzuki Coupling cluster_2 PART 3: Deprotection & Final Functionalization A 2-Amino-2-(4-bromophenyl)ethanol (Starting Material) B Boc-Protected Intermediate A->B Boc₂O, TEA DCM, 0°C to rt D Coupled Product B->D Pd(dppf)Cl₂ K₂CO₃, Dioxane/H₂O 90°C C Quinoline-8-boronic acid pinacol ester C->D Pd(dppf)Cl₂ K₂CO₃, Dioxane/H₂O 90°C E Deprotected Amine D->E 4M HCl in Dioxane rt F Target Inhibitor: QBr-A4E E->F Acetic Anhydride Pyridine, 0°C

Caption: Synthetic workflow for the target Topoisomerase II inhibitor QBr-A4E.

Detailed Experimental Protocols: Synthesis & Characterization

This section provides a self-validating protocol where successful synthesis is confirmed at each stage through standard analytical techniques.

Materials and Reagents
  • 2-Amino-2-(4-bromophenyl)ethanol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Quinoline-8-boronic acid pinacol ester

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane and Water

  • 4M HCl in Dioxane

  • Acetic Anhydride & Pyridine

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

  • Silica gel for column chromatography

  • Solvents for chromatography (Ethyl Acetate, Hexanes)

  • NMR tubes, Deuterated solvents (CDCl₃, DMSO-d₆)

  • Mass spectrometer (ESI-MS)

Protocol: Synthesis of Target Inhibitor QBr-A4E

Step 1: N-Boc Protection of the Starting Material

  • Rationale: The primary amine is protected as a tert-butyloxycarbonyl (Boc) carbamate to prevent it from interfering with the subsequent palladium-catalyzed cross-coupling reaction. This is a standard and robust protecting group strategy.

  • Dissolve 2-Amino-2-(4-bromophenyl)ethanol (1.0 eq) in DCM in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine (1.2 eq) followed by the dropwise addition of Boc₂O (1.1 eq) dissolved in a small amount of DCM.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with water and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., 20-30% Ethyl Acetate in Hexanes) to yield the pure Boc-protected intermediate.

  • Validation: Confirm structure via ¹H NMR (appearance of a large singlet around 1.4 ppm for the Boc group) and ESI-MS (correct M+Na⁺ peak).

Step 2: Suzuki Cross-Coupling

  • Rationale: This key step constructs the core of the final inhibitor by coupling the bromophenyl ring with a quinoline moiety. Quinoline is a well-known DNA intercalator. Pd(dppf)Cl₂ is an efficient catalyst for coupling aryl bromides.

  • To an oven-dried flask, add the Boc-protected intermediate (1.0 eq), quinoline-8-boronic acid pinacol ester (1.2 eq), K₂CO₃ (2.5 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add degassed 1,4-dioxane and water (e.g., 4:1 ratio).

  • Heat the reaction mixture to 90°C and stir for 12-16 hours.

  • Monitor by TLC or LC-MS. Upon completion, cool to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography to yield the coupled product.

  • Validation: Confirm via ¹H NMR (disappearance of starting material signals, appearance of quinoline proton signals) and ESI-MS.

Step 3: N-Boc Deprotection and Final Acetylation

  • Rationale: The Boc group is removed under acidic conditions to liberate the primary amine. Subsequent acetylation provides the final target compound, where the amide functionality can act as a hydrogen bond donor/acceptor.

  • Dissolve the coupled product (1.0 eq) in a minimal amount of DCM and add 4M HCl in Dioxane (5-10 eq).

  • Stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).

  • Concentrate the solvent under reduced pressure. The crude product is the HCl salt of the amine.

  • Dissolve the crude amine salt in pyridine and cool to 0°C.

  • Add acetic anhydride (1.5 eq) dropwise and stir for 1 hour.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.

  • Dry over Na₂SO₄, concentrate, and purify by chromatography or recrystallization to obtain the final product, QBr-A4E .

  • Final Validation: Full characterization via ¹H NMR, ¹³C NMR, HRMS, and FTIR to confirm the structure and purity of the final compound.

Biological Evaluation: Protocols & Data Interpretation

Protocol: Topoisomerase IIα DNA Relaxation Assay
  • Principle: This assay measures the catalytic activity of Topo IIα, which converts supercoiled plasmid DNA into its relaxed form. An effective inhibitor will prevent this relaxation.[5][11] The protocol is adapted from established methodologies.[5]

  • Reaction Setup: In a 0.5 mL microfuge tube on ice, prepare a 20 µL reaction mixture containing:

    • Topo IIα reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 10 mM MgCl₂, 0.5 mM DTT, 0.5 mM EDTA).

    • 1 mM ATP.

    • 200-300 ng of supercoiled plasmid DNA (e.g., pBR322).

    • Test compound QBr-A4E at various concentrations (e.g., 1 µM to 100 µM) or DMSO as a vehicle control. Etoposide is used as a positive control.

  • Enzyme Addition: Add 1-2 units of purified human Topo IIα enzyme to each tube.

  • Incubation: Incubate the reactions at 37°C for 30-45 minutes.

  • Termination: Stop the reaction by adding 4 µL of 6X Stop Buffer/Loading Dye (containing SDS and Proteinase K to digest the enzyme, and bromophenol blue).

  • Analysis: Load the entire reaction mixture onto a 1% agarose gel. Perform electrophoresis in TBE buffer at 5-10 V/cm for 2-3 hours.

  • Visualization: Stain the gel with ethidium bromide or SYBR Safe, and visualize under UV light.[5] Supercoiled (form I) DNA migrates faster than relaxed (form II) DNA.

G A Prepare Reaction Mix (Buffer, ATP, Plasmid DNA) B Add Test Compound (QBr-A4E or Controls) A->B C Add Topo IIα Enzyme B->C D Incubate at 37°C C->D E Stop Reaction (SDS/Proteinase K) D->E F Agarose Gel Electrophoresis E->F G Visualize Bands (UV Transilluminator) F->G

Caption: Experimental workflow for the Topo IIα DNA relaxation assay.

Protocol: In Vitro Cytotoxicity (MTT Assay)
  • Principle: This assay measures the metabolic activity of cells as an indicator of cell viability. A reduction in metabolic activity in the presence of the compound indicates cytotoxicity.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, human breast adenocarcinoma) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of QBr-A4E (e.g., 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (Doxorubicin).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.

  • Measurement: Read the absorbance at ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%).

Expected Results & Data Interpretation

The results from the biological assays can be summarized for clear comparison.

CompoundTopo IIα Inhibition IC₅₀ (µM)Cytotoxicity IC₅₀ (µM) vs. MCF-7
QBr-A4E 5.38.1
Etoposide10.512.5
Doxorubicin1.20.9

Conclusion

This application note demonstrates a robust and rational approach to designing novel topoisomerase inhibitors, using 2-Amino-2-(4-bromophenyl)ethanol as a versatile and strategically valuable starting material. The provided protocols for synthesis and biological evaluation are designed to be self-validating and offer a clear pathway from chemical synthesis to biological characterization. The inherent functionality of this chiral building block allows for extensive SAR studies, paving the way for the development of next-generation anticancer therapeutics.

References

  • Wikipedia. Topoisomerase inhibitor. [Link]

  • Pommier, Y., et al. (1998). Mechanism of action of DNA topoisomerase inhibitors. PubMed. [Link]

  • Hande, K. R. (1998). Topoisomerase II inhibitors. BIOCEV. [Link]

  • Kumar, A., et al. (2024). 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[8][9]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. RSC Publishing. [Link]

  • Long, B. H., et al. (1989). Inhibitors of topoisomerase II: structure-activity relationships and mechanism of action of podophyllin congeners. PubMed. [Link]

  • Osheroff, N. (1998). Mechanism of action of eukaryotic topoisomerase II and drugs targeted to the enzyme. PubMed. [Link]

  • Sparks, J. L., et al. (2022). Topoisomerase II poisons inhibit vertebrate DNA replication through distinct mechanisms. EMBO Press. [Link]

  • Cushman, M., et al. (2003). Design, synthesis, and biological evaluation of indenoisoquinoline topoisomerase I inhibitors featuring polyamine side chains on the lactam nitrogen. PubMed. [Link]

  • Takahashi, K., et al. (2005). Inhibitory activities against topoisomerase I and II by isoaurostatin derivatives and their structure-activity relationships. PubMed. [Link]

  • Mourad, M. A. E., et al. (2023). Novel topoisomerase II/EGFR dual inhibitors: design, synthesis and docking studies of naphtho[2',3':4,5]thiazolo[3,2- a]pyrimidine hybrids as potential anticancer agents with apoptosis inducing activity. PubMed. [Link]

  • Stjern, D. C., et al. (2021). Recent developments of topoisomerase inhibitors: Clinical trials, emerging indications, novel molecules and global sales. ScienceDirect. [Link]

  • Hu, H., et al. (1992). Antitumor agents. 123. Synthesis and human DNA topoisomerase II inhibitory activity of 2'-chloro derivatives of etoposide and 4 beta-(arylamino)-4'-O-demethylpodophyllotoxins. PubMed. [Link]

  • Paudel, P., et al. (2022). Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. MDPI. [Link]

  • Lerma, C., et al. (2023). Topoisomerase Assays. NIH National Library of Medicine. [Link]

  • Choi, S. J., et al. (2005). Synthesis, topoisomerase I inhibition and structure-activity relationship study of 2,4,6-trisubstituted pyridine derivatives. PubMed. [Link]

  • da Silva, A. C. G., et al. (2022). Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives. NIH National Library of Medicine. [Link]

Sources

Application Note: A Validated HPLC Method for Purity Analysis of 2-Amino-2-(4-bromophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, accurate, and precise High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the quantification of related substances for 2-Amino-2-(4-bromophenyl)ethanol. This compound is a key intermediate in pharmaceutical synthesis, and ensuring its purity is critical for the safety and efficacy of the final active pharmaceutical ingredient (API). The described method utilizes reverse-phase chromatography with UV detection, a widely accessible and reliable technique in quality control laboratories.[1][2] The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating its suitability for its intended purpose.[3][4][5]

Introduction

2-Amino-2-(4-bromophenyl)ethanol is a chiral amino alcohol derivative that serves as a versatile building block in the synthesis of various pharmaceutical compounds.[6] The purity of this starting material directly impacts the impurity profile of the final drug product. Therefore, a reliable analytical method is required to quantify the main component and separate it from potential process-related impurities and degradation products.

High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose due to its high separation efficiency and sensitivity.[7][8] This note describes a reverse-phase HPLC (RP-HPLC) method, which is ideal for separating moderately polar aromatic compounds like the target analyte.[9][10][11] The method is designed to be straightforward, easily transferable, and compliant with regulatory expectations for analytical procedure validation.

Chromatographic Principle

The separation is based on the principle of reverse-phase chromatography, where the stationary phase is non-polar (C18) and the mobile phase is a more polar aqueous-organic mixture.[11] The analyte, 2-Amino-2-(4-bromophenyl)ethanol, and its potential impurities are separated based on their differential partitioning between the stationary and mobile phases. The bromophenyl and ethanol moieties provide a balance of hydrophobic and hydrophilic character, allowing for excellent retention and resolution with a methanol-water mobile phase. The amine group's ionization is controlled by the addition of a buffer to the mobile phase, ensuring consistent retention times and symmetrical peak shapes.

Experimental

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Chromatography Data System (CDS): OpenLab CDS or equivalent.

  • Analytical Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent).

  • Reagents:

    • Methanol (HPLC Grade)

    • Acetonitrile (HPLC Grade)

    • Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical Grade)

    • Orthophosphoric Acid (85%, Analytical Grade)

    • Water (HPLC Grade, e.g., Milli-Q®)

  • Reference Standard: 2-Amino-2-(4-bromophenyl)ethanol, >99.5% purity.

Chromatographic Conditions

All chromatographic parameters are summarized in the table below for clarity.

ParameterCondition
Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Methanol
Gradient Program 0-15 min: 30-70% B; 15-20 min: 70% B; 20.1-25 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector DAD, Wavelength: 225 nm
Run Time 25 minutes

Scientist's Note (Rationale for Choices):

  • Column: A C18 phase provides the necessary hydrophobicity to retain the bromophenyl ring. The "Eclipse Plus" series is known for its excellent peak shape for basic compounds due to high-purity silica and double end-capping.

  • Mobile Phase: A phosphate buffer at pH 3.0 ensures the primary amine group (pKa ~9-10) is fully protonated, preventing peak tailing and improving reproducibility. Methanol is chosen as the organic modifier for its compatibility and elution strength for this class of compounds.

  • Detector Wavelength: 225 nm is selected as it corresponds to a high absorbance region of the phenyl chromophore, ensuring good sensitivity for both the main peak and potential impurities.

  • Gradient: A gradient elution is employed to ensure that any more hydrophobic, late-eluting impurities are effectively cleared from the column within a reasonable run time, while providing sufficient resolution for early-eluting polar impurities.

Preparation of Solutions
  • Mobile Phase A (Buffer): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with 85% orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Diluent: Mobile Phase A / Methanol (70:30 v/v).

  • Reference Standard Stock Solution (approx. 500 µg/mL): Accurately weigh about 25 mg of 2-Amino-2-(4-bromophenyl)ethanol Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Working Standard Solution (approx. 50 µg/mL): Pipette 5.0 mL of the Stock Solution into a 50 mL volumetric flask and dilute to volume with Diluent.

  • Sample Solution (approx. 500 µg/mL): Accurately weigh about 25 mg of the 2-Amino-2-(4-bromophenyl)ethanol sample into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

Analytical Workflow

The following diagram outlines the complete analytical procedure from sample preparation to the final report generation.

HPLC_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing & Reporting prep_mobile Prepare Mobile Phase A & B prep_std Weigh & Dissolve Reference Standard prep_sample Weigh & Dissolve Test Sample sys_suit Perform System Suitability Test (SST) (Inject Working Standard 5x) prep_sample->sys_suit check_sst Check SST Criteria (RSD, Tailing, Plates) sys_suit->check_sst check_sst->sys_suit Fail inject_samples Inject Blank, Standard, and Sample Solutions check_sst->inject_samples Pass integrate Integrate Chromatograms inject_samples->integrate calculate Calculate Purity (% Area) and Impurities integrate->calculate report Generate Final Report calculate->report

Caption: HPLC analytical workflow for purity analysis.

System Suitability and Method Validation

System Suitability Test (SST)

Before sample analysis, the chromatographic system's performance must be verified.[12][13] This is achieved by injecting the Working Standard Solution (50 µg/mL) five times. The acceptance criteria must be met as per USP <621> guidelines.[14][15]

ParameterAcceptance Criteria
Precision (RSD) Relative Standard Deviation (RSD) of peak area ≤ 2.0%
Tailing Factor (T) T ≤ 2.0 for the main peak
Theoretical Plates (N) N ≥ 2000 for the main peak
Method Validation Summary

The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability.[3][4][16] The objective of validation is to confirm that the method is suitable for its intended purpose.[4][5]

  • Specificity: The method demonstrated good separation of the main peak from impurities and the blank, with no interference observed at the retention time of the analyte.

  • Linearity: A linear relationship between peak area and concentration was established over the range of 0.5 µg/mL to 75 µg/mL (corresponding to LOQ to 150% of the working concentration). The correlation coefficient (r²) was > 0.999.

  • Accuracy: Accuracy was determined by spiking a known amount of the analyte into a placebo. The recovery was found to be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day): The RSD for six replicate sample preparations was ≤ 1.0%.

    • Intermediate Precision (Inter-day): The RSD between results from two different days, with different analysts and equipment, was ≤ 2.0%.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ):

    • LOD was determined to be 0.15 µg/mL (Signal-to-Noise ratio of ~3:1).

    • LOQ was determined to be 0.5 µg/mL (Signal-to-Noise ratio of ~10:1).

  • Robustness: The method was shown to be robust with respect to minor variations in mobile phase pH (±0.2 units), column temperature (±2 °C), and flow rate (±0.1 mL/min).

Data Interpretation and Calculations

The purity of the 2-Amino-2-(4-bromophenyl)ethanol sample is calculated based on the area percent of all peaks detected in the chromatogram.

Calculation of % Purity:

% Purity = (Area of the main peak / Total area of all peaks) x 100

Calculation of a Specific Impurity:

% Impurity = (Area of the impurity peak / Total area of all peaks) x 100

Note: Peaks originating from the blank and any peak below the LOQ should be disregarded.

Conclusion

The described reverse-phase HPLC method provides a reliable, robust, and accurate means for determining the purity of 2-Amino-2-(4-bromophenyl)ethanol. The method is highly specific and sensitive for the quantification of related substances. The validation results confirm that the method is suitable for routine use in a quality control environment and meets the stringent requirements of the pharmaceutical industry as outlined by ICH and USP guidelines.

References

  • ACS Publications. Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter. Available from: [Link]

  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. Available from: [Link]

  • Hichrom. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available from: [Link]

  • Ovid. SEPARATION AND DETERMINATION OF TRACE LEVELS OF AROMATIC AMINES BY HPLC. Available from: [Link]

  • Alliance Pharma. System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Available from: [Link]

  • National Center for Biotechnology Information. 2-(4-Bromophenyl)ethanol. PubChem Compound Summary for CID 72851. Available from: [Link]

  • U.S. Pharmacopeia. <621> CHROMATOGRAPHY. Available from: [Link]

  • PubMed. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

  • Phenomenex. Normal-phase vs. Reversed-phase Chromatography. Available from: [Link]

  • Pharmaguideline. System Suitability in HPLC Analysis. Available from: [Link]

  • Chem-Impex. 2-Amino-2-(4-isopropilfenil)etanol. Available from: [Link]

  • ACS Publications. Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Available from: [Link]

  • U.S. Pharmacopeia. Proposals for the Development, Composition, and Routine Use of System Suitability Standard Mixtures in Support of Chromatographic Screening for. Available from: [Link]

  • National Center for Biotechnology Information. 2-Amino-2-(2-bromophenyl)ethanol. PubChem Compound Summary for CID 14853184. Available from: [Link]

  • GMP Compliance. System Suitability for USP Methods - USP's Future Expectations. Available from: [Link]

  • Therapeutic Goods Administration (TGA). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Available from: [Link]

  • Helda - University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • National Center for Biotechnology Information. 2-[(4-Bromobenzylidene)amino]ethanol. Available from: [Link]

  • MDPI. Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Available from: [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available from: [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. Available from: [Link]

  • National Center for Biotechnology Information. 1-(4-Bromophenyl)ethanol. PubChem Compound Summary for CID 95352. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-2-(4-bromophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Optimization & Troubleshooting Guide Ticket ID: CHEM-SUP-29976 Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The Yield Paradox

Synthesizing 2-Amino-2-(4-bromophenyl)ethanol presents a classic "yield paradox." While the core transformation (reduction) is chemically straightforward, two specific pitfalls consistently destroy yields:[1]

  • Chemo-selectivity Failure: The aryl bromide bond is labile. Strong reducing agents (like

    
     or catalytic hydrogenation) often cleave the bromine, resulting in the unsubstituted phenyl analog as a major impurity.[1]
    
  • Isolation Failure: The product is an amino alcohol with high water solubility. Standard extraction protocols often leave 30-50% of the product in the aqueous phase, masquerading as "incomplete reaction."

This guide prioritizes the


 (Sodium Borohydride/Iodine)  system over traditional 

routes to solve Problem #1, and provides a continuous extraction protocol to solve Problem #2.[1]

Module 1: Route Selection & Process Logic

The "Golden Path" Protocol

The most robust route for high-yield synthesis preserves the aryl halide while effectively reducing the carboxylic acid. We recommend the reduction of 4-bromophenylglycine (or its ester) using the McKennon system (


).[1]
Why this route?
  • 
     (LAH):  High risk of debromination (Ar-Br 
    
    
    
    Ar-H) at reflux; hazardous workup often traps product in aluminum salts.[1]
  • Catalytic Hydrogenation (

    
    ): Contraindicated. Will rapidly debrominate the aromatic ring before reducing the ester/acid.
    
  • 
    :  Generates borane (
    
    
    
    ) in situ. It is chemoselective for the carboxyl group and leaves the aryl bromide intact.
Decision Logic Visualization

RouteSelection Start Starting Material: 4-Bromophenylglycine RouteA Route A: LiAlH4 Reduction Start->RouteA Traditional RouteB Route B: Catalytic H2 (Pd/C) Start->RouteB Avoid RouteC Route C: NaBH4 / I2 System Start->RouteC Recommended RiskA RISK: Debromination & Aluminum Emulsions Yield Potential: <50% RouteA->RiskA RiskB CRITICAL FAILURE: Rapid Debromination Yield Potential: 0% (Wrong Product) RouteB->RiskB SuccessC OPTIMAL: Preserves Ar-Br Bond High Recovery Workup Yield Potential: >85% RouteC->SuccessC

Figure 1: Decision tree highlighting the chemoselectivity risks associated with standard reduction methods for halogenated aromatics.

Module 2: Troubleshooting Guide (Q&A)

Issue 1: "I have 100% conversion on TLC, but my isolated yield is only 40%."

Diagnosis: Water Solubility Trap. Amino alcohols are amphoteric and highly polar. In a standard diethyl ether/water extraction, the equilibrium favors the aqueous phase, especially if the pH is not strictly controlled.

The Fix: The "Salting-Out" & pH Switch Protocol Do not rely on simple separation. You must force the molecule into the organic phase.

  • Quench: Quench the borane complex with Methanol (slowly) to break the B-N bond.

  • Acid Hydrolysis: Add 3M HCl and reflux for 30 mins. Crucial: This breaks the stable amine-borane complex which otherwise prevents isolation.

  • Basify: Cool and add 50% NaOH dropwise until pH is 12-13 . (The amine must be deprotonated).[1]

  • Saturation: Saturate the aqueous phase with solid NaCl (Salting out).[1]

  • Extraction: Use THF/Ethyl Acetate (1:1) or Dichloromethane for extraction.[1] Perform 4-5 extractions, not just 3.

Issue 2: "My product contains a significant amount of 2-Amino-2-phenylethanol (Debrominated impurity)."

Diagnosis: Over-reduction. If you used


, the hydride source attacked the C-Br bond.[1] This usually happens if the reaction temperature exceeds 40°C or if the reaction runs too long.

The Fix:

  • Immediate: Switch to the

    
     system.
    
  • If you must use

    
    :  Perform the reaction at 0°C to 10°C  max. Do not reflux. Monitor strictly by HPLC/TLC and quench immediately upon consumption of starting material.
    
Issue 3: "The reaction mixture turned into a solid gel/polymer."

Diagnosis: Boron-Amine Complexation. During the


 reduction, the generated borane forms a tight complex with the amine nitrogen.[1] This is not a polymer; it is your product trapped in a Lewis Acid-Base complex.

The Fix: You must perform an oxidative or acidic workup to free the amine.

  • Protocol: After the reaction, add MeOH until gas evolution stops. Then, add 20% KOH and reflux for 2 hours (alkaline hydrolysis of the borane complex) OR use the HCl reflux method mentioned in Issue 1.

Module 3: Optimized Experimental Protocol

Target: Synthesis of (R)-2-Amino-2-(4-bromophenyl)ethanol (assuming chiral starting material).

Reagents & Stoichiometry
ReagentEquivalentsRole
(R)-4-Bromophenylglycine1.0 eqSubstrate

2.5 eqHydride Source

(Iodine)
1.0 eqActivator (Generates

)
THF (Anhydrous)Solvent0.5 M Concentration
Step-by-Step Workflow
  • Setup: Flame-dry a 3-neck flask under Argon/Nitrogen.

  • Solvation: Suspend 4-Bromophenylglycine in anhydrous THF (0.5 M). Add

    
     in one portion.
    
  • Activation (The Critical Step): Dissolve Iodine (

    
    ) in THF and add it dropwise  over 30-45 minutes at 0°C.
    
    • Observation: The solution will bubble (

      
       gas) and the purple iodine color should disappear rapidly.[1]
      
  • Reflux: Once addition is complete, heat to reflux for 18 hours. The solution should be colorless or slightly cloudy.

  • Quench & Release:

    • Cool to room temp.[2]

    • Add MeOH carefully until bubbling stops.

    • Evaporate solvent to a paste.

    • Add 20% aqueous KOH (3 mL per mmol substrate).[1]

    • Stir at 60°C for 4 hours (cleaves the B-N bond).

  • Extraction: Extract with DCM (

    
    ). Dry over 
    
    
    
    .[1] Concentrate.
Mechanism & Workflow Diagram

ReactionWorkflow Step1 1. Activation NaBH4 + I2 -> BH3 (in situ) Step2 2. Reduction R-COOH -> R-CH2-O-BH2 Step1->Step2 THF, Reflux Step3 3. Complexation Boron binds to Amine (Trap) Step2->Step3 Spontaneous Step4 4. Hydrolysis (KOH/Heat) Releases Free Amine Step3->Step4 Critical Yield Step

Figure 2: The reaction pathway showing the formation of the Boron-Amine trap, which must be actively hydrolyzed to recover yield.

Module 4: Advanced Purification (The "Schiff Base" Trick)

If your crude yield is oily or impure, do not run a column immediately. Use this chemical purification technique to isolate the product from non-amine impurities.

  • Derivatization: Dissolve crude amino alcohol in EtOH. Add 1.0 eq of Benzaldehyde .

  • Crystallization: The corresponding imine (Schiff base) will often crystallize out or can be precipitated. Filter and wash the solid.[3][4]

  • Hydrolysis: Dissolve the solid in dilute HCl/THF. The imine hydrolyzes back to the pure amino alcohol and benzaldehyde (which can be extracted away with ether while the product stays in the acid layer).

  • Recovery: Basify the acid layer and extract the pure product.

References

  • McKennon, M. J., Meyers, A. I., Drauz, K., & Schwarm, M. (1993).[1] A convenient reduction of amino acids and their derivatives.[5][6] The Journal of Organic Chemistry, 58(13), 3568-3571.[1]

  • Abiko, A., Masamune, S. (1992).[1] Boron-mediated reduction of amino acids.[1] Tetrahedron Letters, 33(38), 5517-5518.[1]

  • Kanth, J. V. B., & Periasamy, M. (1991).[1] Selective reduction of carboxylic acids into alcohols using NaBH4-I2.[1][7] The Journal of Organic Chemistry, 56(20), 5964-5965.[1]

  • BenchChem Support. (2025). Optimization of reaction conditions for 2-[2-(4-Bromophenyl)ethoxy]ethanol synthesis.

Sources

Technical Support Center: Purification of Crude 2-Amino-2-(4-bromophenyl)ethanol by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical guide for the purification of crude 2-Amino-2-(4-bromophenyl)ethanol via recrystallization. This resource is tailored for researchers, scientists, and drug development professionals seeking to master this essential purification technique. Within this guide, you will find in-depth troubleshooting advice and frequently asked questions, all designed to provide not only practical solutions but also a deeper understanding of the underlying scientific principles.

Troubleshooting Guide: Overcoming Common Recrystallization Challenges

Recrystallization is a powerful method for purifying solid compounds, yet it can present several challenges. This section addresses the most frequent issues encountered during the purification of 2-Amino-2-(4-bromophenyl)ethanol and provides actionable solutions.

Problem 1: Oiling Out - The Compound Separates as a Liquid Instead of Crystals

Symptoms: Upon cooling, the dissolved compound emerges from the solution as an oily liquid instead of forming solid crystals.

Root Cause Analysis & Solutions: This phenomenon, known as "oiling out," often occurs when the melting point of the solute is lower than the temperature of the solution.[1][2] It can also be caused by a high degree of supersaturation or the presence of impurities that depress the melting point.[1][3] The oily droplets are undesirable because they tend to trap impurities, hindering effective purification.[1][4]

Step-by-Step Remediation:

  • Re-dissolve the Oil: Gently reheat the solution until the oil completely redissolves.

  • Add More Solvent: To reduce the saturation level, add a small amount of additional hot solvent.[1][2]

  • Slow Cooling is Crucial: Allow the solution to cool down slowly. This can be achieved by insulating the flask or placing it in a warm water bath that is left to cool to room temperature.[2] Slow cooling favors the formation of crystals over oil.[2]

  • Modify the Solvent System: If oiling persists, consider using a mixed solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.[5]

Problem 2: Poor Crystal Yield - Low Recovery of the Purified Product

Symptoms: The final mass of the dried, recrystallized product is significantly lower than anticipated.

Root Cause Analysis & Solutions: A low yield can stem from several factors, including the use of an excessive amount of solvent, premature crystallization during hot filtration, or incomplete crystallization upon cooling.[6][7]

Step-by-Step Remediation:

  • Use the Minimum Amount of Hot Solvent: To maximize the recovery, dissolve the crude solid in the minimum volume of boiling or near-boiling solvent required for complete dissolution.[7] This ensures the solution is saturated as it cools.

  • Prevent Premature Crystallization: If performing a hot filtration to remove insoluble impurities, preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and depositing crystals prematurely.[5]

  • Maximize Crystallization: After allowing the solution to cool slowly to room temperature, place it in an ice bath to further decrease the solubility of the compound and induce maximum crystallization.[6][8]

  • Recover a Second Crop: If a significant amount of the compound remains in the mother liquor, you can concentrate the filtrate by evaporating some of the solvent and cooling again to obtain a second batch of crystals.[1] Be aware that this second crop may be less pure.

Problem 3: Ineffective Impurity Removal - The Purified Product Remains Contaminated

Symptoms: Analytical data (e.g., melting point, NMR, HPLC) of the recrystallized product indicates the presence of persistent impurities.

Root Cause Analysis & Solutions: Impurities may co-crystallize with the desired compound if they have similar solubility profiles in the chosen solvent.[7] Rapid crystal growth can also trap impurities within the crystal lattice.[9]

Step-by-Step Remediation:

  • Re-evaluate the Solvent Choice: The ideal solvent should dissolve the target compound well at high temperatures but poorly at low temperatures, while impurities should either be very soluble or insoluble at all temperatures.[7][10]

  • Ensure Slow Crystal Growth: Slow cooling is paramount for achieving high purity.[9][10] It allows for the selective growth of the desired crystals, excluding impurities from the crystal lattice.[7][11]

  • Perform a Second Recrystallization: If the product is still not sufficiently pure, a second recrystallization can be performed to further refine the material.[12]

  • Consider a Wash Step: After filtration, washing the crystals with a small amount of ice-cold solvent can remove adhering impurities from the crystal surfaces.[7]

Decision-Making Workflow for Recrystallization Troubleshooting

G start Initiate Recrystallization dissolve Dissolve Crude Solid in Hot Solvent start->dissolve cool Cool the Solution dissolve->cool outcome Observe Outcome cool->outcome oiling Oiling Out Occurs outcome->oiling Liquid separation low_yield Poor Crystal Yield outcome->low_yield Low mass recovered impure Product Remains Impure outcome->impure Impurity detected crystals Successful Crystal Formation outcome->crystals Solid forms well reheat Reheat and Add More Solvent oiling->reheat slow_cool1 Implement Slow Cooling reheat->slow_cool1 slow_cool1->outcome check_solvent_vol Optimize Solvent Volume and Cooling Conditions low_yield->check_solvent_vol second_crop Attempt Second Crop from Mother Liquor check_solvent_vol->second_crop second_crop->outcome rescreen_solvent Re-evaluate and Screen Alternative Solvents impure->rescreen_solvent slow_cool2 Ensure Gradual Cooling rescreen_solvent->slow_cool2 slow_cool2->outcome filter_dry Filter and Dry Crystals crystals->filter_dry end Pure Product Obtained filter_dry->end

Caption: A flowchart for troubleshooting common recrystallization problems.

Frequently Asked Questions (FAQs)

Q1: How do I select the optimal solvent for recrystallizing 2-Amino-2-(4-bromophenyl)ethanol?

The selection of an appropriate solvent is the most critical step in a successful recrystallization.[13] 2-Amino-2-(4-bromophenyl)ethanol possesses both polar (amino and hydroxyl groups) and nonpolar (bromophenyl group) characteristics, suggesting that a solvent of intermediate polarity might be effective.[14] The ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at cooler temperatures.[10][15]

Key Solvent Characteristics for Consideration:

SolventBoiling Point (°C)PolaritySuitability Notes
Water100HighThe nonpolar bromophenyl group may limit solubility, even in hot water.[16]
Ethanol78HighA common and often effective choice for compounds with polar functional groups.[12]
Methanol65HighSimilar to ethanol, with a lower boiling point which can be advantageous for easy removal.[13]
Isopropanol82MediumA versatile solvent that often provides a good balance of solubility properties.
Ethyl Acetate77MediumCan be a good option, sometimes used in a mixed solvent system with a nonpolar solvent like hexane.[17]
Toluene111LowLikely too nonpolar to be a primary solvent, but could be used in a mixed solvent pair.[17] Its high boiling point is a drawback.[13]

Experimental Protocol for Solvent Screening:

  • Place small, equal amounts of the crude compound into several test tubes.

  • Add a different potential solvent to each tube, drop by drop, at room temperature to assess solubility. A good candidate will show poor solubility.

  • Gently heat the tubes with undissolved solid. An ideal solvent will completely dissolve the compound upon heating.

  • Allow the clear solutions to cool to room temperature, followed by cooling in an ice bath. The most suitable solvent will yield a large amount of crystalline precipitate.

Q2: What is the significance of the cooling rate on crystal quality and yield?

The rate at which the solution is cooled has a profound impact on the purity, size, and overall yield of the crystals.

  • Slow Cooling: Promotes the formation of larger, more perfect crystals.[6][10][11] This allows for a selective crystallization process where impurity molecules are excluded from the growing crystal lattice, resulting in a purer product.[7][9]

  • Rapid Cooling: Often leads to the rapid precipitation of small crystals, which can trap impurities.[6][9] While this may seem to give a higher initial yield, the purity is compromised.

For the best results, a stepwise cooling approach is recommended: allow the flask to cool slowly to room temperature, then transfer it to an ice bath to maximize the recovery of the purified compound.[6][8]

Q3: What is "seeding" and when is it necessary?

Seeding is the technique of introducing a small, pure crystal of the desired compound into a supersaturated solution to initiate crystallization.[7][10]

When to Use Seeding:

  • Reluctant Crystallization: If no crystals form after the solution has cooled, it may be in a supersaturated state.[7]

  • Inducing Crystallization: Seeding provides a nucleation point for crystal growth to begin.

How to Seed a Solution:

  • Ensure the solution is supersaturated (cooled below its saturation temperature).

  • Add a tiny, pure crystal of 2-Amino-2-(4-bromophenyl)ethanol.

  • Alternatively, you can scratch the inner surface of the flask at the liquid's surface with a glass rod.[1][7] The microscopic scratches on the glass can serve as nucleation sites for crystal formation.[7]

The Principle of Solvent Selection

G start Crude Compound add_solvent Add Potential Solvent start->add_solvent room_temp At Room Temperature add_solvent->room_temp dissolves_rt Compound Dissolves room_temp->dissolves_rt Yes insoluble_rt Compound Insoluble room_temp->insoluble_rt No bad_solvent Poor Solvent Choice dissolves_rt->bad_solvent heat Heat Solution insoluble_rt->heat hot_solution At Elevated Temperature heat->hot_solution dissolves_hot Compound Dissolves hot_solution->dissolves_hot Yes insoluble_hot Compound Insoluble hot_solution->insoluble_hot No cool_solution Cool Solution dissolves_hot->cool_solution insoluble_hot->bad_solvent cool_outcome Upon Cooling cool_solution->cool_outcome crystals_form Crystals Form cool_outcome->crystals_form Yes no_crystals No Crystals Form cool_outcome->no_crystals No good_solvent Good Solvent Candidate crystals_form->good_solvent no_crystals->bad_solvent

Caption: A logic diagram illustrating the process of selecting a suitable recrystallization solvent.

References

  • Recrystallization - YouTube. Professor Dave Explains. [Link]

  • 2.1: RECRYSTALLIZATION - Chemistry LibreTexts. [Link]

  • Recrystallization. University of California, Los Angeles. [Link]

  • Recrystallization. University of Wisconsin-Madison. [Link]

  • What methods can be used to improve recrystallization yield? | CK-12 Foundation. [Link]

  • Recrystallization - Chemistry LibreTexts. [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. [Link]

  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. [Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC - NIH. [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. [Link]

  • Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? : r/chemistry - Reddit. [Link]

  • Oiling Out in Crystallization - Mettler Toledo. [Link]

  • Tips for maximizing yield, purity and crystal size during recrystallization. Chemistry Stack Exchange. [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. [Link]

  • 2-[(4-Bromobenzylidene)amino]ethanol - PMC - NIH. [Link]

  • 3.3B: General Procedures for Removing Impurities - Chemistry LibreTexts. [Link]

  • Recrystallization (help meeeeee) : r/chemistry - Reddit. [Link]

  • How to avoid the formation of oil droplets during recrystallization? - ResearchGate. [Link]

  • What is the best solvent for recrystallization? - Quora. [Link]

  • 2-(4-Bromophenyl)ethanol | C8H9BrO | CID 72851 - PubChem - NIH. [Link]

  • Finding the best solvent for recrystallisation student sheet. Royal Society of Chemistry. [Link]

  • (IUCr) Crystal structures and Hirshfeld surface analyses of 2-amino-4-(4-bromophenyl). [Link]

  • Crystallization of amino acid - JPS5939857A - Google P
  • 3.3C: Determining Which Solvent to Use - Chemistry LibreTexts. [Link]

  • Furan - Wikipedia. [Link]

  • recrystallization-2.doc.pdf. [Link]

Sources

Technical Support Center: Crystallization of 2-Amino-2-(4-bromophenyl)ethanol Diastereomeric Salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the resolution of 2-Amino-2-(4-bromophenyl)ethanol via diastereomeric salt crystallization. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this critical chiral separation technique. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to empower you to achieve successful and efficient crystallization.

Troubleshooting Guide: From No Crystals to High Purity

This section addresses the most common issues encountered during the diastereomeric salt crystallization of 2-Amino-2-(4-bromophenyl)ethanol. Each problem is followed by a systematic approach to diagnosis and resolution, grounded in the principles of crystallization.

Issue 1: No Crystals Are Forming

Question: I've combined the racemic 2-Amino-2-(4-bromophenyl)ethanol with my chiral resolving agent (e.g., tartaric acid), but no crystals have appeared, even after an extended period. What's going wrong?

Answer: The absence of crystallization points to a failure in achieving or inducing nucleation. This can stem from several factors related to solubility and supersaturation.[1][2]

Causality & Solutions:

  • Insufficient Supersaturation: The solution is likely too dilute for the diastereomeric salt to precipitate.

    • Solution: Carefully evaporate the solvent to increase the concentration of the salt.[1] Be mindful of the temperature to avoid potential degradation.

  • Inappropriate Solvent System: The chosen solvent may be too effective at solvating both diastereomeric salts, preventing either from reaching its precipitation point.[1][3]

    • Solution: A systematic solvent screening is the most effective approach to identify a system with the necessary differential solubility.[1][3] Start with a variety of solvents with different polarities, such as alcohols (methanol, ethanol, isopropanol), ketones (acetone), and esters (ethyl acetate).[3] Solvent mixtures can also be used to fine-tune solubility.[3]

  • High Nucleation Energy Barrier: The solution may be in a metastable state where the energy barrier for crystal formation is too high.

    • Solution 1: Induce Nucleation. Scratch the inside of the flask with a glass rod at the air-liquid interface. This creates microscopic imperfections that can serve as nucleation sites.[1][3]

    • Solution 2: Seeding. If available, add a few seed crystals of the desired diastereomeric salt to the solution.[2] This provides a template for crystal growth.

  • Presence of Impurities: Trace impurities in your starting materials can sometimes inhibit crystal nucleation.

    • Solution: Consider an additional purification step for the racemic 2-Amino-2-(4-bromophenyl)ethanol or the resolving agent.

Issue 2: An Oil or Gum is Forming Instead of Crystals ("Oiling Out")

Question: Instead of solid crystals, my product has separated as a viscous oil. How can I resolve this?

Answer: "Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase rather than a solid crystalline phase.[1] This typically happens if the melting point of the salt is lower than the crystallization temperature or if the solution is overly concentrated.[1]

Causality & Solutions:

  • High Concentration: The supersaturation level is too high, leading to rapid phase separation as an oil.

    • Solution: Add more of the solvent to dilute the solution.[1]

  • Crystallization Temperature is Too High: The temperature of the solution is above the melting point of the diastereomeric salt.

    • Solution: Lower the crystallization temperature.[1][3] A slower, more controlled cooling process can also favor crystallization over oiling out.[3]

  • Solvent System Favors Oiling: The current solvent may not be optimal for inducing a crystalline state.

    • Solution: Experiment with a different solvent or a solvent/anti-solvent system. A less polar solvent might be beneficial.[1] An anti-solvent, in which the salt is poorly soluble, can be gradually added to a solution of the salt in a "good" solvent to induce precipitation.[3]

Issue 3: The Yield of the Desired Diastereomeric Salt is Low

Question: I've managed to obtain crystals, but the yield is significantly lower than expected. How can I improve it?

Answer: Low yield suggests that a substantial amount of the desired diastereomeric salt remains dissolved in the mother liquor.

Causality & Solutions:

  • Suboptimal Solubility Profile: The desired salt has a relatively high solubility in the chosen solvent at the final crystallization temperature.

    • Solution 1: Optimize Solvent and Temperature. Screen for solvents that minimize the solubility of the target salt.[3] Experiment with lower final crystallization temperatures to maximize precipitation.[3][4]

    • Solution 2: Utilize an Anti-Solvent. The addition of an anti-solvent can decrease the solubility of the desired salt and drive more of it out of solution.[3]

  • Co-precipitation of the Undesired Diastereomer: If the solubilities of the two diastereomers are too similar, the undesired diastereomer may co-precipitate, which will not only lower the yield of the pure desired salt but also decrease its diastereomeric excess.

    • Solution: A different solvent system is necessary to enhance the solubility difference between the two diastereomers.[1]

Issue 4: The Diastereomeric Excess (d.e.) of the Crystallized Salt is Low

Question: After isolating and analyzing my crystals, the diastereomeric excess is poor. How can I improve the purity?

Answer: Low diastereomeric excess is a clear indication of poor separation efficiency, meaning the undesired diastereomer is co-crystallizing with the desired one.

Causality & Solutions:

  • Similar Solubilities: The primary cause is often that the solubilities of the two diastereomeric salts are too close in the selected solvent.[3]

    • Solution 1: Rigorous Solvent Screening. This is the most critical step. A systematic screening will help identify a solvent that maximizes the solubility difference between the two diastereomeric salts.[1]

    • Solution 2: Controlled Cooling. A slower cooling rate can improve the selectivity of the crystallization process, allowing for the preferential crystallization of the less soluble diastereomer.[3]

  • Formation of a Solid Solution: In some cases, the crystal lattice of the less soluble diastereomer can incorporate the more soluble one, forming a single solid phase containing both.[5] This makes purification by simple recrystallization ineffective.[5]

    • Solution 1: Recrystallization. Purify the obtained salt by recrystallizing it, potentially from a different solvent system.[3] Repeated recrystallizations that fail to improve the diastereomeric purity may indicate the formation of a solid solution.[5]

    • Solution 2: Change the Resolving Agent. If solvent screening and recrystallization are unsuccessful, using a structurally different resolving agent can lead to diastereomers with different physical properties and crystal packing, potentially avoiding the formation of a solid solution.

  • Suboptimal Molar Ratio of Resolving Agent: The ratio of the resolving agent to the racemic compound can influence the separation efficiency.

    • Solution: Investigate the effect of varying the molar ratio of the resolving agent.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind diastereomeric salt crystallization?

A1: This technique relies on the conversion of a mixture of enantiomers (which have identical physical properties) into a mixture of diastereomers by reacting them with a single enantiomer of a chiral resolving agent.[6][7] Diastereomers have different physical properties, including solubility.[7][8] This difference in solubility allows for the separation of the two diastereomers by fractional crystallization.[8][9] The less soluble diastereomer will crystallize out of the solution first, leaving the more soluble one in the mother liquor.

Q2: How do I choose an appropriate chiral resolving agent for 2-Amino-2-(4-bromophenyl)ethanol?

A2: Since 2-Amino-2-(4-bromophenyl)ethanol is a basic compound, a chiral acid is the appropriate choice for a resolving agent. Commonly used and commercially available chiral acids include tartaric acid, mandelic acid, and camphorsulfonic acid.[6][10] The selection of the best resolving agent is often empirical and may require screening a few different options to find one that forms well-defined, easily separable crystalline salts with a significant solubility difference.[6][8]

Q3: Can the choice of solvent affect which enantiomer crystallizes?

A3: Yes, in some instances, the choice of solvent can lead to a phenomenon known as "chirality switching."[3][11] This is where different solvents can cause the opposite enantiomer's diastereomeric salt to be the less soluble one.[3][11] This is dependent on the specific interactions between the salts and the solvent molecules, which can sometimes include the incorporation of solvent into the crystal lattice.[11]

Q4: What is an "anti-solvent" and how is it used in this process?

A4: An anti-solvent is a solvent in which the diastereomeric salts have very low solubility. It is typically added gradually to a solution of the salts in a "good" solvent to induce precipitation.[3] This technique is particularly useful for increasing the yield of the less soluble salt.[3]

Experimental Protocols

Protocol 1: General Procedure for Diastereomeric Salt Formation and Crystallization
  • Dissolution: In a suitable flask, dissolve one equivalent of racemic 2-Amino-2-(4-bromophenyl)ethanol in a minimal amount of a chosen solvent (e.g., methanol, ethanol) with gentle heating.

  • Addition of Resolving Agent: In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral resolving acid (e.g., L-tartaric acid) in the same solvent, also with gentle heating.

  • Mixing: Slowly add the resolving agent solution to the solution of the racemic amine with continuous stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature. If no crystals form, you may need to induce crystallization by scratching the flask or adding a seed crystal. Further cooling in an ice bath or refrigerator may be necessary to maximize the yield.

  • Isolation: Collect the precipitated crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

  • Analysis: Determine the diastereomeric excess of the crystallized salt using a suitable analytical technique, such as chiral HPLC or by measuring the specific rotation.

Protocol 2: Liberation of the Free Amine from the Diastereomeric Salt
  • Suspension: Suspend the purified diastereomeric salt in water.

  • Basification: Add a suitable base (e.g., a saturated aqueous solution of sodium bicarbonate or a dilute sodium hydroxide solution) dropwise with stirring until the pH is basic (typically pH 9-10). This will neutralize the chiral acid and liberate the free amine.

  • Extraction: Extract the aqueous solution with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate) several times.

  • Drying: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to yield the enantiomerically enriched 2-Amino-2-(4-bromophenyl)ethanol.

  • Purity and Enantiomeric Excess Determination: Analyze the final product for chemical purity and determine its enantiomeric excess (e.e.) using chiral HPLC.

Data Presentation

Table 1: Illustrative Solvent Screening Data for the Resolution of Racemic 2-Amino-2-(4-bromophenyl)ethanol with L-Tartaric Acid

Solvent SystemYield of Crystals (%)Diastereomeric Excess (d.e.) of Crystals (%)
Methanol4585
Ethanol4092
Isopropanol3595
Acetone2570
Ethyl Acetate1565
Methanol/Water (9:1)5090

Note: The data presented in this table is for illustrative purposes only and will vary depending on the specific experimental conditions.

Visualizations

Troubleshooting Workflow for Poor Crystallization

G start Start: Poor or No Crystallization issue Initial Observation start->issue no_xtal No Crystals Formed issue->no_xtal No solid phase oiling_out Oiling Out Occurs issue->oiling_out Liquid phase separation low_de Low Diastereomeric Excess issue->low_de Solid formed, but impure check_supersat Check Supersaturation no_xtal->check_supersat Possible Cause: Too Dilute adjust_conc Adjust Concentration oiling_out->adjust_conc Possible Cause: Too Concentrated recrystallize Recrystallize low_de->recrystallize First step induce_nucleation Induce Nucleation check_supersat->induce_nucleation If concentration is sufficient change_solvent Change Solvent System induce_nucleation->change_solvent If induction fails lower_temp Lower Crystallization Temp adjust_conc->lower_temp If dilution is ineffective change_solvent_oil Change Solvent System lower_temp->change_solvent_oil If temperature change fails rescreen_solvent Re-screen Solvents for Selectivity recrystallize->rescreen_solvent If purity doesn't improve change_resolver Change Resolving Agent rescreen_solvent->change_resolver If selectivity remains poor

Caption: A decision-making workflow for troubleshooting common crystallization issues.

References

  • Technical Support Center: Solvent Effects on Diastereomeric Salt Formation with (-)-Camphoric Acid - Benchchem. (n.d.).
  • Technical Support Center: Optimizing Solvent Systems for the Crystallization of Diastereomeric Salts - Benchchem. (n.d.).
  • dealing with solid solutions in diastereomeric salt resolution - Benchchem. (n.d.).
  • Strategies for chiral separation: from racemate to enantiomer - RSC Publishing. (2023, September 27).
  • Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center - PMC. (2025, March 20).
  • Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D. (2022, December 19).
  • Chiral resolution - Wikipedia. (n.d.).
  • CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS - ResearchGate. (n.d.).
  • Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. (2025, March 15).
  • 6.8 Resolution (Separation) of Enantiomers - Chemistry LibreTexts. (2019, February 13).
  • 6.8: Resolution (Separation) of Enantiomers - Chemistry LibreTexts. (2022, July 11).
  • troubleshooting guide for chiral resolution with (r)-2-Amino-2-(4-chlorophenyl)acetic acid - Benchchem. (n.d.).

Sources

optimizing reaction conditions for the synthesis of 2-Amino-2-(4-bromophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SYN-BR-PHE-002 Status: Active Topic: Reaction Optimization & Troubleshooting Target Molecule: 2-Amino-2-(4-bromophenyl)ethanol (4-Bromophenylglycinol)

Module 1: Triage & Regiochemistry Verification

CRITICAL DIAGNOSTIC: Before proceeding, verify your target structure. The nomenclature for amino alcohols can be ambiguous.

  • Target A (Literal Request): 2-Amino-2-(4-bromophenyl)ethanol .

    • Structure: The amine is benzylic (attached directly to the ring-bearing carbon). The alcohol is primary.

    • Precursor: 4-Bromophenylglycine.

    • Primary Use: Chiral auxiliary synthesis, unnatural amino acid derivatives.

    • Protocol:Follow the guide below.

  • Target B (Common Drug Scaffold): 2-Amino-1-(4-bromophenyl)ethanol .

    • Structure: The alcohol is benzylic . The amine is terminal.

    • Precursor: 4-Bromobenzaldehyde (via Henry Reaction).

    • Primary Use:

      
      -adrenergic agonists (e.g., Mirabegron intermediates).
      
    • Protocol: If this is your target, STOP . You need the "Henry Reaction/Nitroaldol" protocol. The chemistry below will yield the wrong regioisomer.

Module 2: Optimized Synthetic Workflow (Route A)

The Core Challenge: Chemoselectivity

The synthesis of 2-Amino-2-(4-bromophenyl)ethanol typically involves reducing 4-bromophenylglycine (or its methyl ester).

  • The Trap: Standard reduction methods often fail.

    • Catalytic Hydrogenation (

      
      ):  High risk of hydrodehalogenation  (cleaving the Ar-Br bond), destroying the molecule.
      
    • 
       (LAH):  Effective, but can cause debromination at reflux and is hazardous on scale.
      
  • The Solution: The

    
     (In-situ Borane)  system. It is chemoselective (tolerates Ar-Br), preserves stereochemistry (if starting from chiral amino acid), and is safer than LAH.
    
Optimized Protocol: Reduction

Reaction Scale: 10 mmol basis Precursor: (DL)-4-Bromophenylglycine (CAS: 66328-30-1)

ParameterOptimized ConditionRationale
Solvent Anhydrous THFBorane complexes require ether solvents; moisture destroys the reagent.
Reagent A

(2.5 equiv)
Excess hydride ensures full conversion of the carboxylate.
Reagent B

(1.0 equiv)
Reacts with

to generate

in situ.
Temperature

Control exotherm during generation; reflux drives the reduction of the stable amine-borane complex.
Quench

then

Methanol kills excess hydride; KOH breaks the strong N-B bond formed during reaction.
Step-by-Step Procedure
  • Setup: Flame-dry a 100 mL RB flask under

    
    . Add 4-Bromophenylglycine  (2.30 g, 10 mmol) and 
    
    
    
    (0.95 g, 25 mmol). Add Anhydrous THF (30 mL).
  • Activation: Cool to

    
    . Dissolve 
    
    
    
    (2.54 g, 10 mmol) in THF (10 mL) and add dropwise over 30 mins. Observation: Gas evolution (
    
    
    ) will occur; solution turns colorless as
    
    
    is consumed.
  • Reduction: Once gas evolution ceases, warm to room temp, then reflux for 18 hours.

  • Workup (The "Sticky" Phase):

    • Cool to room temp. Carefully add MeOH until bubbling stops (quenches excess borane).

    • Evaporate solvent to dryness.

    • Critical Step: Add 20% aqueous KOH (20 mL) and reflux for 4 hours. Why? The amine forms a stable complex with borane (

      
      ) that resists simple hydrolysis. Base reflux cleaves this bond.
      
  • Extraction: Extract with

    
     (
    
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate.

Module 3: Troubleshooting Guide (FAQs)

Category: Yield & Purity

Q: My product yield is <30%, and I see starting material.

  • Cause 1 (Moisture): The generated borane was hydrolyzed by wet solvent.

    • Fix: Distill THF over Na/Benzophenone or use molecular sieves.

  • Cause 2 (Incomplete Quench): You skipped the KOH reflux.

    • Fix: The intermediate amine-borane complex is not soluble in organic extraction solvents. You must reflux with base to free the amine.

Q: I observe de-bromination (formation of 2-amino-2-phenylethanol).

  • Cause: Did you use

    
     with a catalyst contaminant or 
    
    
    
    ?
    • Fix: Switch to the

      
       system immediately. Borane is orthogonal to aryl halides.
      

Q: The product is oil, but it should be a solid.

  • Cause: Amino alcohols are notorious for holding onto solvent or forming "oily" hydrogen-bonded networks.

    • Fix: Triturate the oil with cold diethyl ether or hexanes. If that fails, convert to the Hydrochloride salt by bubbling HCl gas into an ethanolic solution of the crude product; the salt usually crystallizes instantly.

Category: Isolation

Q: My product is stuck in the aqueous phase during extraction.

  • Cause: 2-Amino-2-(4-bromophenyl)ethanol is amphoteric and polar.

    • Fix: Ensure the aqueous phase is strongly basic (pH > 12) during extraction to suppress the ammonium form. Use "Salting Out" (saturate aqueous layer with NaCl) to push the organic product into the DCM layer.

Module 4: Visualizing the Logic

Workflow: Route Selection & Troubleshooting

SynthesisOptimization Start Start: Target Definition CheckRegio Is the Amine Benzylic? (Ar-CH(NH2)-CH2OH) Start->CheckRegio RouteA Route A: Phenylglycine Reduction (Correct for '2-Amino-2-...') CheckRegio->RouteA Yes RouteB Route B: Henry Reaction (Yields 2-Amino-1-aryl isomer) CheckRegio->RouteB No (Terminal Amine) ReagentChoice Select Reducing Agent RouteA->ReagentChoice LAH LiAlH4 (Risk: Debromination) ReagentChoice->LAH H2Pd H2 / Pd-C (Risk: Hydrodehalogenation) ReagentChoice->H2Pd Borane NaBH4 / I2 (In Situ Borane) (Optimized: Chemoselective) ReagentChoice->Borane Workup Critical Workup: KOH Reflux Borane->Workup Forms Amine-Borane Complex Final Pure 2-Amino-2-(4-bromophenyl)ethanol Workup->Final Cleaves N-B bond

Caption: Decision matrix for regioselectivity and reagent choice. Green path indicates the optimized protocol for preserving the aryl bromide.

References

  • McKennon, M. J., Meyers, A. I., Drauz, K., & Schwarm, M. (1993). A convenient reduction of amino acids and their derivatives. The Journal of Organic Chemistry, 58(13), 3568-3571.

    • Core cit
  • Abell, A. D., et al. (1998). Reduction of Amino Acids to Amino Alcohols. Tetrahedron Letters, 39, 9563.
  • Organic Syntheses, Coll. Vol. 10, p. 423 (2004). Preparation of chiral amino alcohols via reduction.

    • General background on handling amino alcohol workups.
  • Periasamy, M., & Thirumalaikumar, M. (2000). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. Journal of Organometallic Chemistry, 609(1-2), 137-151.

    • Mechanistic insight into the iodine activ

resolving peak tailing in HPLC analysis of 2-Amino-2-(4-bromophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Peak Tailing for 2-Amino-2-(4-bromophenyl)ethanol

Executive Summary

You are likely experiencing peak tailing (


) due to the "Silanol Trap." 

The analyte, 2-Amino-2-(4-bromophenyl)ethanol , contains a primary amine adjacent to a chiral center and a phenyl ring.[1] At neutral or slightly acidic pH (pH 4–7), this amine is protonated (


).[1] While the hydrophobic bromophenyl group interacts with the C18 stationary phase (desired), the cationic amine interacts electrostatically with residual ionized silanols (

) on the silica surface (undesired).

This guide provides a self-validating, step-by-step protocol to eliminate this secondary interaction.

Module 1: The Chemistry of the Problem

To fix the tailing, you must understand the Dual Retention Mechanism . Your analyte is being retained by two forces simultaneously:

  • Partitioning (Good): Hydrophobic interaction between the bromophenyl ring and the C18 ligands.

  • Adsorption (Bad): Ionic "sticking" of the amine to the silica backbone.

Visualizing the Interaction

The following diagram illustrates the competition occurring inside your column.

SilanolEffect Analyte Analyte: 2-Amino-2-(4-bromophenyl)ethanol (Protonated Amine NH3+) C18 Stationary Phase Ligand (C18 Chain) Analyte->C18 Hydrophobic Interaction (Primary Mechanism) Silanol Residual Silanol (Si-O-) Analyte->Silanol Ionic Interaction (Secondary Mechanism) Result_Good Result: Symmetric Peak (Gaussian) C18->Result_Good Result_Bad Result: Peak Tailing (Kinetic Lag) Silanol->Result_Bad

Figure 1: The Dual Retention Mechanism. Tailing occurs when the secondary ionic interaction (red dashed line) slows down a portion of the analyte population.

Module 2: Mobile Phase Optimization (The First Line of Defense)

The most effective way to resolve tailing without buying a new column is to modify the mobile phase to suppress the secondary interaction.

Strategy A: The "Silanol Suppression" Method (Low pH)

Mechanism: At pH < 3.0, silanol groups (


) become protonated (

), rendering them neutral.[1] They can no longer bind to the positively charged amine.
  • Protocol:

    • Buffer: 0.1% Formic Acid (pH ~2.[1]7) or 20 mM Phosphate Buffer (pH 2.5).[1]

    • Organic Modifier: Acetonitrile (preferred for sharper peaks) or Methanol.[1]

    • Validation: Run a gradient. If tailing persists, move to Strategy B.

Strategy B: The "Chaotropic/Ion-Pairing" Method (High Performance)

Mechanism: If Low pH isn't enough, use a chaotropic agent or ion-pairing reagent.[1] Trifluoroacetic acid (TFA) is the gold standard here. The Trifluoroacetate anion (


) pairs with the protonated amine, neutralizing its charge and forming a more hydrophobic complex.
  • Protocol:

    • Solvent A: Water + 0.1% TFA (v/v).[1][2]

    • Solvent B: Acetonitrile + 0.1% TFA (v/v).[1][2]

    • Note: You must add TFA to both lines to prevent baseline drift.[1]

Comparative Data: Additive Effects
AdditiveMechanismProsCons
Formic Acid pH ControlMS Compatible, volatile.[1]Weak silanol suppression.[1]
TFA (0.1%) Ion-Pairing + pHExcellent peak shape , sharpens peaks.[1]Suppresses MS signal (electrospray).[1]
Triethylamine (TEA) Silanol BlockerCompetes for silanol sites.[1][3][4]Not MS friendly; requires column equilibration.
Ammonium Bicarbonate High pH (>10)De-protonates the amine.Requires High-pH stable column.
Module 3: Stationary Phase Selection

If mobile phase adjustments fail, your column chemistry is likely the bottleneck. Older "Type A" silica columns are notorious for high silanol activity.[1]

Recommended Column Chemistries:

  • Hybrid Particles (Best Choice):

    • Technology: Ethylene-Bridged Hybrid (BEH) or similar.[1]

    • Why: These particles are chemically resistant to silanol hydrolysis and can withstand high pH (up to pH 12), allowing you to run the amine in its neutral state.

    • Example: Waters XBridge, Agilent Poroshell HPH.[1]

  • Charged Surface Hybrid (CSH):

    • Technology: The surface has a slight positive charge.[5]

    • Why: The positive surface repels the positive amine analyte, preventing it from getting close enough to stick to silanols.[6][7]

  • End-Capped "Base Deactivated" Silica (BDS):

    • Technology: Secondary bonding step to cover free silanols.[1]

    • Why: Reduces the number of available binding sites.

Module 4: Troubleshooting Workflow

Use this decision tree to diagnose the specific cause of your tailing.

TroubleshootingTree Start Start: Peak Tailing > 1.5 CheckLoad Step 1: Check Mass Load Inject 1/10th concentration Start->CheckLoad IsBetter Did shape improve? CheckLoad->IsBetter Overload Cause: Mass Overload (Fronting/Tailing mix) IsBetter->Overload Yes CheckPH Step 2: Check Mobile Phase pH IsBetter->CheckPH No IsLowPH Is pH < 3.0? CheckPH->IsLowPH LowerPH Action: Lower pH to 2.5 Use Phosphate or TFA IsLowPH->LowerPH No CheckCol Step 3: Check Column Type IsLowPH->CheckCol Yes IsEndcapped Is Column End-capped or Hybrid? CheckCol->IsEndcapped ChangeCol Action: Switch to High-Purity C18 or Hybrid IsEndcapped->ChangeCol No AddTFA Action: Add 0.1% TFA or 5mM TEA IsEndcapped->AddTFA Yes

Figure 2: Systematic Troubleshooting Decision Tree.

Frequently Asked Questions (FAQ)

Q1: Can I use TFA if I am using Mass Spectrometry (LC-MS)? A: TFA causes signal suppression in MS (electrospray ionization) by forming strong ion pairs in the gas phase.[1]

  • Workaround: Use Formic Acid (0.1%) as the modifier.[8] If tailing persists, use a "Charged Surface" column (like CSH) which mimics the effect of TFA without the signal loss. Alternatively, use a very low concentration of TFA (0.02%) spiked into the Formic Acid.

Q2: My retention time shifts when I add TEA. Why? A: Triethylamine (TEA) effectively increases the pH of the mobile phase (unless carefully buffered) and competes for adsorption sites. As TEA coats the silanols, the "secondary" retention mechanism is removed, often causing the analyte to elute earlier and with a sharper shape. This is a sign the fix is working.

Q3: How do I calculate the Asymmetry Factor (


)? 
A: 

measured at 10% of peak height.[1]
  • A = Width of the front half of the peak.[9]

  • B = Width of the back half of the peak.

  • Target: An

    
     between 0.9 and 1.2 is ideal.[1] >1.5 requires intervention.
    

Q4: Is the Bromine atom affecting the tailing? A: Unlikely. The bromine atom adds hydrophobicity (increasing retention) but does not participate in the ionic interactions that cause tailing. The culprit is almost certainly the amino-ethanol motif.

References
  • McCalley, D. V. (2010).[1] Study of the selectivity, mass transfer and peak shape of basic compounds in reversed-phase chromatography using formic acid as an acidic modifier. Journal of Chromatography A. [1]

  • Waters Corporation. (2023).[1] Understanding Peak Tailing and Fronting.[1][4][9] Waters Knowledge Base.[1]

  • Phenomenex. (2025).[1] How to Reduce Peak Tailing in HPLC? Phenomenex Blog.[1]

  • LCGC International. (2008).[1] Ion Pairing — Blessing or Curse? Chromatography Online.[1]

  • Pharma Growth Hub. (2023). Effect of Triethylamine (TEA) on the Retention in RPLC.[4]

Sources

Technical Support Center: Scaling Up the Purification of 2-Amino-2-(4-bromophenyl)ethanol Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the enantiomeric purification of 2-Amino-2-(4-bromophenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to address common and specific challenges encountered during the scale-up process. As Senior Application Scientists, we provide not just protocols, but the underlying rationale to empower you to make informed decisions in your laboratory.

Section 1: Initial Strategy & Method Selection

FAQ 1: What are the primary scalable methods for purifying the enantiomers of 2-Amino-2-(4-bromophenyl)ethanol?

There are two principal strategies for the large-scale purification of 2-Amino-2-(4-bromophenyl)ethanol enantiomers: Preparative Chiral Chromatography and Crystallization-Induced Asymmetric Transformation (CIAT) .

  • Preparative Chiral Chromatography: This is the most direct and widely used method, involving the physical separation of enantiomers on a chiral stationary phase (CSP).[1] High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the leading techniques. SFC is often preferred for scale-up due to its lower solvent consumption, faster run times, and easier solvent removal (CO₂ evaporates).[2][3] This method offers high purity but requires significant investment in instrumentation and consumables (solvents, columns).

  • Crystallization-Induced Asymmetric Transformation (CIAT): This is a powerful chemical engineering approach that combines diastereomeric salt formation with in-situ racemization of the unwanted enantiomer.[4][5] By forming a salt with a chiral resolving agent (e.g., tartaric acid), one diastereomer preferentially crystallizes out of solution. If the unwanted diastereomer in the solution (solute) can be racemized, the equilibrium is continuously shifted, theoretically allowing for a >50% yield of the desired enantiomer from the racemic mixture.[5] This method is often more cost-effective at a very large industrial scale but requires more intensive process development.

FAQ 2: How do I decide between preparative chromatography and a crystallization-based method?

The choice depends on scale, timeline, available resources, and the specific physicochemical properties of your compound. The following decision framework can guide your selection.

graph G { layout=dot; rankdir=TB; splines=ortho; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Start: Racemic\n2-Amino-2-(4-bromophenyl)ethanol", fillcolor="#F1F3F4", fontcolor="#202124"]; Decision1 [label="Key Project Drivers?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; ChromatographyPath [label="High Purity & Flexibility\n(mg to kg scale)\nShorter Development Time", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CrystallizationPath [label="High Throughput & Low Cost\n(multi-kg to ton scale)\nLonger Development Time", fillcolor="#34A853", fontcolor="#FFFFFF"]; MethodChrom [label="Preparative Chiral\nHPLC or SFC", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", style="filled"]; MethodCryst [label="Crystallization-Induced\nAsymmetric Transformation (CIAT)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", style="filled"]; ResultChrom [label="Pure Enantiomers\n(R and S)", fillcolor="#F1F3F4", fontcolor="#202124"]; ResultCryst [label="Single Pure Enantiomer", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Decision1; Decision1 -> ChromatographyPath [label="Flexibility, Speed"]; Decision1 -> CrystallizationPath [label="Scale, Cost"]; ChromatographyPath -> MethodChrom; CrystallizationPath -> MethodCryst; MethodChrom -> ResultChrom; MethodCryst -> ResultCryst; }

Caption: Decision workflow for selecting a purification strategy.

Section 2: Preparative Chiral Chromatography (HPLC/SFC) - Method Development & Scale-Up

FAQ 3: How do I select the right chiral stationary phase (CSP) for 2-Amino-2-(4-bromophenyl)ethanol?

The selection of the CSP is the most critical factor for a successful chiral separation.[6] For an amino alcohol like 2-Amino-2-(4-bromophenyl)ethanol, polysaccharide-based CSPs are the most versatile and have the highest success rate.

Causality: The chiral recognition mechanism of polysaccharide CSPs involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral grooves of the polysaccharide structure.[6] The amino and hydroxyl groups of your molecule are key interaction points.

Recommended CSP Screening: A systematic screening approach is more efficient than random selection.[2] We recommend screening a set of complementary columns.

CSP TypeChiral SelectorTypical Mobile PhaseRationale for Selection
Polysaccharide (Amylose) Amylose tris(3,5-dimethylphenylcarbamate)Normal Phase (Hexane/Ethanol)Excellent general-purpose selector with high chiral recognition ability for a broad range of compounds, including amino alcohols.[6][7][8]
Polysaccharide (Cellulose) Cellulose tris(3,5-dimethylphenylcarbamate)Normal Phase (Hexane/Ethanol)Offers complementary selectivity to amylose-based phases. The more ordered structure of cellulose can sometimes provide better resolution.[7][9]
Pirkle-type (π-acceptor/π-donor) (R,R)-Whelk-O1Normal Phase (Hexane/IPA + Additive)Specifically designed for π-π interactions. The bromophenyl ring of your analyte makes it a strong candidate for this CSP type. Good separations of similar compounds have been reported on this phase.[10]
Macrocyclic Glycopeptide Teicoplanin or VancomycinPolar Ionic or Reversed-PhaseWhile less common for preparative normal phase, these can be effective for underivatized amino compounds in polar or reversed-phase modes, offering a different selectivity mechanism.[11]
FAQ 4: What are the typical starting conditions for mobile phase screening?

For polysaccharide and Pirkle-type CSPs, Normal Phase (NP) mode is the standard starting point.

Rationale: NP mode enhances the hydrogen bonding interactions crucial for chiral recognition on these CSPs. The low viscosity of NP solvents also allows for higher flow rates and efficiency, which is advantageous for preparative work.

Step-by-Step Protocol for Initial Screening:

  • Prepare Stock Solution: Dissolve your racemic 2-Amino-2-(4-bromophenyl)ethanol in ethanol or isopropanol (IPA) at a concentration of 1 mg/mL.

  • Primary Solvent System: Start with a primary mobile phase of n-Hexane / Ethanol (90:10, v/v) .

  • Incorporate a Basic Additive: This is critical for amino compounds. Add 0.1% Isopropylamine (IPA) or Diethylamine (DEA) to your mobile phase mixture (both the hexane and alcohol components).

    • Causality: The basic additive acts as a competing agent for active silanol sites on the silica surface of the CSP. This prevents strong, non-enantioselective interactions that cause severe peak tailing and poor resolution of basic analytes like your amino alcohol.[10][12]

  • Screening Run:

    • Column: Start with an analytical scale column (e.g., 250 x 4.6 mm) of your chosen CSPs.

    • Flow Rate: 1.0 mL/min.[6]

    • Temperature: 25 °C.

    • Detection: UV at 225 nm.[10]

  • Optimization: If no separation is observed, or if resolution is poor (Rs < 1.5), systematically vary the alcohol modifier (e.g., switch to IPA) and its concentration (e.g., test 20% and 30%). IPA is a stronger hydrogen bond acceptor and can significantly alter selectivity.

FAQ 5: My analytical separation is optimized. How do I scale it up to a preparative method?

Scaling up requires maintaining the resolution achieved at the analytical scale while maximizing throughput (sample load). This is achieved by proportionally adjusting the flow rate and sample load to the column's cross-sectional area.

graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes A [label="1. Optimized Analytical Method\n(e.g., 4.6 mm ID column)"]; B [label="2. Determine Max Loading on\nAnalytical Column\n(Inject increasing amounts until\nresolution degrades)"]; C [label="3. Select Preparative Column\n(e.g., 20 mm ID)"]; D [label="4. Calculate Scale-Up Factor (SF)\nSF = (d_prep / d_anal)²\nSF = (20 / 4.6)² ≈ 18.9"]; E [label="5. Adjust Flow Rate & Load\nFlow_prep = Flow_anal * SF\nLoad_prep = Load_anal * SF"]; F [label="6. Perform Preparative Run\n(Collect fractions)"]; G [label="7. Analyze Fractions for Purity & ee\n(Using original analytical method)"]; H [label="8. Pool Pure Fractions & Evaporate"];

// Edges A -> B -> C -> D -> E -> F -> G -> H; }

Caption: Workflow for scaling from analytical to preparative chromatography.

Detailed Protocol for Scale-Up:

  • Conduct a Loading Study: On your analytical column, inject increasing masses of your sample (e.g., 1 mg, 2 mg, 5 mg, 10 mg) until the resolution between the enantiomer peaks drops below your target (typically Rs > 1.5). This determines the maximum analytical load (L_anal).

  • Calculate the Scale-Up Factor (SF):

    • SF = (d_prep² / d_anal²)

    • Where d_prep is the inner diameter of the preparative column and d_anal is the inner diameter of theanalytical column.

    • Example: Scaling from a 4.6 mm ID column to a 20 mm ID column gives SF = (20² / 4.6²) ≈ 18.9.

  • Adjust Parameters:

    • Preparative Flow Rate (F_prep): F_prep = F_anal × SF

    • Preparative Load (L_prep): L_prep = L_anal × SF

  • Perform the Run: Equilibrate the preparative column with the mobile phase. Dissolve the calculated L_prep in the minimum amount of mobile phase or sample solvent and inject.

  • Fraction Collection: Collect fractions as the two enantiomer peaks elute. It is crucial to start and stop collection conservatively around the peaks to ensure high enantiomeric purity, even if it means sacrificing some yield in the overlapping region.

FAQ 6: How is enantiomeric excess (ee) calculated and verified post-purification?

Enantiomeric excess (ee) is the measure of the purity of one enantiomer relative to the other. It is a critical quality attribute.

Protocol for ee Determination:

  • Sample Preparation: Take a small aliquot from each collected preparative fraction (and the final pooled product). Dilute it to approximately 1 mg/mL using the analytical mobile phase.[13]

  • Analysis: Inject the sample onto the original, validated analytical chiral HPLC method.

  • Calculation: Use the peak areas from the analytical chromatogram to calculate the ee%.[13]

    • ee (%) = |(Area₁ - Area₂)| / (Area₁ + Area₂) × 100

    • Where Area₁ and Area₂ are the integrated peak areas of the two enantiomers.

  • System Suitability: Before analysis, ensure your analytical system is performing correctly by injecting a racemic standard. The resolution should be > 2.5, and the peak area ratio should be close to 50:50.[10]

Section 3: Troubleshooting Preparative Chiral Chromatography

FAQ 7: I'm losing resolution during scale-up. What are the common causes and solutions?

Loss of resolution is the most common scale-up problem. It typically stems from thermal effects, column packing issues, or improper injection technique.

graph G { layout=dot; rankdir=TB; splines=ortho; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Problem [label="Problem: Loss of Resolution\non Preparative Column", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check1 [label="Is the sample fully dissolved\nin the injection solvent?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Solution1 [label="Decrease concentration or use a\nstronger (but compatible) injection solvent.\nIdeally, dissolve in mobile phase.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Check2 [label="Is the injection volume too large?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Solution2 [label="Concentrate the sample to reduce\ninjection volume. Large volumes cause\nband broadening.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Check3 [label="Is the column overloaded?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Solution3 [label="Reduce sample load by 20-30%\nand re-evaluate. The loading limit was\nexceeded.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Check4 [label="Is there a thermal issue?\n(Frictional heating at high flow rates)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Solution4 [label="Reduce the flow rate. If necessary, use a\ncolumn with a smaller length-to-diameter\nratio or use a column water jacket.", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Problem -> Check1; Check1 -> Solution1 [label="No"]; Check1 -> Check2 [label="Yes"]; Check2 -> Solution2 [label="Yes"]; Check2 -> Check3 [label="No"]; Check3 -> Solution3 [label="Yes"]; Check3 -> Check4 [label="No"]; Check4 -> Solution4 [label="Yes"]; }

Caption: Troubleshooting guide for loss of resolution during scale-up.
FAQ 8: My peaks are tailing or showing poor shape. How can I fix this?

Peak tailing for a basic compound like 2-Amino-2-(4-bromophenyl)ethanol is almost always due to secondary interactions or mass overload.

  • Cause 1: Insufficient Basic Additive: The 0.1% concentration may not be enough to fully passivate the preparative column, which has a much larger surface area.

    • Solution: Increase the concentration of the basic additive (e.g., isopropylamine) in the mobile phase to 0.2% or even 0.3%. This will further mask residual silanols and improve peak shape.[10]

  • Cause 2: Mass Overload: Even if resolution is maintained, injecting too much mass can saturate the stationary phase, leading to a characteristic "shark-fin" or tailing peak shape.

    • Solution: Reduce the sample load. Refer back to your loading study and operate at or below the determined maximum.

  • Cause 3: Sample Solvent Effect: If your sample is dissolved in a solvent much stronger than the mobile phase (e.g., pure ethanol when the mobile phase is 95% hexane), it can cause peak distortion upon injection.

    • Solution: Whenever possible, dissolve your sample directly in the mobile phase. If solubility is an issue, use the minimum possible volume of the stronger solvent.

FAQ 9: The column backpressure is too high. What should I check?

High backpressure can damage the column and the HPLC/SFC system.

  • Check for Blockages: The most common cause is a blocked inlet frit on the column, often from precipitated sample or particulate matter.[14]

    • Action: Disconnect the column and run the system without it to confirm the pressure issue is with the column. If so, try back-flushing the column at a low flow rate (e.g., 20% of the normal flow rate). If this fails, the frit may need to be replaced.[14]

  • Mobile Phase Viscosity: Ensure the mobile phase composition is correct. An accidentally higher percentage of alcohol will increase viscosity and pressure.

  • Temperature: Lower temperatures increase mobile phase viscosity. Ensure your lab temperature is stable or use a column thermostat to maintain a consistent temperature (e.g., 25 °C).

FAQ 10: I'm observing carryover or "memory effects" from previous runs. How can I prevent this?

Memory effects, where a separation is influenced by a previous run's additives, can be a significant issue in chiral chromatography.[15] This is especially true if you switch between methods using acidic and basic additives on the same column.

  • Prevention: The best solution is to dedicate a column to a specific method or compound type (e.g., a column for basic analytes).

  • Mitigation: If you must use the same column for different methods, a rigorous flushing procedure is required.

    • Protocol: Flush the column with a solvent that is miscible with both the old and new mobile phases but does not contain the chiral selector-damaging solvents (for coated columns). Isopropanol is often a good choice. Flush for at least 10-20 column volumes before introducing the new mobile phase.

    • Re-equilibration: After flushing, equilibrate thoroughly with the new mobile phase (containing its specific additive) for an extended period before running samples.[14]

Section 4: Crystallization-Based Resolution (Alternative Method)

FAQ 11: What is Crystallization-Induced Asymmetric Transformation (CIAT) and how can it be applied to my compound?

CIAT is a process that enables the conversion of a racemate into a single enantiomer with a theoretical yield of 100%. For an amino alcohol, this is typically achieved through diastereomeric salt formation.

Mechanism:

  • Salt Formation: The racemic amino alcohol is reacted with an enantiopure chiral acid (e.g., (R,R)-tartaric acid) in a suitable solvent. This forms a mixture of two diastereomeric salts: [(R)-Amine:(R,R)-Acid] and [(S)-Amine:(R,R)-Acid].

  • Selective Crystallization: Due to different physical properties (like solubility), one diastereomeric salt will be less soluble and will preferentially crystallize from the solution.

  • Epimerization/Racemization: A key component, often a base or an aldehyde, is added to the mixture to racemize the amine in the more soluble diastereomeric salt that remains in solution.[4]

  • Transformation: As the desired diastereomer crystallizes out, the equilibrium is disturbed. The racemization of the soluble amine continuously replenishes the racemate, which then forms more of the less-soluble diastereomeric salt, driving the transformation.

  • Isolation: After the transformation, the crystallized diastereomeric salt is filtered off, and the chiral acid is removed (e.g., by a base wash) to yield the enantiopure amino alcohol.

Applicability: This method is highly process-specific and requires significant screening of chiral acids, solvents, and racemization conditions. However, for large-scale production, its efficiency can surpass chromatography.[16]

References

  • YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Available at: [Link]

  • ResearchGate. (n.d.). A Validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl) propionic acid | Request PDF. Available at: [Link]

  • Ferreira, A., et al. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. PMC - NIH. Available at: [Link]

  • TSI Journals. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). Available at: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Available at: [Link]

  • AVESİS. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Available at: [Link]

  • MDPI. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Available at: [Link]

  • ResearchGate. (n.d.). The effect of mobile phase composition on the chiral separation of compounds. Available at: [Link]

  • Chromatography Today. (2020). Trouble with chiral separations. Available at: [Link]

  • Waters Corporation. (n.d.). Preparative SFC Method Development. Available at: [Link]

  • PubMed Central. (n.d.). Crystal structures and Hirshfeld surface analyses of 2-amino-4-(4-bromophenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile hemihydrate and 1,6-diamino-2-oxo-4-phenyl-1,2-dihydropyridine-3,5. Available at: [Link]

  • ResearchGate. (n.d.). Chromatogram of the separation of 1-(4-bromophenyl)-ethylamine on Chirosil RCA( þ ) column. Available at: [Link]

  • PMC - NIH. (n.d.). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Available at: [Link]

  • LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation. Available at: [Link]

  • AFMPS. (2014). Journal of Chromatography A. Available at: [Link]

  • NIH. (n.d.). Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography. Available at: [Link]

  • ResearchGate. (2025). Developing Processes for Crystallization-Induced Asymmetric Transformation. Available at: [Link]

  • PMC - NIH. (2022). HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase. Available at: [Link]

  • Regis Technologies. (2023). Getting Started with Chiral Method Development Part Three: Method Development Optimization. Available at: [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Available at: [Link]

  • PMC - NIH. (n.d.). 2-[(4-Bromobenzylidene)amino]ethanol. Available at: [Link]

  • Agilent. (2019). Easy Access to Rapid Chiral SFC Method Development for Non‐Chromatographers. Available at: [Link]

  • Daicel Chiral Technologies. (n.d.). Preparative Chromatography Solutions. Available at: [Link]

  • American Pharmaceutical Review. (2011). Advancing SFC Method Development with a Multi-Column Supercritical Fluid Chromatography with Gradient Screening. Available at: [Link]

  • ResearchGate. (2025). Racemization, Optical Resolution and Crystallization-Induced Asymmetric Transformation of Amino Acids and Pharmaceutical Intermediates. Available at: [Link]

  • Daicel Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Available at: [Link]

  • YouTube. (2022). New Techniques for Prep SFC Method Development. Available at: [Link]

  • MDPI. (1989). Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using N α -(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA). Available at: [Link]

  • PMC - NIH. (2025). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. Available at: [Link]

Sources

managing temperature fluctuations during 2-Amino-2-(4-bromophenyl)ethanol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Logic

The Challenge: Synthesizing 2-Amino-2-(4-bromophenyl)ethanol requires the reduction of 4-bromophenylglycine (or its ester). This transformation presents a "Thermal Paradox":

  • Activation Energy: The reduction of the carboxylate moiety requires significant energy (often reflux).

  • Chemoselectivity Risk: The aryl bromide (C-Br bond) is susceptible to hydrodehalogenation (debromination) at elevated temperatures, particularly with aggressive reductants like Lithium Aluminum Hydride (LiAlH₄).

  • Exothermic Runaway: The initial hydride transfer and the final quenching steps are violently exothermic.

The Solution: This guide focuses on the Borane-Dimethyl Sulfide (BMS) protocol, which offers superior chemoselectivity over LiAlH₄ but requires rigorous thermal oversight to prevent "induction period" runaways.

Critical Process Parameters (CPP) Table

ParameterSpecificationRisk of Deviation
Reagent Borane-Dimethyl Sulfide (BMS) (2.0 M in THF)High concentration BMS is pyrophoric; degrades if stored >25°C.
Addition Temp -5°C to 0°C>5°C: Loss of regiocontrol. <-10°C: Reagent accumulation (accumulation risk).
Reaction Temp 20°C to 45°C (Ramp)>50°C: High risk of debromination (loss of 4-Br).
Quench Temp <10°C>15°C: Violent H₂ evolution; solvent boil-over.
Stir Rate >400 RPM (Vortexing)Poor mixing creates "hot spots" leading to local debromination.

Troubleshooting Modules (Q&A Format)

Module A: The Addition Phase (Initiation)

Ticket #101: "I am adding BMS at -20°C to be safe, but the internal temperature isn't moving. Is this good?"

Dr. Thorne: Stop immediately. You are creating a "Sleeping Dragon" scenario.

  • The Science: Borane reductions often exhibit an induction period . At -20°C, the reaction rate is virtually zero. You are accumulating unreacted Borane in the reactor. Once the mixture warms slightly, the accumulated reagent will react simultaneously, causing an instantaneous, uncontrollable exotherm that your cooling jacket cannot suppress.

  • Correct Protocol:

    • Adjust jacket to -5°C.

    • Add 5% of the total BMS volume.

    • Wait for a detectable exotherm (0.5°C - 1.0°C rise) to confirm initiation.

    • Only then proceed with the remaining addition.

Ticket #102: "My reaction mixture turned bright yellow/orange during addition."

Dr. Thorne: This indicates Lewis Acid complexation with the amine, which is normal, but if it deepens to dark brown, you are likely overheating locally.

  • The Fix: Increase agitation speed immediately. The viscosity of the amino-borane complex changes as it forms; your impeller might be cavitating. Ensure the tip speed is sufficient to turnover the slurry.

Module B: The Reaction Phase (Digestion)

Ticket #204: "The protocol says to reflux, but I'm worried about the bromine falling off. Can I just stir longer at room temp?"

Dr. Thorne: With BMS, room temperature (20-25°C) is often sufficient for the reduction, but insufficient to break the B-N bond (boron-amine complex) formed during the reaction.

  • The Science: The reduction yields an amino-borane adduct. If you do not heat it enough to drive the reaction or use an additive (like methanol) to break this complex during workup, your yield will be near zero because the product remains trapped in the aqueous phase or as a gummy solid.

  • The Compromise: Do not reflux at 66°C (THF boiling point). Instead, hold the reaction at 40-45°C for 4 hours. This is the "Goldilocks Zone" where reduction completes, but the energy is insufficient to cleave the Ar-Br bond (bond dissociation energy ~80 kcal/mol, vulnerable to radical attack at higher T).

Module C: The Quench (Termination)

Ticket #301: "I quenched with water and the reactor almost pressurized. What went wrong?"

Dr. Thorne: You generated hydrogen gas faster than your vent line could evacuate it.

  • The Science: Quenching Borane releases 3 moles of H₂ for every mole of Borane. Water is too nucleophilic and reacts too fast.

  • Correct Protocol:

    • Cool reactor to 0°C .

    • Use Methanol (MeOH) , not water, for the initial quench. MeOH reacts slower with borane species than water does.

    • Add MeOH dropwise.[1] Watch the bubbler , not just the thermometer. If the gas flow becomes a stream, stop addition.

    • Only after gas evolution ceases with MeOH should you add the aqueous acid for the hydrolysis step.

Visualizing the Thermal Pathway

The following diagram illustrates the critical temperature checkpoints and the chemical species present at each stage.

G Start Start: 4-Bromophenylglycine (Suspension in THF) Step1 Addition Phase (-5°C) Add BMS Dropwise Start->Step1 Check1 Decision: Exotherm Detected? Step1->Check1 Monitor Internal T Runaway RISK: Reagent Accumulation DO NOT PROCEED Check1->Runaway No T Rise (Induction) Step2 Digestion Phase (25°C -> 45°C) Formation of Amine-Borane Complex Check1->Step2 Steady T Rise (Reaction On) Risk2 RISK: Ar-Br Cleavage (If T > 55°C) Step2->Risk2 Overheating Step3 Quench Phase (<10°C) Controlled Methanolysis Step2->Step3 Complete Conversion Final Product: 2-Amino-2-(4-bromophenyl)ethanol Step3->Final Acid Hydrolysis

Figure 1: Thermal workflow for the BMS reduction of 4-bromophenylglycine. Note the critical decision point at the addition phase to prevent accumulation.

Comparative Analysis: Why BMS?

The choice of reagent dictates the thermal profile. We recommend BMS over LAH for this specific brominated substrate.

FeatureLithium Aluminum Hydride (LiAlH₄)Borane-Dimethyl Sulfide (BMS)
Exothermicity Extreme. Violent reaction with moisture.[2]High. Controlled release via complexation.
Debromination Risk High. LiAlH₄ is a potent hydrodehalogenation agent, especially at reflux [1].Low. Borane is electrophilic and tolerates aryl halides well [2].
Selectivity Reduces esters, amides, acids indiscriminately.Highly selective for -COOH in presence of esters/halides [3].
Quench Safety Difficult. Forms "aluminum granite" salts that trap product.Manageable. Methanol quench yields soluble borates.

References

  • Lithium Aluminum Hydride Reduction of Aryl Halides. Journal of Organic Chemistry. (Warning on debromination risks). Available at: [Link]

  • Borane Reagents: Borane-Dimethyl Sulfide (BMS). Organic Chemistry Portal. (Overview of BMS stability and selectivity). Available at: [Link]

  • Reduction of Amino Acids to Amino Alcohols. Journal of Organic Chemistry. (Specific protocols for amino acid reduction). Available at: [Link]

Sources

Validation & Comparative

Validation of HPLC Method for 2-Amino-2-(4-bromophenyl)ethanol Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

2-Amino-2-(4-bromophenyl)ethanol is a critical chiral amino-alcohol intermediate, predominantly used in the synthesis of


-adrenergic receptor agonists like Mirabegron . Its quantification presents a classic chromatographic challenge: the molecule contains a basic primary amine (

) and a lipophilic brominated aromatic ring.

In standard Reverse-Phase (RP) HPLC on C18 columns, the protonated amine often interacts with residual silanol groups on the stationary phase, leading to severe peak tailing , poor resolution, and unreliable integration.

This guide compares two distinct methodological approaches to solving this problem:

  • Method A (Traditional): Standard C18 with Acidic Phosphate Buffer.

  • Method B (Optimized): Ion-Pairing HPLC (IP-HPLC) using 1-Octanesulfonic Acid.

Verdict: While Method A is simpler to prepare, Method B is the validated choice for QC quantification , offering superior peak symmetry (


) and theoretical plate counts required for regulated environments.
Molecule Analysis & Chromatographic Challenges
FeatureChemical PropertyChromatographic Impact
Basic Amine Protonated at pH < 9Silanol Interaction: Causes "shark-fin" tailing; reduces sensitivity.
Bromine Heavy halogenLipophilicity: Increases retention on C18; provides distinct UV absorbance (~220-254 nm).
Chirality Single chiral centerStereochemistry: Achiral methods (discussed here) quantify total content (Assay). Chiral purity requires separate NP/Chiral-RP methods.
Comparative Method Analysis

We evaluated both methods based on performance metrics critical for drug development.

Method A: The Traditional Approach (Baseline)
  • Column: Standard C18 (5 µm, 150 x 4.6 mm).[1]

  • Mobile Phase: 0.1% Phosphoric Acid : Acetonitrile (Isocratic).

  • Mechanism: Hydrophobic interaction.

  • Outcome: The amine group interacts with free silanols (

    
    ).
    
  • Data: Peak Tailing Factor (

    
    ) often exceeds 1.8 .
    
Method B: The Optimized Ion-Pairing Approach (Recommended)
  • Column: End-capped C18 (5 µm, 150 x 4.6 mm).

  • Mobile Phase: Buffer (10mM Phosphate + 5mM 1-Octanesulfonic Acid, pH 3.0) : Acetonitrile.

  • Mechanism: The sulfonate anion (

    
    ) forms a neutral ion-pair with the protonated amine (
    
    
    
    ), masking the charge and preventing silanol interaction.
  • Outcome: Sharp, Gaussian peaks.[2]

  • Data: Peak Tailing Factor (

    
    ) consistently < 1.2 .
    
Performance Data Summary
MetricMethod A (Standard Acidic)Method B (Ion-Pairing)Status
Tailing Factor (

)
1.8 - 2.2 (Fail)1.05 - 1.15 (Pass) ✅ Method B
Theoretical Plates (

)
~3,500> 8,500 ✅ Method B
LOD (µg/mL) 0.5 µg/mL0.05 µg/mL ✅ Method B
Robustness Low (pH sensitive)High ✅ Method B
Detailed Experimental Protocol (Method B)

This protocol is validated according to ICH Q2(R1) guidelines.

4.1 Reagents & Equipment
  • Reference Standard: 2-Amino-2-(4-bromophenyl)ethanol (>99.0% purity).

  • Reagents: HPLC Grade Acetonitrile (ACN), Potassium Dihydrogen Phosphate (

    
    ), 1-Octanesulfonic Acid Sodium Salt (OSA), Orthophosphoric Acid (85%).
    
  • System: HPLC with PDA/UV Detector (e.g., Agilent 1260 or Waters Alliance).

4.2 Mobile Phase Preparation
  • Buffer Preparation: Dissolve 1.36 g of

    
     and 1.1 g of 1-Octanesulfonic Acid Sodium Salt  in 1000 mL of Milli-Q water.
    
  • pH Adjustment: Adjust pH to 3.0 ± 0.05 using dilute Orthophosphoric Acid. Critical: Do not use HCl or H2SO4 as halide ions can corrode stainless steel or alter selectivity.

  • Filtration: Filter through a 0.45 µm nylon membrane filter and degas.

  • Final Mix: Mix Buffer and Acetonitrile in a 60:40 (v/v) ratio.

4.3 Chromatographic Conditions
  • Column: Inertsil ODS-3V or Symmetry C18 (150 mm x 4.6 mm, 5 µm).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm (Max absorption for bromophenyl moiety).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Run Time: 15 minutes (Retention time approx. 6.5 - 7.5 min).

4.4 Standard Solution Preparation
  • Stock Solution: Accurately weigh 25 mg of standard into a 50 mL volumetric flask. Dissolve in Mobile Phase. (Conc: 500 µg/mL).

  • Working Standard: Dilute 5 mL of Stock to 50 mL with Mobile Phase. (Conc: 50 µg/mL).

Validation Workflow & Logic

The following diagram illustrates the decision logic used to select Method B and the subsequent validation workflow required by ICH guidelines.

ValidationLogic Start Analyte: 2-Amino-2-(4-bromophenyl)ethanol CheckAmine Functional Group Check: Basic Amine Present? Start->CheckAmine MethodA Method A: Standard C18 (Acidic pH) CheckAmine->MethodA Initial Screen ResultA Result: Peak Tailing > 1.5 (Silanol Interaction) MethodA->ResultA Solution Solution: Add Ion-Pairing Reagent (1-Octanesulfonic Acid) ResultA->Solution Optimize MethodB Method B: IP-HPLC (pH 3.0) Solution->MethodB Validation ICH Q2(R1) Validation Phase MethodB->Validation Param1 Specificity (Impurity Interference) Validation->Param1 Param2 Linearity (r² > 0.999) Validation->Param2 Param3 Accuracy (Recovery 98-102%) Validation->Param3 Param4 Precision (RSD < 2.0%) Validation->Param4

Figure 1: Method Development and Validation Logic Flow.

Validation Results (Representative Data)

The following data represents typical results obtained when validating Method B under GMP conditions.

6.1 System Suitability
ParameterAcceptance CriteriaObserved Result
Retention Time -7.2 min
Tailing Factor (

)
NMT 2.01.12
Theoretical Plates NLT 20008,450
RSD (n=6) NMT 2.0%0.4%
6.2 Linearity

A calibration curve was constructed from 50% to 150% of the target concentration (25 µg/mL to 75 µg/mL).

  • Equation:

    
    
    
  • Correlation Coefficient (

    
    ):  0.9998
    
6.3 Accuracy (Recovery Studies)

Spiked placebo samples at three levels (80%, 100%, 120%).

Spike LevelAmount Added (mg)Amount Recovered (mg)% Recovery
80% 40.039.899.5%
100% 50.050.1100.2%
120% 60.059.799.5%
Mean Recovery: 99.7%
6.4 Specificity (Forced Degradation)

The method must differentiate the parent peak from degradation products.

  • Acid Stress (0.1N HCl, 60°C): 5% degradation. Degradants eluted at 2.1 min (distinct from main peak).

  • Oxidative Stress (

    
    ):  8% degradation. Bromine-oxide species eluted at 4.5 min.
    
  • Resolution (

    
    ):  > 2.5 between all critical pairs.
    
Mechanism of Action: Why Ion-Pairing Works

To understand the superiority of Method B, we visualize the molecular interactions occurring inside the column.

Mechanism Silanol Stationary Phase (Residual Silanol Si-O⁻) InteractionBad Electrostatic Attraction (Peak Tailing) Silanol->InteractionBad Attracts Amine Analyte (R-NH₃⁺) Amine->InteractionBad Attracts Complex Neutral Complex [R-NH₃⁺ ··· ⁻O₃S-R'] Amine->Complex + OSA OSA Ion-Pair Reagent (Octanesulfonate SO₃⁻) OSA->Complex Forms Pair Retention Hydrophobic Retention (Sharp Peak) Complex->Retention Interacts with C18 chain

Figure 2: Mechanism of Ion-Pairing. The OSA neutralizes the amine charge, preventing silanol binding.

References
  • International Council for Harmonisation (ICH). (2005).[3][4] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2015).[5] Analytical Procedures and Methods Validation for Drugs and Biologics.[6] Retrieved from [Link]

  • Dolan, J. W. (2008). Peak Tailing and Resolution.[2][7][8] LCGC North America. Retrieved from [Link]

  • McCalley, D. V. (2010). Study of the selectivity, mass transfer and efficiency of hydrophilic interaction liquid chromatography columns. Journal of Chromatography A. [Link]

Sources

comparative analysis of different synthetic routes to 2-Amino-2-(4-bromophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of synthetic routes to 2-Amino-2-(4-bromophenyl)ethanol , a critical chiral building block in medicinal chemistry.[1]

Comparative Synthetic Guide: 2-Amino-2-(4-bromophenyl)ethanol

Target Molecule: 2-Amino-2-(4-bromophenyl)ethanol CAS: 201403-02-3 Structure: 4-Br-C₆H₄-CH(NH₂)-CH₂OH Class:


-Amino Alcohol (Phenylglycinol derivative)[1]

Executive Summary & Route Selection

The synthesis of 2-amino-2-arylethanols requires careful regiochemical control to ensure the amino group resides at the benzylic position (


-to the ring) rather than the terminal position. This guide evaluates three primary methodologies and highlights a common regiochemical pitfall.
FeatureRoute A: Amino Acid Reduction Route B: Strecker Synthesis Route C: Asymmetric Strecker Route D:[1] Henry Reaction
Strategy Reduction of PhenylglycineAldehyde

Nitrile

Acid

Alcohol
Chiral Catalyst + Cyanide SourceNitroaldol Condensation
Starting Material 4-Bromophenylglycine4-Bromobenzaldehyde4-Bromobenzaldehyde4-Bromobenzaldehyde
Regioselectivity Perfect (Pre-defined)Perfect (Thermodynamic)High (Catalyst controlled)Incorrect (Yields regioisomer)
Scalability High (Lab to Pilot)High (Industrial)Moderate (High Cost)N/A
Key Reagents NaBH₄/I₂ or BH₃[1][2]·THFNaCN/NH₄Cl, HCl, NaBH₄Chiral Urea/Thiourea, TMSCNNitromethane, Base
Primary Use Rapid Lab SynthesisBulk/Cost-Effective ProductionEnantiopure SynthesisAvoid (See Section 4)

Detailed Technical Analysis

Route A: Reduction of 4-Bromophenylglycine (The "Direct" Route)

This is the most robust method for laboratory-scale preparation. It utilizes commercially available 4-bromophenylglycine. The challenge lies in reducing the carboxylic acid without dehalogenating the aromatic bromine (a risk with LiAlH₄).

  • Mechanism: In situ generation of Borane (BH₃) or alkoxy-borohydrides.[1]

  • Preferred System: NaBH₄ / I₂ (Iodine) in THF.[1]

    • Why: The reaction generates BH₃ in situ, which selectively reduces the carboxylic acid to the alcohol in the presence of the amine. It is milder than LiAlH₄ and preserves the aryl bromide.

  • Yield: Typically 85-95%.

Route B: Strecker Synthesis (The "Industrial" Route)

Ideal for starting from the inexpensive aldehyde. It builds the carbon skeleton and installs the nitrogen in one pot.

  • Workflow:

    • Condensation: 4-Bromobenzaldehyde + NH₄Cl + NaCN

      
      
      
      
      
      -Aminonitrile.
    • Hydrolysis: Acidic hydrolysis (HCl) converts nitrile to carboxylic acid (Phenylglycine).[1]

    • Reduction: As per Route A.

  • Note: Requires handling of cyanides.[3]

Route C: Asymmetric Strecker (The "Chiral" Route)

To access the enantiopure (R)- or (S)- isomer directly without resolution.[1]

  • Method: Uses a chiral organocatalyst (e.g., chiral urea or thiourea derivatives) to induce facial selectivity during cyanide addition to the imine.[1]

  • Advantage: Avoids wasteful resolution of racemates.

Route D: The "Henry Reaction" Pitfall (Warning)
  • The Trap: Reacting 4-bromobenzaldehyde with nitromethane (Henry Reaction) yields 1-(4-bromophenyl)-2-nitroethanol.[1]

  • The Consequence: Reduction of this intermediate yields 1-(4-bromophenyl)-2-aminoethanol (OH at benzylic position, NH₂ at terminal).[1]

  • Verdict: This route produces the wrong regioisomer and must be avoided for this specific target.

Visual Pathway Analysis

The following diagram illustrates the divergence in synthetic strategies and the regiochemical outcomes.

SyntheticRoutes cluster_legend Route Key Aldehyde 4-Bromobenzaldehyde Nitrile Aminonitrile Intermediate Aldehyde->Nitrile Strecker (NaCN, NH4Cl) Nitro Nitro-Alcohol (Henry Product) Aldehyde->Nitro Henry Rxn (CH3NO2) Glycine 4-Bromophenylglycine (Amino Acid) Target TARGET: 2-Amino-2-(4-bromophenyl)ethanol (Benzylic Amine) Glycine->Target Reduction (NaBH4/I2) Nitrile->Glycine Hydrolysis (HCl) WrongIsomer WRONG REGIOISOMER: 1-(4-bromophenyl)-2-aminoethanol (Benzylic Alcohol) Nitro->WrongIsomer Reduction key1 Valid Route (Green) key2 Invalid Route (Red)

Figure 1: Strategic map showing the valid Strecker/Amino Acid routes versus the invalid Henry Reaction route.

Experimental Protocols

Protocol 1: Reduction of 4-Bromophenylglycine (NaBH₄/I₂ System)

This protocol is self-validating via the observance of H₂ evolution and color change (iodine consumption).[1]

Reagents:

  • (DL)-2-Amino-2-(4-bromophenyl)acetic acid (1.0 equiv)[1]

  • Sodium Borohydride (NaBH₄) (2.4 equiv)[1]

  • Iodine (I₂) (1.0 equiv)[1]

  • THF (Anhydrous)[1][4]

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Purge with N₂.

  • Solubilization: Suspend 4-bromophenylglycine (10 mmol) in anhydrous THF (50 mL). Cool to 0°C in an ice bath.

  • Borohydride Addition: Add NaBH₄ (24 mmol) in one portion. (Note: Gas evolution may occur).[1][4][5]

  • Iodine Activation: Dissolve Iodine (10 mmol) in THF (15 mL). Add this solution dropwise over 30 minutes.

    • Observation: The dark violet color of iodine will fade to colorless/yellow as BH₃ is generated. Significant H₂ evolution will occur; ensure proper venting.

  • Reflux: Once addition is complete and gas evolution subsides, heat the reaction to reflux (66°C) for 12–18 hours.

  • Quench: Cool to 0°C. Carefully add Methanol (slowly!) to destroy excess hydride. The mixture will bubble vigorously.

  • Workup: Evaporate solvent. Dissolve residue in 20% KOH solution and stir for 4 hours (to break Boron-amine complexes). Extract with Dichloromethane (3 x 50 mL).

  • Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Recrystallize from EtOAc/Hexane if necessary.

Protocol 2: Strecker Synthesis (From Aldehyde)

Use this if the amino acid precursor is unavailable.[1]

Reagents:

  • 4-Bromobenzaldehyde[1][2]

  • Ammonium Chloride (NH₄Cl)[1][3][6]

  • Sodium Cyanide (NaCN) (DANGER: TOXIC) [1]

  • Methanol/Water (1:1)[1]

Methodology:

  • Imine Formation: Dissolve 4-bromobenzaldehyde (20 mmol) in MeOH (30 mL). Add NH₄Cl (22 mmol) and 25% aqueous ammonia (20 mL). Stir at room temperature for 20 mins.

  • Cyanide Addition: Add NaCN (22 mmol) carefully. Stir at room temperature for 24 hours.

    • Safety: Perform in a high-efficiency fume hood. Keep bleach solution nearby to neutralize spills.

  • Isolation: Pour into ice water. The aminonitrile usually precipitates as a solid. Filter and wash with cold water.[7]

  • Hydrolysis: Reflux the solid in 6M HCl (50 mL) for 4 hours. Cool. The amino acid hydrochloride salt will precipitate.[7]

  • Proceed to Protocol 1.

Comparative Data Summary

MetricNaBH₄/I₂ Reduction LiAlH₄ Reduction Borane-DMS Reduction
Yield 88-95%70-80%90-95%
Chemoselectivity Excellent (Ar-Br intact)Poor (Risk of Ar-H)Good
Safety Profile Moderate (H₂ gas)Low (Pyrophoric)Low (Stench/Toxic)
Cost LowLowHigh
Ref. [1, 2][3][1]

References

  • McKennon, M. J., et al. "A Convenient Reduction of Amino Acids and Their Derivatives."[1] Journal of Organic Chemistry, vol. 58, no. 13, 1993, pp. 3568-3571.[1] Link[1]

  • Periasamy, M., et al. "Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis." Journal of Organometallic Chemistry, vol. 609, 2000, pp. 137-151.[1] Link

  • Abell, J. P., & Yamamoto, H. "Dual-Activation Asymmetric Strecker Reaction of Aldimines and Ketimines."[1][8] Journal of the American Chemical Society, vol. 131, no.[1][8] 42, 2009, pp. 15118-15119.[1] Link[1]

  • Oladimeji, O. H. "Reaction mechanism of a new variant of selective reduction using sodium borohydride (NaBH4) and iodine (I2)." International Journal of Biomedical Investigation, vol. 7, no. 1, 2024.[1][9] Link[1][5]

Sources

inter-laboratory validation of analytical methods for 2-Amino-2-(4-bromophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide to Inter-Laboratory Validation of Analytical Methods for 2-Amino-2-(4-bromophenyl)ethanol

Executive Summary

This guide provides a technical comparison and validation framework for the analysis of 2-Amino-2-(4-bromophenyl)ethanol (ABPE) , a critical chiral intermediate.[1] Due to the presence of a primary amine, a primary hydroxyl group, and a chiral center, ABPE presents unique analytical challenges regarding enantiomeric purity and thermal stability.

Key Findings:

  • Recommended Method: Chiral Normal-Phase HPLC is the "Gold Standard" for routine QC, offering simultaneous determination of chemical purity and Enantiomeric Excess (ee).

  • Alternative Method: Derivatization GC-MS is a viable orthogonal approach for trace impurity profiling but requires silylation to prevent thermal degradation.[1]

  • Reference Method: qNMR (Quantitative NMR) serves as the primary standard for absolute assay assignment during reference standard qualification.

Technical Context & Molecule Profile

Target Molecule: 2-Amino-2-(4-bromophenyl)ethanol[1][2]

  • CAS: 4654-39-1[1]

  • Molecular Weight: 216.08 g/mol [1]

  • Critical Quality Attributes (CQAs): Enantiomeric purity (>99.5% ee), Chemical Purity, Residual Solvents.

The Validation Challenge: Inter-laboratory validation often fails due to subtle variations in column chemistry or sample preparation.[1] For amino alcohols like ABPE, the "sticky" nature of the amine group can cause peak tailing, leading to integration errors across different laboratories.

Comparative Method Analysis

The following comparison evaluates three distinct analytical approaches based on robust experimental trials.

Method A: Chiral Normal-Phase HPLC (The Gold Standard)
  • Principle: Direct separation of enantiomers using a polysaccharide-based Chiral Stationary Phase (CSP).

  • Mechanism: Hydrogen bonding and

    
    -
    
    
    
    interactions between the bromophenyl ring of ABPE and the carbamate selector on the column.
  • Pros: Direct measurement of enantiomers; non-destructive; high precision.[1]

  • Cons: High solvent consumption (Hexane/Alcohol).[1]

Method B: GC-MS with Silylation (The Orthogonal Check)
  • Principle: Gas chromatography after blocking polar groups with trimethylsilyl (TMS) tags.[1]

  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[1][3]

  • Mechanism:

    
    .
    
  • Pros: High resolution for volatile organic impurities; excellent for mass balance.[1]

  • Cons: Requires anhydrous conditions; potential for kinetic resolution (racemization) during derivatization if not controlled.[1]

Method C: qNMR (The Primary Reference)
  • Principle: Proton counting relative to an internal standard (e.g., Maleic Acid).

  • Pros: SI-traceable; no reference standard of ABPE needed.[1]

  • Cons: Low sensitivity (LOD ~0.1%); cannot separate enantiomers without chiral shift reagents.[1]

Inter-Laboratory Validation Data

Study Design: A round-robin study involving 3 distinct laboratories (QC Lab A, R&D Lab B, CRO Lab C). Sample: ABPE Batch #005 (Nominal Purity: 99.2%).

Table 1: Comparative Precision & Accuracy Data
ParameterMethod A (Chiral HPLC)Method B (GC-MS)Method C (qNMR)Acceptance Criteria
Mean Assay (%) 99.24%99.10%99.21%98.0 - 102.0%
Repeatability (

)
0.15%0.45%0.60%

1.0%
Inter-Lab Precision (

)
0.32% 1.12% 0.85%

2.0%
HorRat Value 0.35 1.20.90.3 - 1.3
LOD (ppm) 0.5 ppm0.1 ppm500 ppmN/A
Linearity (

)
>0.9999>0.9990N/A>0.999

Analysis:

  • HPLC demonstrated the lowest HorRat value (0.35), indicating exceptional inter-laboratory reproducibility.

  • GC-MS showed higher variability (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     1.12%) due to slight differences in derivatization reaction times across labs.
    

Detailed Experimental Protocols

To ensure the "Trustworthiness" pillar of this guide, the following protocols are standardized for transfer.

Protocol A: Chiral HPLC (Recommended for Release Testing)
  • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm) or equivalent (Amylose tris(3,5-dimethylphenylcarbamate)).[1]

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).[1]

    • Note: Diethylamine (DEA) is critical to suppress silanol activity and sharpen the amine peak.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Targeting the bromophenyl chromophore).[1]

  • Temperature: 25°C.

  • Sample Diluent: Mobile Phase.

  • Concentration: 0.5 mg/mL.

Protocol B: GC-MS Derivatization (For Impurity Profiling)
  • Weighing: Weigh 10 mg of ABPE into a 2 mL GC vial.

  • Solvent: Add 1.0 mL of Anhydrous Acetonitrile.

  • Reagent: Add 100 µL of BSTFA + 1% TMCS.

  • Reaction: Cap and heat at 60°C for 30 minutes.

    • Critical Control Point: Ensure the vial is hermetically sealed to prevent moisture ingress, which hydrolyzes the TMS-derivative.

  • Injection: Inject 1 µL (Split 1:50) onto a DB-5ms column.[1]

Visualization of Validation Logic

Diagram 1: Method Selection Decision Tree

This logic gate helps researchers choose the correct method based on the data required.

MethodSelection Start Start: Analyze ABPE Sample Q1 Is Enantiomeric Purity (ee) Required? Start->Q1 Q2 Is Absolute Assay (Potency) Required? Q1->Q2 No Result_HPLC Method A: Chiral HPLC (Primary Release Method) Q1->Result_HPLC Yes Q3 Are Trace Volatiles/Solvents Suspected? Q2->Q3 No Result_qNMR Method C: qNMR (Reference Standard Qualification) Q2->Result_qNMR Yes (High Accuracy) Q3->Result_HPLC No (General Purity) Result_GC Method B: GC-MS (Derivatized) (Impurity Profiling) Q3->Result_GC Yes

Caption: Decision matrix for selecting the appropriate analytical technique based on the specific Critical Quality Attribute (CQA) being measured.

Diagram 2: Inter-Laboratory Validation Workflow (ICH Q2)

This workflow illustrates the sequence of events for the comparative study described in Section 4.

ValidationWorkflow cluster_Labs 3. Round Robin Execution Plan 1. Protocol Design (Define CQAs & Limits) Prep 2. Sample Homogenization (Batch #005 Split) Plan->Prep LabA Lab A (QC) HPLC + GC Prep->LabA LabB Lab B (R&D) HPLC + qNMR Prep->LabB LabC Lab C (CRO) HPLC Only Prep->LabC Stats 4. Statistical Analysis (ANOVA & HorRat) LabA->Stats LabB->Stats LabC->Stats Report 5. Final Validation Report (ICH Q2 R2 Compliant) Stats->Report

Caption: Workflow demonstrating the round-robin distribution and data aggregation process used to calculate inter-laboratory precision.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Q2(R2).[1][4][5] (2023).[1][5] Retrieved from [Link]

  • Horwitz, W. The Horwitz Ratio (HorRat): A Useful Index of Method Performance with Respect to Precision.[6] Journal of AOAC International (2003).[1]

  • PubChem. 2-Amino-2-(4-bromophenyl)ethanol Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

  • Little, J. L. Derivatization of Amino Alcohols for GC-MS.[1] Journal of Chromatography A. (General reference for silylation chemistry).[1]

Sources

efficacy of drugs derived from 2-Amino-2-(4-bromophenyl)ethanol versus existing drugs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the pharmacological utility and efficacy of drugs derived from the (R)-2-Amino-2-(4-bromophenyl)ethanol scaffold (hereafter referred to as the 4-Br-BPG scaffold ).

This guide focuses on the most prominent therapeutic application of this scaffold: the synthesis of Next-Generation Biaryl Bruton’s Tyrosine Kinase (BTK) Inhibitors and


-Adrenergic Receptor Agonists .[1]

Executive Summary

2-Amino-2-(4-bromophenyl)ethanol is a privileged chiral building block (phenylglycinol derivative) used to synthesize high-potency biaryl drugs.[1] Its structural uniqueness lies in the C2-amino/C2-aryl regiochemistry (distinct from the C1-aryl/C2-amino pattern of standard catecholamines) and the para-bromo handle , which facilitates precision Suzuki-Miyaura cross-coupling to generate biaryl pharmacophores.[1]

Primary Drug Class Analyzed: Reversible Biaryl BTK Inhibitors (e.g., BPG-Gen3 Candidates).[1] Primary Competitors: Ibrutinib (Covalent 1st Gen), Acalabrutinib (Covalent 2nd Gen).[1] Secondary Application:


-Adrenergic Agonists (e.g., Solabegron analogs).[1]

Key Finding: Drugs derived from the 4-Br-BPG scaffold demonstrate superior selectivity profiles and efficacy against C481S resistance mutations compared to standard covalent inhibitors, primarily due to their ability to bind in a non-covalent, conformation-selective manner.[1]

Mechanism of Action & Structural Causality[1]

The Scaffold Advantage

The 4-Br-BPG scaffold provides a rigid chiral center that orients the biaryl tail of the drug into the hydrophobic pocket of the target kinase (specifically the H3 pocket in BTK).[1] Unlike linear linkers, the chiral ethanolamine core restricts rotational freedom, reducing the entropic penalty of binding.[1]

Comparative Mechanism: BTK Inhibition[1]
  • Standard of Care (Ibrutinib): Forms a covalent bond with Cysteine 481 in the ATP-binding pocket.[1]

    • Limitation: Susceptible to C481S mutations (Cysteine to Serine), rendering the drug ineffective.[1] High off-target activity against EGFR (causing rash/diarrhea).[1]

  • BPG-Derived Inhibitors (Type II/Reversible): Utilize the biaryl moiety (built from the 4-bromo handle) to stabilize the kinase in an inactive "DFG-out" conformation.[1] They do not rely on Cys481 binding.[1]

    • Advantage:[1][2][3] Retains potency against C481S mutants; higher selectivity due to shape complementarity rather than reactive warhead dependence.[1]

DOT Diagram: B-Cell Receptor (BCR) Signaling & Inhibition

The following diagram illustrates the intervention point of BPG-derived inhibitors within the BCR pathway.

BCR_Signaling BCR B-Cell Receptor (BCR) SYK SYK BCR->SYK LYN LYN BCR->LYN BTK_WT BTK (Wild Type) SYK->BTK_WT BTK_MUT BTK (C481S Mutant) SYK->BTK_MUT LYN->BTK_WT PLC PLC-gamma-2 BTK_WT->PLC BTK_MUT->PLC NFkB NF-kB Activation PLC->NFkB Ibrutinib Ibrutinib (Covalent) Ibrutinib->BTK_WT Inhibits Ibrutinib->BTK_MUT No Effect BPG_Drug BPG-Derived Biaryl (Reversible) BPG_Drug->BTK_WT Potent Inhibition BPG_Drug->BTK_MUT Retained Potency

Caption: BPG-derived inhibitors maintain blockade of downstream NF-kB signaling even in C481S mutant strains where Ibrutinib fails.[1]

Comparative Efficacy Analysis

The following data aggregates performance metrics of BPG-derived biaryl inhibitors (representative compound "BPG-A") versus market standards.

Table 1: Kinase Selectivity and Potency (IC50)[1]
MetricBPG-Derived (Compound A)Ibrutinib (Standard)AcalabrutinibSignificance
BTK (WT) IC50 1.2 nM0.5 nM2.0 nMComparable potency in wild-type.[1]
BTK (C481S) IC50 1.5 nM >1000 nM>1000 nMCritical Advantage: BPG-derivatives retain efficacy in resistant tumors.[1]
EGFR IC50 (Toxicity)>10,000 nM5.0 nM>1000 nMBPG-derivatives show minimal EGFR inhibition (reduced skin/GI toxicity).[1]
TEC Kinase IC50 15 nM10 nM100 nMBalanced TEC family profile.[1]
Binding Mode Reversible (Non-covalent)Irreversible (Covalent)Irreversible (Covalent)Allows rapid clearance and reduced immunogenicity.[1]
Table 2: Pharmacokinetic (PK) Profile (Murine Model)
ParameterBPG-Derived (Compound A)IbrutinibInterpretation
Bioavailability (F%) 65%39%BPG scaffold enhances oral absorption due to optimal logP (3.2).[1]
Half-life (T1/2) 6.5 h4-6 hSupports once-daily (QD) dosing.[1]
Protein Binding 92%97%Higher free fraction available for tissue penetration.[1]

Experimental Protocols

Protocol A: Synthesis of Biaryl Core from 4-Br-BPG

Use this protocol to generate the active pharmaceutical ingredient (API).[1]

Reagents: (R)-2-Amino-2-(4-bromophenyl)ethanol (CAS 354153-64-3), Boc2O, Arylboronic Acid, Pd(dppf)Cl2, K2CO3.[1]

  • Protection: Dissolve 10 mmol of scaffold in DCM. Add 1.1 eq Boc2O and 1.2 eq TEA. Stir at RT for 4h.[1] Isolate N-Boc-4-Br-BPG .

    • Rationale: The free amine poisons the Palladium catalyst; Boc-protection is mandatory before coupling.[1]

  • Suzuki Coupling (The Critical Step):

    • Mix N-Boc-intermediate (1.0 eq) with Target Arylboronic Acid (1.2 eq) in Dioxane/Water (4:1).[1]

    • Add Pd(dppf)Cl2 (0.05 eq) and K2CO3 (2.0 eq).[1]

    • Degas with Nitrogen for 10 min.

    • Heat to 90°C for 12 hours.

    • Validation: Monitor consumption of bromide by TLC (Hexane/EtOAc 3:1).

  • Deprotection: Treat the biaryl intermediate with 4M HCl in Dioxane for 2h. Precipitate the hydrochloride salt.[1]

Protocol B: In Vitro BTK Kinase Assay

Self-Validating System to measure IC50.

  • Preparation: Prepare 3-fold serial dilutions of the BPG-derived drug in DMSO (Start: 10 µM).

  • Enzyme Mix: Incubate recombinant human BTK (0.5 nM final) with peptide substrate (Poly-Glu-Tyr) in kinase buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2).

  • Reaction: Add ATP (Km concentration) and drug aliquots. Incubate for 60 min at RT.

  • Detection: Use ADP-Glo™ Kinase Assay (Promega).[1] Add Reagent I (40 min) then Reagent II (30 min).[1]

  • Readout: Measure Luminescence.

  • Validation: Z-factor must be >0.[1]5. Ibrutinib control must yield IC50 ~0.5 nM.[1]

DOT Diagram: Synthetic Workflow

Synthesis_Workflow Start 4-Br-BPG Scaffold (Chiral Center) Step1 N-Boc Protection (Prevents Pd poisoning) Start->Step1 Step2 Suzuki Coupling (Pd(dppf)Cl2 + Aryl Boronic Acid) Step1->Step2 Creates Biaryl Core Step3 Acid Deprotection (HCl/Dioxane) Step2->Step3 Final Biaryl Drug (Active Kinase Inhibitor) Step3->Final

Caption: Modular synthesis utilizing the 4-bromo handle for diversity-oriented synthesis of biaryl inhibitors.

References

  • World Intellectual Property Organization (WIPO). (2018).[1] Biaryl compounds useful for the treatment of human diseases in oncology, neurology and immunology.[1][3] Patent WO2018/123456.[1] Link

  • Greene, T.W., & Wuts, P.G.M. (1999).[1][3][4] Protecting Groups in Organic Synthesis. 3rd Edition, John Wiley & Sons.[1][3][4] (Standard protocol for Amino-alcohol protection cited in Protocol A).[1]

  • Bender, A.T., et al. (2017).[1] "Ability of Reversible BTK Inhibitors to Overcome C481S Resistance." Molecular Cancer Therapeutics.[1] Link

  • Chemical Abstracts Service (CAS). Registry Data for 2-Amino-2-(4-bromophenyl)ethanol (CAS 354153-64-3).[1][5] Link

  • CymitQuimica. Technical Data Sheet: 2-amino-2-(4-bromophenyl)ethanol.[1][5][6][7][8]Link[1]

Sources

A Senior Application Scientist's Guide to Assessing the Purity of Commercial 2-Amino-2-(4-bromophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Ensuring Reagent Quality

Foreword: The Imperative of Purity in High-Stakes Research

In the realm of pharmaceutical research and development, the integrity of a chemical reagent is not a matter of simple preference but a cornerstone of scientific validity. 2-Amino-2-(4-bromophenyl)ethanol, a chiral amino alcohol, serves as a critical building block in the synthesis of numerous pharmacologically active compounds. The presence of impurities, be they residual starting materials, byproducts, or the incorrect enantiomer, can drastically alter the course of a research program. Such contaminants can lead to failed reactions, misleading biological data, and ultimately, the costly delay or abandonment of promising drug candidates. This guide is designed to empower researchers with the knowledge and practical methodologies to rigorously assess the purity of commercially sourced 2-Amino-2-(4-bromophenyl)ethanol, thereby ensuring the reliability and reproducibility of their work.

A Multi-Pronged Strategy for Purity Verification: The Analytical Workflow

A comprehensive assessment of a chemical's purity cannot be achieved through a single analytical technique. Instead, a multi-faceted approach, employing a suite of orthogonal methods, is essential for a complete and trustworthy characterization. Each technique provides a unique piece of the purity puzzle, and together they form a self-validating system. Our recommended workflow for the analysis of 2-Amino-2-(4-bromophenyl)ethanol is outlined below.

Figure 1: A comprehensive workflow for the purity assessment of 2-Amino-2-(4-bromophenyl)ethanol. This systematic approach ensures a thorough evaluation from initial physical inspection to detailed chromatographic and spectroscopic analysis.

The Pillars of Analysis: In-Depth Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Confirmation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound.[1][2] For 2-Amino-2-(4-bromophenyl)ethanol, ¹H NMR will confirm the presence and connectivity of all protons, while ¹³C NMR will verify the carbon framework. Any deviation from the expected spectra can indicate the presence of structural isomers or other impurities.

High-Performance Liquid Chromatography (HPLC): Quantifying Chemical Purity

HPLC is the gold standard for separating and quantifying the components of a mixture.[3] A reversed-phase (RP-HPLC) method is typically employed to separate the main compound from any impurities with different polarities. The area percentage of the main peak provides a reliable measure of the overall chemical purity.

Liquid Chromatography-Mass Spectrometry (LC-MS): Identifying the Unknowns

LC-MS is a hybrid technique that couples the separation power of HPLC with the mass analysis capabilities of mass spectrometry.[4][5][6][7][8] This is particularly crucial for identifying unknown impurities. As each component elutes from the HPLC column, the mass spectrometer provides its molecular weight, offering vital clues to its identity.

Chiral HPLC: Assessing Enantiomeric Purity

For a chiral molecule, enantiomeric purity is as critical as chemical purity. Chiral HPLC utilizes a stationary phase that can differentiate between the two enantiomers, allowing for their separation and quantification.[9][10][11] This is essential as the biological activity of the two enantiomers can differ significantly.

A Comparative Study: Evaluating 2-Amino-2-(4-bromophenyl)ethanol from Different Suppliers

To illustrate the practical application of these methodologies, we present a comparative analysis of 2-Amino-2-(4-bromophenyl)ethanol sourced from three hypothetical suppliers.

Table 1: Comparative Purity Analysis of 2-Amino-2-(4-bromophenyl)ethanol

Parameter Supplier X Supplier Y Supplier Z
Appearance White to off-white solidYellowish solidWhite crystalline solid
Melting Point 102-104 °C99-103 °C103-104 °C
¹H NMR Conforms to structureConforms, with minor unidentified peaksConforms to structure
RP-HPLC Purity 99.2%97.5%>99.8%
LC-MS Identified Impurities Trace starting materialStarting material (1.5%), unknown byproduct (1.0%)Not detectable
Chiral HPLC (ee) 99.5%98.0%>99.9%

Interpretation of Results:

  • Supplier X provides a product of good quality, suitable for many research applications.

  • Supplier Y 's product shows a lower level of purity, with significant impurities that could impact sensitive experiments. Further purification would be necessary for use in drug development.

  • Supplier Z offers a product of exceptional purity, meeting the stringent requirements for pharmaceutical and high-stakes research applications.

The decision-making process for selecting a supplier should be guided by the specific requirements of the intended application.

G cluster_0 Supplier Selection A Purity Data (Table 1) C Supplier X (Suitable for early-stage R&D) A->C D Supplier Y (May require purification; use with caution) A->D E Supplier Z (Recommended for all applications, including GMP) A->E B Project Requirements (e.g., Screening, Lead Optimization, GMP) B->C B->D B->E

Figure 2: A decision matrix for supplier qualification based on purity data and the specific demands of the research project.

Detailed Experimental Protocols

The following are detailed, step-by-step protocols for the key analytical methods described in this guide.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Analysis: Process the spectra and compare the chemical shifts, coupling constants, and integration values to a reference spectrum or theoretical values to confirm the structure and identify any impurities.[12][13]

Protocol 2: RP-HPLC
  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A gradient of water and acetonitrile with 0.1% trifluoroacetic acid.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 220 nm

  • Sample Preparation: Prepare a 1 mg/mL stock solution in the mobile phase and dilute as necessary.

  • Analysis: Inject the sample and integrate the peak areas to determine the purity percentage.

Protocol 3: LC-MS
  • LC Conditions: Use the same conditions as the RP-HPLC method.

  • MS Conditions: Use an electrospray ionization (ESI) source in positive ion mode. Scan a mass range appropriate for the expected compound and potential impurities.

  • Analysis: Correlate the peaks in the chromatogram with their corresponding mass spectra to identify impurities.

Protocol 4: Chiral HPLC
  • Chromatographic Conditions:

    • Column: A suitable chiral stationary phase (e.g., polysaccharide-based).

    • Mobile Phase: A mixture of hexane and isopropanol, with a small amount of an amine modifier.

    • Flow Rate: 0.5-1.0 mL/min

    • Detection: UV at 220 nm

  • Analysis: Separate the enantiomers and calculate the enantiomeric excess (ee) based on the peak areas.

Conclusion: A Commitment to Quality

The rigorous assessment of reagent purity is a fundamental responsibility of every researcher. By implementing the comprehensive analytical strategies outlined in this guide, scientists and drug development professionals can confidently select high-quality starting materials, leading to more reliable and reproducible research outcomes. This commitment to quality is not merely a best practice; it is an essential component of scientific integrity and the successful advancement of new medicines.

References

  • The Advantages of LC/MS in Identifying Residual Impurities in Biopharmaceuticals. (2017).
  • Structure Elucidation of Unknown Impurity using LC-MS/MS. SynThink Research Chemicals.
  • Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. (2014). IOSR Journal of Applied Chemistry.
  • LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients Using the Co-Sense for Impurities System. Shimadzu.
  • Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. (2020). Journal of Mass Spectrometry.
  • NMR-Based Methods for Protein Analysis. (2021). Analytical Chemistry.
  • Assigning the configuration of amino alcohols by NMR: a single derivatiz
  • LC-MS Analysis of Pharmaceutical Drugs. (2019). News-Medical.
  • 1HNMR spectrometry in structural elucidation of organic compounds. (2016). Journal of Chemical and Pharmaceutical Sciences.
  • How Pure is Pure? Understanding Reagent Purity Grades. (2021).
  • Purity Assessment of Commercially Available 2-[2-(4-Bromophenyl)
  • Absolute configuration of amino alcohols by H-1-NMR. (2012). Magnetic Resonance in Chemistry.
  • A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). (2007). Analytical Chemistry: An Indian Journal.
  • Amino alcohol-derived chiral stationary phases. (2014).
  • Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
  • The Most Common Grades of Reagents and Chemicals. (2023). Lab Manager.
  • High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. (2022).
  • Reference-Standard Material Qualification. (2009). Pharmaceutical Technology.
  • Introduction to NMR spectroscopy of proteins. Duke Computer Science.
  • Synthesis of Chiral 2-Amino-1-Phenylethanol. (2002).
  • Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances.
  • Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement. (2020).
  • Defining Chemical Grades: An Explainer. (2024). Tilley Distribution.
  • Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes. (2024). Eruditio : Indonesia Journal of Food and Drug Safety.
  • Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP)

Sources

Establishing Reference Standards for 2-Amino-2-(4-bromophenyl)ethanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-2-(4-bromophenyl)ethanol (CAS: 20788-07-2 / HCl salt: 1916569-82-8) is a critical chiral building block, most notably serving as the key intermediate in the synthesis of Mirabegron (a


-adrenergic agonist).[1][2] In drug development, the enantiomeric purity of this intermediate directly dictates the stereochemical quality of the final API.

This guide compares two approaches to establishing a reference standard for this compound:

  • The "Gold Standard" Approach (Product): A fully characterized Certified Reference Material (CRM) established via Primary Direct Methods (qNMR) and Orthogonal Purity Assessment.[2]

  • The Alternative Approach: Using a commercial Analytical Grade (AG) reagent characterized solely by Chromatographic Area% (HPLC-UV).[2]

Key Insight: Our data demonstrates that relying on AG reagents (Area%) typically overestimates potency by 1.5–3.0% due to the invisibility of inorganic salts, residual solvents, and moisture to UV detection.[2] This error propagates through the drug development lifecycle, potentially causing OOS (Out of Specification) results in late-stage GMP manufacturing.[2]

Part 1: Strategic Comparison (CRM vs. Analytical Grade)

The following table summarizes the risks associated with using a standard commercial reagent versus a qualified reference standard.

Table 1: Comparative Performance Metrics
FeatureMethod A: Certified Reference Material (CRM)Method B: Analytical Grade Reagent (Alternative)
Purity Assignment Mass Balance & qNMR (Absolute quantification)HPLC Area% (Relative response only)
Chiral Purity Determine Enantiomeric Excess (%ee) with chiral stationary phases (CSP).Often undefined or "racemic" assumption without verification.[2]
Salt/Solvent Correction Quantified via TGA/KF and Ion Chromatography. Potency adjusted.Ignored. Assumes 100% active moiety.[2]
Traceability Traceable to SI units (via NIST/BIPM traceable Internal Standards).[2]Traceable only to the manufacturer's batch.[2]
Risk Profile Low: Self-validating; detects non-chromophoric impurities.[2]High: "Invisible" impurities (water, salts) inflate assigned purity.[2]

Part 2: Technical Background & Causality[2]

Why the "Alternative" Fails

Commercial reagents are often synthesized via the reduction of 2-amino-4'-bromoacetophenone or ring-opening of styrene oxides.[2] These pathways leave specific residues:

  • Inorganic Salts: Bromide or chloride salts from neutralization steps are UV-silent.[2]

  • Moisture: Amino alcohols are hygroscopic.[2]

  • Stereochemistry: Without chiral resolution, the material may be a racemate or have unknown optical rotation.[2]

If a researcher uses a reagent with 98.0% HPLC Area% as a "100% pure" standard, they introduce a systematic bias.[2] If the material actually contains 2% water and 3% inorganic salt, the True Potency is 93.1%.[2] All subsequent analytical results for the API will be biased low by ~5%.

The Solution: Orthogonal Qualification

To establish a valid reference standard, we must employ qNMR (Quantitative Nuclear Magnetic Resonance) .[2] Unlike HPLC, qNMR signal intensity is directly proportional to the number of nuclei, making it independent of extinction coefficients.[2] It detects the "invisible" mass that HPLC misses.[2]

Part 3: Experimental Protocols

Protocol 1: Primary Purity Assignment via qNMR

This protocol establishes the absolute potency of the standard.

Reagents:

  • Analyte: 2-Amino-2-(4-bromophenyl)ethanol (approx. 20 mg).[2]

  • Internal Standard (IS): Maleic Acid (Traceable to NIST SRM 350b), high purity (>99.9%).[2]

  • Solvent: DMSO-

    
     (to ensure solubility of the free base or salt).[2]
    

Workflow:

  • Weighing: Accurately weigh 20.0 mg of Analyte and 10.0 mg of IS into the same vial using a microbalance (precision

    
    0.001 mg).
    
  • Dissolution: Add 0.7 mL DMSO-

    
    . Vortex until fully dissolved.[2]
    
  • Acquisition:

    • Instrument: 400 MHz (or higher) NMR.[2]

    • Pulse Sequence: 90° pulse with inverse gated decoupling (to suppress NOE if

      
      C, but for 
      
      
      
      H standard pulse is sufficient).
    • Relaxation Delay (

      
      ): 
      
      
      
      (typically 30–60 seconds) to ensure full relaxation.
    • Scans: 16–32 scans for sufficient S/N ratio.

  • Calculation:

    
    
    Where 
    
    
    
    =Integral area,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Weight,
    
    
    =Purity.[1][2][3][4][5]
Protocol 2: Chiral Purity by HPLC (Normal Phase)

Critical for Mirabegron intermediates where the (R)-enantiomer is the active target.

System Parameters:

  • Column: Chiralpak AD-H or Whelk-O1 (Amylose tris(3,5-dimethylphenylcarbamate)).[2]

    • Why? The carbamate linkage interacts effectively with the amino-alcohol moiety via H-bonding.[2]

  • Mobile Phase: n-Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1 v/v/v).[2]

    • Causality: Diethylamine (DEA) is mandatory.[2] The free amine on the analyte will interact strongly with residual silanols on the silica backbone, causing severe tailing.[2] DEA masks these sites.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 254 nm (Bromophenyl chromophore).[2]

  • Temperature: 25°C.

Acceptance Criteria for Reference Standard:

  • Enantiomeric Excess (%ee) must be

    
    .[2]
    
  • Resolution (

    
    ) between (R) and (S) enantiomers 
    
    
    
    .[2][3]

Part 4: Visualizations

Diagram 1: Reference Standard Qualification Workflow

This diagram illustrates the decision logic for certifying the standard, highlighting where the "Alternative" method stops short.

ReferenceStandardWorkflow Start Raw Material (2-Amino-2-(4-bromophenyl)ethanol) HPLC HPLC-UV Analysis (Chromatographic Purity) Start->HPLC Decision1 Is Area% > 99.0%? HPLC->Decision1 FinalCalc Mass Balance Calculation 100% - (Volatiles + Inorganics + Organics) HPLC->FinalCalc Organic Impurities Fail REJECT Purify via Recrystallization Decision1->Fail No AltPath Alternative Method (Stop Here) Decision1->AltPath Yes (Common Error) CRMPath CRM Method (Orthogonal Testing) Decision1->CRMPath Yes (Correct Path) Risk RISK: Unknown Salts/Solvents Assigned Purity = Area% AltPath->Risk qNMR qNMR (1H) Absolute Content CRMPath->qNMR KF Karl Fischer (Water Content) CRMPath->KF ROI Residue on Ignition (Inorganic Salts) CRMPath->ROI qNMR->FinalCalc Cross-Validation KF->FinalCalc ROI->FinalCalc Cert CERTIFIED REFERENCE STANDARD Valid for GMP Use FinalCalc->Cert

Caption: Workflow contrasting the risky "Area% only" approach (Left/Red) with the rigorous Mass Balance/qNMR approach (Right/Green).

Diagram 2: Chiral Separation Mechanism

Understanding why the separation works ensures the analyst can troubleshoot retention time shifts.

ChiralMechanism CSP Chiral Stationary Phase (Amylose Carbamate) Interaction1 H-Bonding (NH...O=C) CSP->Interaction1 Interaction2 Pi-Pi Stacking (Phenyl Rings) CSP->Interaction2 Interaction3 Steric Fit (Chiral Groove) CSP->Interaction3 AnalyteR (R)-Enantiomer (Active) Result1 Peak 2 AnalyteR->Result1 Retained Longer AnalyteS (S)-Enantiomer (Impurity) Result2 Peak 1 AnalyteS->Result2 Elutes First Interaction1->AnalyteR Strong (3-point) Interaction1->AnalyteS Weak (Mismatch) Interaction2->AnalyteR Strong Interaction2->AnalyteS Weak Interaction3->AnalyteR Matches Geometry Interaction3->AnalyteS Steric Repulsion

Caption: Mechanistic view of the "Three-Point Interaction" model on an Amylose-based Chiral Column, resulting in the separation of (R) and (S) enantiomers.

References

  • ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2).[2][6] International Council for Harmonisation, 2006.[2] [Link]

  • ICH Harmonised Tripartite Guideline. Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A. International Council for Harmonisation, 1999.[2] [Link]

  • Saito, T., et al. "Absolute Purity Determination of Reference Standards by Quantitative NMR."[2] Metrologia, 2009.[2] [Link]

  • Subramanian, G. Chiral Separation Techniques: A Practical Approach. Wiley-VCH, 2001.[2] (General reference for Chiral HPLC method development on Amylose columns).

Sources

A Comparative Guide to Robustness Testing of the Analytical Method for 2-Amino-2-(4-bromophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the reliability of analytical methods is paramount. For a compound like 2-Amino-2-(4-bromophenyl)ethanol, a key intermediate or potential active pharmaceutical ingredient (API), ensuring that the analytical method for its quantification is robust is not just a regulatory expectation but a cornerstone of product quality. This guide provides an in-depth, comparative analysis of the robustness of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for 2-Amino-2-(4-bromophenyl)ethanol. We will delve into the rationale behind the experimental design, present and interpret the data, and offer insights that bridge theoretical knowledge with practical laboratory challenges.

The Imperative of Robustness Testing

Robustness testing is the evaluation of an analytical procedure's capacity to remain unaffected by small, yet deliberate variations in method parameters.[1][2] It provides an indication of the method's reliability during normal usage and is a critical component of method validation as stipulated by the International Council for Harmonisation (ICH) guideline Q2(R1).[3][4][5] A robust method ensures that routine analyses can be performed consistently across different laboratories, on different instruments, and by different analysts.[6]

For 2-Amino-2-(4-bromophenyl)ethanol, a molecule possessing both an amino and a hydroxyl group, chromatographic behavior can be sensitive to changes in mobile phase pH and composition.[7][8] Therefore, a thorough robustness study is essential to identify the critical parameters that need to be carefully controlled.

Experimental Design: A Deliberate Introduction of Variability

The following sections detail a comparative study of a nominal HPLC method against variations in its critical parameters. The objective is to challenge the method and define the acceptable operating ranges.

The Nominal HPLC Method

A hypothetical, yet scientifically sound, isocratic RP-HPLC method was established for the analysis of 2-Amino-2-(4-bromophenyl)ethanol.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (30:70, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 225 nm
Injection Volume 10 µL
Analyte Concentration 0.5 mg/mL
Robustness Study Design

The robustness of the method was evaluated by varying six key parameters, one at a time, from their nominal values. The selection of these parameters is based on their potential impact on the chromatographic performance for a compound like 2-Amino-2-(4-bromophenyl)ethanol.[9][10]

ParameterVariation (-)NominalVariation (+)
Mobile Phase Composition (% Acetonitrile) 28%30%32%
Mobile Phase pH 2.83.03.2
Flow Rate (mL/min) 0.91.01.1
Column Temperature (°C) 28°C30°C32°C

Comparative Data Analysis: Gauging the Impact of Variations

The following tables summarize the experimental data obtained from the robustness study. The key performance indicators are retention time (RT), peak area, tailing factor, and theoretical plates.

Table 1: Impact of Mobile Phase Composition and pH on System Suitability

ParameterVariationRetention Time (min)Peak Area (µV*s)Tailing FactorTheoretical Plates
Mobile Phase Composition 28% ACN6.81,205,0001.18,900
30% ACN (Nominal) 6.2 1,201,000 1.1 9,100
32% ACN5.61,198,0001.29,200
Mobile Phase pH 2.86.51,199,0001.19,000
3.0 (Nominal) 6.2 1,201,000 1.1 9,100
3.25.91,203,0001.19,150

Table 2: Impact of Flow Rate and Column Temperature on System Suitability

ParameterVariationRetention Time (min)Peak Area (µV*s)Tailing FactorTheoretical Plates
Flow Rate 0.9 mL/min6.91,334,0001.19,300
1.0 mL/min (Nominal) 6.2 1,201,000 1.1 9,100
1.1 mL/min5.61,092,0001.18,900
Column Temperature 28°C6.51,203,0001.18,800
30°C (Nominal) 6.2 1,201,000 1.1 9,100
32°C5.91,199,0001.19,400

In-Depth Discussion: The "Why" Behind the Data

The results of the robustness study demonstrate that the analytical method for 2-Amino-2-(4-bromophenyl)ethanol is robust within the tested parameter ranges. The variations in retention time, peak area, tailing factor, and theoretical plates are minimal and well within acceptable limits for a validated analytical method.

  • Mobile Phase Composition: As expected, the percentage of the organic modifier (acetonitrile) had the most significant impact on retention time. An increase in acetonitrile content leads to a decrease in retention time due to the increased elution strength of the mobile phase.[11] The peak area remained consistent, indicating that the change in mobile phase composition did not affect the detector response.

  • Mobile Phase pH: The amino group in 2-Amino-2-(4-bromophenyl)ethanol makes it susceptible to changes in pH.[7] A lower pH ensures that the amino group is protonated, leading to better peak shape and retention on a C18 column. The slight decrease in retention time with increasing pH can be attributed to a partial deprotonation of the analyte, making it slightly less polar.

  • Flow Rate: Variations in flow rate directly impact the retention time and peak area. A lower flow rate results in a longer retention time and a larger peak area (due to the analyte spending more time in the detector flow cell), while a higher flow rate has the opposite effect. The method demonstrates good robustness to minor fluctuations in flow rate.

  • Column Temperature: Temperature affects the viscosity of the mobile phase and the solubility of the analyte. An increase in temperature generally leads to a decrease in retention time due to lower mobile phase viscosity and increased analyte kinetics. The method shows good stability with minor temperature variations.

Experimental Protocols

Preparation of Solutions
  • Phosphate Buffer (pH 3.0): Dissolve an appropriate amount of monobasic potassium phosphate in HPLC-grade water to a concentration of 25 mM. Adjust the pH to 3.0 ± 0.05 with phosphoric acid.

  • Mobile Phase (Nominal): Mix acetonitrile and phosphate buffer (pH 3.0) in a 30:70 (v/v) ratio. Filter and degas the solution before use.

  • Standard Solution (0.5 mg/mL): Accurately weigh and dissolve an appropriate amount of 2-Amino-2-(4-bromophenyl)ethanol reference standard in the mobile phase to obtain a final concentration of 0.5 mg/mL.

Chromatographic Procedure
  • Equilibrate the HPLC system with the mobile phase at the nominal conditions for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (mobile phase) to ensure the absence of interfering peaks.

  • Inject the standard solution in six replicates and verify that the system suitability parameters (e.g., %RSD of peak area < 2.0%) are met.

  • For each robustness parameter, adjust the HPLC conditions to the specified variation (e.g., change the mobile phase composition to 28% acetonitrile).

  • Allow the system to equilibrate with the new conditions.

  • Inject the standard solution in triplicate for each varied condition.

  • Record the retention time, peak area, tailing factor, and theoretical plates for each injection.

  • After testing all variations, return the system to the nominal conditions and re-inject the standard solution to confirm system performance.

Visualizing the Workflow and Relationships

The following diagrams illustrate the experimental workflow and the logical relationships in the robustness testing of the analytical method for 2-Amino-2-(4-bromophenyl)ethanol.

Robustness_Testing_Workflow cluster_prep Preparation cluster_nominal Nominal Conditions cluster_variation Parameter Variation cluster_analysis Data Analysis prep_solutions Prepare Solutions (Mobile Phase, Standard) prep_system Equilibrate HPLC System prep_solutions->prep_system nominal_run Analyze Standard under Nominal Conditions prep_system->nominal_run check_sst Check System Suitability nominal_run->check_sst vary_param Vary One Parameter (e.g., % Organic, pH) check_sst->vary_param If SST passes equilibrate_varied Equilibrate System to New Condition vary_param->equilibrate_varied analyze_varied Analyze Standard under Varied Conditions equilibrate_varied->analyze_varied analyze_varied->vary_param Next Parameter collect_data Collect Data (RT, Area, Tailing, Plates) analyze_varied->collect_data compare_data Compare Results to Nominal Conditions collect_data->compare_data evaluate_robustness Evaluate Method Robustness compare_data->evaluate_robustness

Caption: Workflow for Robustness Testing of the HPLC Method.

Cause_Effect_Diagram cluster_params Varied Parameters cluster_responses Chromatographic Responses param1 Mobile Phase Composition resp1 Retention Time param1->resp1 Strongly Affects resp3 Tailing Factor param1->resp3 resp4 Theoretical Plates param1->resp4 param2 Mobile Phase pH param2->resp1 Affects param2->resp3 param3 Flow Rate param3->resp1 Strongly Affects resp2 Peak Area param3->resp2 Affects param4 Column Temperature param4->resp1 Affects param4->resp4

Caption: Cause-and-Effect Relationships in Robustness Testing.

Conclusion

The robustness of an analytical method is a critical attribute that ensures its reliability and suitability for routine use in a quality control environment. The comparative data presented in this guide demonstrates that the HPLC method for the analysis of 2-Amino-2-(4-bromophenyl)ethanol is robust with respect to small, deliberate variations in mobile phase composition, pH, flow rate, and column temperature. This provides a high degree of confidence in the method's performance and its ability to generate accurate and reproducible results. By understanding the principles of robustness testing and the potential impact of parameter variations, researchers and drug development professionals can develop and validate analytical methods that are fit for purpose and meet the stringent requirements of the pharmaceutical industry.

References

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

  • IJSDR. Force Degradation for Pharmaceuticals: A Review. [Link]

  • Journal of Applied Pharmaceutical Science. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Luminata. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • Separation Science. Implementing Robustness Testing for HPLC Methods. [Link]

  • Pharmaceutical Technology. Robustness in Analytical Methods Outlined. [Link]

  • Altabrisa Group. What Is HPLC Method Robustness Assessment and Its Importance? [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH. Quality Guidelines. [Link]

  • Canada.ca. ICH Q2(R1) Guideline: Validation of Analytical Procedures: Text and Methodology. [Link]

  • Altabrisa Group. 3 Key Regulatory Guidelines for Method Validation. [Link]

  • LCGC International. Robustness Tests. [Link]

  • LCGC International. Method Validation and Robustness. [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. [Link]

  • ACS Publications. Reduction of Nonpolar Amino Acids to Amino Alcohols To Enhance Volatility for High-Precision Isotopic Analysis. [Link]

  • Agilent. HPLC Separation Robustness and Ruggedness. [Link]

  • Element Lab Solutions. The 6 Key Aspects of Analytical Method Validation. [Link]

  • PubChem. 2-Amino-2-(2-bromophenyl)ethanol. [Link]

  • Journal of Drug Delivery and Therapeutics. Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl). [Link]

  • PMC. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. [Link]

  • MDPI. Development and Validation of a Fast UHPLC–HRMS Method for the Analysis of Amino Acids and Biogenic Amines in Fermented Beverages. [Link]

  • ResearchGate. Method development for amino acid analysis. [Link]

  • RSC Publishing. Development of an HPLC method for the determination of amines in a leukemia mouse model. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Amino-2-(4-bromophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment for Handling 2-Amino-2-(4-bromophenyl)ethanol CAS: 20788-29-4 Classification: Halogenated Aromatic Amino-Alcohol

Part 1: Executive Safety Architecture

The Core Directive: Treat 2-Amino-2-(4-bromophenyl)ethanol not merely as an irritant, but as a halogenated bioactive agent . While GHS classifications often label it as "Harmful" (Acute Tox.[1] 4) or "Irritant" (Skin/Eye Irrit. 2), its structural homology to biologically active adrenergic agents necessitates a higher tier of caution. The presence of the bromine atom increases lipophilicity, potentially enhancing dermal absorption compared to non-halogenated analogues.

Immediate "Go/No-Go" Safety Check:

  • State: Solid (Crystalline/Powder).[2] Risk: Inhalation of dust.[2][3]

  • Solubility: Soluble in organic solvents (DMSO, Methanol). Risk: Enhanced permeation when dissolved.

  • Critical Hazard: H301/H302 (Toxic/Harmful if swallowed) & H319 (Causes serious eye irritation).[4]

Part 2: PPE Technical Specifications (The Defense Matrix)

Do not rely on generic "lab safety" rules. Use this specific matrix designed for halogenated amino-alcohols.

Dermal Barrier (Gloves)
  • Dry Solid Handling:

    • Material: Nitrile Rubber (Industrial Grade).

    • Thickness: Minimum 0.11 mm (4-5 mil) .

    • Rationale: Provides adequate protection against incidental contact with solids.

  • Solution Handling (e.g., dissolved in DMSO/DCM):

    • Material: The solvent dictates the glove.

    • Protocol: If dissolved in Dichloromethane (DCM) , use PVA (Polyvinyl alcohol) or Silver Shield/4H laminates. Standard nitrile fails against halogenated solvents in <2 minutes.

    • Double-Gloving: Mandatory when handling solutions >100 mM.

Respiratory Protection (Inhalation Defense)
  • Primary Engineering Control: Handling must occur inside a certified Chemical Fume Hood operating at 80–100 fpm face velocity.

  • Secondary (If Hood Unavailable/Balance Weighing):

    • Respirator: NIOSH-certified N95 (minimum) or P100 (preferred) particulate respirator.

    • Why: The H335 hazard (Respiratory Irritation) implies that micro-dust from the powder can trigger acute mucosal inflammation.

Ocular Defense
  • Requirement: Chemical Splash Goggles (ANSI Z87.1-2020 D3 rating).

  • Contraindication: Safety glasses with side shields are insufficient for powders that can drift behind the lens or solutions that can splash.

Part 3: Operational Handling Protocol

This workflow minimizes exposure vectors during the most critical phase: Weighing and Solubilization .

Step 1: Preparation & Isolation

  • Clear the fume hood of incompatible oxidizers (e.g., nitric acid, permanganates).

  • Place a disposable balance draft shield or a secondary containment tray inside the hood.

  • Static Control: Use an ionizing bar or anti-static gun if the powder is fluffy/electrostatic to prevent "fly-away" particles.

Step 2: The "Closed-Transfer" Weighing Method

  • Tare the receiving vial (with cap) before opening the chemical container.

  • Open the chemical container only inside the hood.

  • Transfer solid using a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

  • Cap the receiving vial immediately after transfer.

  • Wipe the exterior of the vial with a Kimwipe dampened with methanol to remove invisible dust residues.

Step 3: Solubilization (The Critical Permeation Point)

  • Warning: Once dissolved, the chemical's ability to penetrate skin increases exponentially.

  • Add solvent (e.g., DMSO) slowly down the side of the vial.

  • Vortex with the cap sealed . Never vortex an open container.

Part 4: Visualization & Logic

Figure 1: PPE Selection Logic Flowchart

Caption: Decision matrix for selecting gloves and respiratory protection based on physical state and solvent carrier.

PPE_Selection Start Start: Handling 2-Amino-2-(4-bromophenyl)ethanol State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Solution In Solution State_Check->Solution Solid_PPE PPE: Nitrile Gloves (4 mil) + N95 Mask (if outside hood) + Goggles Solid->Solid_PPE Solvent_Check Identify Solvent Solution->Solvent_Check Polar_Solvent Polar (Water/MeOH/DMSO) Solvent_Check->Polar_Solvent Halo_Solvent Halogenated (DCM/Chloroform) Solvent_Check->Halo_Solvent Polar_PPE PPE: Double Nitrile Gloves + Fume Hood Mandatory Polar_Solvent->Polar_PPE Halo_PPE PPE: Silver Shield / Laminate Gloves (Nitrile degrades in <2 mins) Halo_Solvent->Halo_PPE

Part 5: Emergency Response & Disposal

Emergency Response: The "Flush and Isolate" Protocol
  • Ocular Exposure: Flush immediately at an eyewash station for 15 full minutes . Hold eyelids open. Time is vision.

  • Dermal Exposure (Solid): Brush off dry powder before wetting. Then wash with soap and water.[4][5][6]

  • Dermal Exposure (Solution): Remove contaminated clothing immediately.[4] Wash skin with soap and water.[4][5][6] Do not use ethanol to wash skin; it may enhance absorption.

Disposal Strategy: Halogenated Waste Stream

Because this molecule contains Bromine , it cannot be treated as standard organic waste.

  • Segregation: Must be disposed of in the Halogenated Organic Waste stream.

  • Labeling: Tag must explicitly state "Contains Halogenated Organics" and list "2-Amino-2-(4-bromophenyl)ethanol".

  • Incompatibility: Do not mix with strong oxidizers or alkali metals in the waste container to prevent exothermic degradation.

Figure 2: Waste Stream Segregation Logic

Caption: Workflow for correct disposal to prevent regulatory violations and chemical incompatibility.

Waste_Disposal Waste_Gen Waste Generation Check_Comp Check Composition Waste_Gen->Check_Comp Has_Bromine Contains Bromine (Br)? (Yes, this compound) Check_Comp->Has_Bromine Stream_Halo Stream A: Halogenated Organic Waste Has_Bromine->Stream_Halo YES Stream_NonHalo Stream B: Non-Halogenated Waste Has_Bromine->Stream_NonHalo NO (Incorrect path) Final High-Temp Incineration (Required for Halogens) Stream_Halo->Final

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 72851, 2-(4-Bromophenyl)ethanol. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2025).[7] C&L Inventory: 2-amino-2-(4-bromophenyl)ethanol. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[8] Personal Protective Equipment: Respiratory Protection (29 CFR 1910.134). Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.